molecular formula CaH2O2<br>Ca(OH)2 B073160 Calcium hydroxide CAS No. 1332-69-0

Calcium hydroxide

Cat. No.: B073160
CAS No.: 1332-69-0
M. Wt: 74.09 g/mol
InChI Key: AXCZMVOFGPJBDE-UHFFFAOYSA-L
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Description

Calcium hydroxide, hydrate is a fundamental inorganic compound with significant utility across diverse scientific disciplines. In research and development, it serves as a potent, cost-effective alkaline agent for pH adjustment and neutralization reactions in aqueous solutions. Its mechanism of action is based on its low solubility in water, which provides a sustained release of hydroxide ions (OH⁻), thereby maintaining a stable basic environment. This property is critically exploited in environmental science for the treatment of acidic industrial effluents and in the stabilization of soils. Within materials science, it is a key precursor in the synthesis of cement and other calcium-based building materials, where it participates in the carbonation reaction to form robust calcium carbonate structures. Furthermore, its high reactivity makes it invaluable in organic synthesis for deprotonation and as a catalyst. In laboratory settings, it is employed for the purification of substances and in specific analytical methods. This product is presented as a high-purity solid, ensuring consistent performance and reliable results for all research applications. It is supplied strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

1332-69-0

Molecular Formula

CaH2O2
Ca(OH)2

Molecular Weight

74.09 g/mol

IUPAC Name

calcium;dihydroxide

InChI

InChI=1S/Ca.2H2O/h;2*1H2/q+2;;/p-2

InChI Key

AXCZMVOFGPJBDE-UHFFFAOYSA-L

impurities

Calcium carbonate, magnesium salts, iron.

SMILES

O.[OH-].[OH-].[Ca+2]

Canonical SMILES

[OH-].[OH-].[Ca+2]

boiling_point

Decomposes (NIOSH, 2024)
Decomposes
decomposes

Color/Form

Crystals or soft granules or powder
Soft, hexagonal crystals
Rhombic, trigonal, colorless crystals
Soft, white crystalline powder
White powder [Note: Readily absorbs CO2 from the air to form calcium carbonate]

density

2.24 at 68 °F (USCG, 1999) - Denser than water;  will sink
Approximately 2.2 g/cu cm
Bulk density: 450 to 640 kg/cu m. In the as-poured state, it can be as low as 350 kg/cu m, owing to air entrapment
Relative density (water = 1): 2.2
2.24

flash_point

/Calcium Hydroxide is/ non flammable

melting_point

1076 °F (Decomposes) (Loses H2O) (NIOSH, 2024)
1076 °F (decomposes) (loses water)
1076 °F (decomposes) (loses H₂O)
1076 °F (Decomposes) (Loses H2O)

Other CAS No.

1332-69-0

physical_description

Calcium hydroxide is an odorless white granules. Sinks in water. (USCG, 1999)
Liquid;  Other Solid;  Water or Solvent Wet Solid, Liquid;  NKRA;  Water or Solvent Wet Solid;  Pellets or Large Crystals;  Water or Solvent Wet Solid, Other Solid;  Dry Powder
White powder
White, odorless powder;  Note: Readily absorbs CO2 from the air to form calcium carbonate;  [NIOSH]
COLOURLESS CRYSTALS OR WHITE POWDER.
White, odorless powder.
White, odorless powder. [Note: Readily absorbs CO2 from the air to form calcium carbonate.]

solubility

0.2 % at 32 °F (NIOSH, 2024)
Slightly soluble in water. Insoluble in ethanol. Soluble in glycerol
Solubility in water is decreased by the presence of fixed alkali hydroxides.
In water, 1730 mg/L at 20 °C
In water, 0.160 g/100 g water at 20 °C
Very slightly soluble in boiling water. Insoluble in alcohol.
Soluble in acid
Soluble in glycerol, sugar or ammonium chloride solution;  soluble in acids with evolution of much heat
Solubility in water: none
(32 °F): 0.2%

Synonyms

CALCIUM HYDROXIDE HYDRATE)

vapor_pressure

0 mmHg (approx) (NIOSH, 2024)
0 mmHg (approx)

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Calcium Hydroxide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of calcium hydroxide nanoparticles (Ca(OH)₂ NPs). It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development and materials science. This document details various synthesis methodologies, provides in-depth characterization protocols, and presents quantitative data for comparative analysis.

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles can be achieved through several methods, each offering distinct advantages in terms of particle size control, morphology, and scalability. The most common methods include precipitation, sol-gel, hydrothermal, and green synthesis.

Precipitation Method

The precipitation method is a widely used, simple, and cost-effective technique for synthesizing Ca(OH)₂ NPs. It involves the reaction of a calcium salt with a base in a suitable solvent, leading to the precipitation of this compound.

Experimental Protocol:

  • Precursor Preparation: Prepare an aqueous solution of a calcium salt, such as calcium chloride (CaCl₂) or calcium nitrate (Ca(NO₃)₂). A typical concentration is 0.3 M CaCl₂.[1]

  • Base Solution Preparation: Prepare an aqueous solution of a base, such as sodium hydroxide (NaOH). A typical concentration is 0.6 M NaOH.[1]

  • Reaction: Heat the calcium salt solution to a specific temperature (e.g., 90°C).[1][2] Add the NaOH solution dropwise to the heated calcium salt solution under vigorous stirring. The rate of addition is typically around 3-4 mL/min.[2]

  • Precipitation: A white precipitate of Ca(OH)₂ will form. Continue stirring for a defined period to ensure complete reaction.

  • Washing: After the reaction, the precipitate is typically washed several times with deionized water to remove any unreacted precursors and byproducts like sodium chloride (NaCl).[1]

  • Collection: The nanoparticles are collected by centrifugation.

  • Drying: The collected Ca(OH)₂ NPs are dried in an oven at a specific temperature (e.g., 60-70°C) for several hours.[3]

Quantitative Data for Precipitation Synthesis:

PrecursorsReaction Temperature (°C)Resulting Particle Size (nm)MorphologyReference
Ca(NO₃)₂·4H₂O, NaOH115~47Hexagonal[4]
CaCl₂·2H₂O, NaOH90< 100-150Hexagonal plates[1]
Ca(NO₃)₂, NaOH35< 50Not well-defined shapes[5]
Sol-Gel Method

The sol-gel method offers excellent control over the size, shape, and purity of the nanoparticles. It involves the formation of a 'sol' (a colloidal suspension of solid particles in a liquid) and its subsequent conversion into a 'gel' (a solid-like network).

Experimental Protocol:

  • Precursor Solution: Dissolve a calcium precursor, such as calcium nitrate or calcium chloride, in a suitable solvent, often an alcohol or a mixture of alcohol and water.[6][7] For instance, eggshells (primarily CaCO₃) can be dissolved in hydrochloric acid (HCl) to form a CaCl₂ solution.[6]

  • Hydrolysis and Condensation: A base, such as sodium hydroxide (NaOH), is added dropwise to the precursor solution to initiate hydrolysis and condensation reactions, leading to the formation of a Ca(OH)₂ gel.[6][7]

  • Aging: The gel is typically aged for a period (e.g., overnight) to allow for the strengthening of the network structure.[6]

  • Washing: The gel is washed with distilled water to remove impurities.[6]

  • Drying: The gel is dried in an oven at a low temperature (e.g., 60°C) for an extended period (e.g., 24 hours).[6]

  • Calcination (Optional for CaO NPs): For the synthesis of calcium oxide (CaO) nanoparticles, the dried Ca(OH)₂ gel is calcined at a high temperature (e.g., 900°C).[6]

Quantitative Data for Sol-Gel Synthesis:

Precursor SourceCalcination Temperature (°C)Resulting Particle Size (nm)MorphologyReference
Eggshell (CaCO₃)900 (for CaO)50 - 198Spherical[6]
Cockle Shell (CaCO₃)Not specifiedNot specifiedNot specified[7]
Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water in a sealed vessel called an autoclave. This method can produce highly crystalline nanoparticles.

Experimental Protocol:

  • Precursor Mixture: Prepare an aqueous solution of a calcium salt (e.g., calcium nitrate) and a base (e.g., sodium hydroxide).

  • pH Adjustment: Adjust the pH of the solution to a basic range (e.g., 10-11).[8]

  • Autoclave Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heating: Heat the autoclave to a specific temperature (e.g., 140-180°C) for a defined duration (e.g., 18-24 hours).[8]

  • Cooling: Allow the autoclave to cool down to room temperature.

  • Washing and Collection: The resulting precipitate is washed with deionized water and ethanol and collected by centrifugation.[8]

  • Drying: Dry the nanoparticles in an oven.

Green Synthesis Method

Green synthesis utilizes natural extracts from plants or microorganisms as reducing and capping agents, offering an environmentally friendly and sustainable approach.

Experimental Protocol:

  • Plant Extract Preparation: Prepare an aqueous extract from a plant source (e.g., Phyllanthus emblica, carob fruit).[6][9]

  • Precursor Solution: Prepare an aqueous solution of a calcium salt (e.g., calcium nitrate).[9]

  • Reaction: Mix the plant extract with the calcium salt solution. A base like sodium hydroxide may also be added.[9]

  • Nanoparticle Formation: The phytochemicals in the plant extract reduce the calcium ions and stabilize the formed Ca(OH)₂ nanoparticles.

  • Washing and Collection: The synthesized nanoparticles are purified by repeated washing and centrifugation.

  • Drying: The final product is dried to obtain a powder.

Quantitative Data for Green Synthesis:

Plant ExtractResulting Particle Size (nm)MorphologyReference
Phyllanthus emblicaNot specifiedAmorphous rods[9]
Carob fruit31.56 - 81.22Hexagonal[6]
Andrographis paniculata and Ocimum sanctumNot specifiedNot specified[10]

Characterization of this compound Nanoparticles

Thorough characterization is crucial to understand the physicochemical properties of the synthesized Ca(OH)₂ NPs, which in turn determine their performance in various applications.

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure, phase purity, and average crystallite size of the nanoparticles.

Experimental Protocol:

  • Sample Preparation: A thin film of the nanoparticle powder is prepared on a low-background substrate.[11]

  • Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected at various angles (2θ).[11]

  • Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases. The average crystallite size can be estimated using the Debye-Scherrer equation.[11]

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

SEM and TEM are powerful imaging techniques used to visualize the morphology, size, and size distribution of the nanoparticles.

Experimental Protocol:

  • Sample Preparation (SEM): A small amount of the nanoparticle powder is mounted on an SEM stub using conductive tape. For non-conductive samples, a thin conductive coating (e.g., gold) is applied.[12]

  • Sample Preparation (TEM): A very dilute suspension of the nanoparticles is prepared in a suitable solvent (e.g., ethanol). A drop of the suspension is placed on a carbon-coated copper grid and allowed to dry.[13]

  • Imaging: The prepared sample is placed in the microscope, and images are captured at different magnifications.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present on the surface of the nanoparticles and to confirm the formation of Ca(OH)₂.

Experimental Protocol:

  • Sample Preparation: The nanoparticle powder is typically mixed with potassium bromide (KBr) and pressed into a pellet.[14] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the powder.[15]

  • Data Acquisition: The sample is exposed to infrared radiation, and the absorbance or transmittance is measured as a function of wavenumber.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H stretching in Ca(OH)₂).

Dynamic Light Scattering (DLS)

DLS is a technique used to measure the hydrodynamic size and size distribution of nanoparticles suspended in a liquid.

Experimental Protocol:

  • Sample Preparation: A dilute, stable suspension of the nanoparticles is prepared in a suitable solvent, typically deionized water.

  • Measurement: The suspension is placed in a cuvette and inserted into the DLS instrument. A laser illuminates the sample, and the fluctuations in the scattered light intensity due to the Brownian motion of the particles are measured.

  • Data Analysis: The instrument's software analyzes the correlation function of the scattered light to determine the diffusion coefficient of the particles, which is then used to calculate the hydrodynamic diameter via the Stokes-Einstein equation.

Experimental Workflows and Signaling Pathways

Visualizing the experimental processes and potential biological interactions of Ca(OH)₂ NPs is essential for a clear understanding of their synthesis and application.

Synthesis_Workflow cluster_synthesis Synthesis Methods cluster_process Core Processes cluster_characterization Characterization Precipitation Precipitation Mixing Precursor Mixing Precipitation->Mixing SolGel Sol-Gel SolGel->Mixing Hydrothermal Hydrothermal Hydrothermal->Mixing Green Green Synthesis Green->Mixing Reaction Reaction/ Precipitation Mixing->Reaction Purification Washing & Centrifugation Reaction->Purification Drying Drying Purification->Drying Product Ca(OH)2 Nanoparticles Drying->Product XRD XRD SEM_TEM SEM/TEM FTIR FTIR DLS DLS Product->XRD Product->SEM_TEM Product->FTIR Product->DLS

General workflow for the synthesis and characterization of Ca(OH)₂ nanoparticles.

Signaling_Pathway CaOH2_NPs Ca(OH)2 Nanoparticles Cancer_Cell Cancer Cell CaOH2_NPs->Cancer_Cell Uptake ROS ↑ Reactive Oxygen Species (ROS) Cancer_Cell->ROS DNA_Damage Genomic Instability/ DNA Damage ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p53 ↑ p53 DNA_Damage->p53 Apoptosis Apoptosis Mitochondria->Apoptosis Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Bax->Mitochondria Bcl2->Mitochondria

Proposed apoptotic signaling pathway induced by Ca(OH)₂ NPs in cancer cells.

Applications in Drug Development

This compound nanoparticles are gaining attention in the biomedical field, particularly for their potential in drug delivery and cancer therapy. Their biocompatibility and pH-sensitive nature make them promising candidates for targeted drug release.

Recent studies have shown that Ca(OH)₂ NPs can induce apoptosis in cancer cells.[9][13] The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and genomic instability.[13] This, in turn, can activate the p53 tumor suppressor protein, which upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, ultimately leading to programmed cell death.[13] This selective cytotoxicity towards cancer cells highlights the potential of Ca(OH)₂ NPs as a novel therapeutic agent.[13] Further research into the precise molecular mechanisms and in vivo efficacy is warranted to fully explore their clinical applications.

References

physical and chemical properties of calcium hydroxide for research applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Hydroxide for Research Applications

Introduction

This compound, Ca(OH)₂, commonly known as slaked lime or hydrated lime, is an inorganic compound with significant applications across various research fields, including materials science, environmental science, and biomedicine.[1][2][3] Its unique combination of properties, such as high pH, low solubility in water, and biocompatibility, makes it a material of interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their characterization, and visual representations of key processes and workflows.

Physical Properties

This compound is a colorless crystal or a soft white powder that is odorless and has a slightly bitter, alkaline taste.[1][4] It readily absorbs carbon dioxide from the air to form calcium carbonate.[4]

General and Structural Properties

The fundamental physical and structural characteristics of this compound are summarized in the tables below.

Table 1: General Physical Properties of this compound

PropertyValueReferences
Chemical Formula Ca(OH)₂[1][3]
Molar Mass 74.093 g/mol [1][3][4][5][6]
Appearance Colorless crystals or white powder[1][2][3]
Odor Odorless[1][4]
Density 2.211 - 2.24 g/cm³[1][4][5][6]
Melting Point 580 °C (decomposes)[1][4][6]
Boiling Point Decomposes[4]
Vapor Pressure ~0 mmHg[4]
Refractive Index (n_D) 1.574[1]

Table 2: Crystal Structure of this compound (Portlandite)

ParameterValueReferences
Crystal System Hexagonal[1][2][3]
Space Group P-3m1[1][4]
Lattice Constants a = 3.589 Å, c = 4.911 Å[4]
Lattice Angles α = 90°, β = 90°, γ = 120°[4]
Particle and Surface Properties

The particle size and surface area of this compound are critical parameters in research, influencing its reactivity and interaction with other materials.

Table 3: Particle and Surface Characteristics of this compound

PropertyValue RangeNotesReferences
Particle Size 0.5 µm - 20 µm (conventional)Can be produced in nanoparticle form (<100 nm). The average size often falls between 1.0 and 2.5 µm.[7][8][9]
Specific Surface Area (BET) 3.7 - 31.1 m²/g (conventional)High-specific surface area variants can exceed 45 m²/g. The surface area is dependent on the preparation method.[10][11][12][13][14]

Chemical Properties

This compound is a strong base, although its low solubility limits the pH of its aqueous solutions.[4] Its chemical behavior is primarily governed by the dissociation into calcium and hydroxide ions in water.

Solubility and Dissociation

The dissolution and dissociation of this compound in an aqueous solution is a key aspect of its chemistry.

Dissociation CaOH2_solid Ca(OH)₂(s) (Solid this compound) CaOH2_aq Ca(OH)₂(aq) (Dissolved this compound) CaOH2_solid->CaOH2_aq Dissolution Ions Ca²⁺(aq) + 2OH⁻(aq) (Aqueous Ions) CaOH2_aq->Ions Dissociation Ksp_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_calc Calculation A 1. Prepare Saturated Solution Add excess Ca(OH)₂ to deionized water. B 2. Equilibrate Stir and allow to reach equilibrium. A->B C 3. Filter Separate undissolved solid to obtain clear saturated solution. B->C D 4. Aliquot Pipette a known volume of the saturated solution. C->D E 5. Add Indicator Add a suitable indicator (e.g., bromothymol blue). D->E F 6. Titrate Titrate with a standardized HCl solution to the endpoint. E->F G 7. Calculate [OH⁻] From titration volume and HCl concentration. F->G H 8. Calculate Solubility [Ca²⁺] = 0.5 * [OH⁻] G->H I 9. Calculate K_sp K_sp = [Ca²⁺][OH⁻]² H->I Particle_Size_Analysis Start Ca(OH)₂ Powder Sample Dispersion 1. Prepare Suspension Disperse powder in a suitable liquid (e.g., alcohol). Start->Dispersion Sonication 2. Sonicate Ensure homogeneous dispersion of particles. Dispersion->Sonication Analysis 3. Analyze Introduce the suspension into the analyzer (e.g., FPIA). Sonication->Analysis Data 4. Data Acquisition Obtain digital images and measurements (length, width, etc.). Analysis->Data Report 5. Generate Report Calculate size distribution, aspect ratio, and other parameters. Data->Report

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Calcium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium hydroxide, Ca(OH)₂, is a critical compound in numerous industrial and pharmaceutical applications. Its efficacy and behavior are intrinsically linked to its solid-state properties, particularly its crystal structure and polymorphism. This technical guide provides a comprehensive analysis of the known polymorphs of this compound, detailing their crystallographic structures and the experimental methodologies used for their characterization. This document consolidates key quantitative data into structured tables, outlines detailed experimental protocols, and presents logical relationships through visual diagrams to serve as an essential resource for researchers and professionals in the field.

Introduction

This compound, commonly known as slaked lime or portlandite in its mineral form, is an inorganic compound with the chemical formula Ca(OH)₂. It is a colorless crystal or white powder produced by the reaction of calcium oxide (quicklime) with water. The arrangement of atoms in its solid state, or its crystal structure, dictates its physical and chemical properties, such as solubility, reactivity, and mechanical strength. The existence of different crystal structures for the same chemical compound is known as polymorphism. Understanding the polymorphism of this compound is crucial for controlling its performance in various applications, from construction and environmental remediation to advanced drug delivery systems.

The most well-characterized polymorph of this compound is portlandite, which possesses a trigonal crystal structure. However, research has revealed the existence of other polymorphs under different temperature and pressure conditions, as well as an amorphous form. This guide will delve into the specifics of these structures and the analytical techniques employed to study them.

Polymorphism of this compound

This compound exhibits polymorphism, with different crystal structures being stable under various thermodynamic conditions. The known forms include the common trigonal polymorph (portlandite), a high-pressure monoclinic phase, and an amorphous state.

Portlandite: The Trigonal Polymorph

Portlandite is the most stable and common form of this compound at ambient conditions. It crystallizes in the trigonal system with the space group P-3m1. The structure consists of layers of edge-sharing CaO₆ octahedra, with each calcium atom coordinated to six hydroxyl groups. The hydroxyl groups of adjacent layers are oriented towards each other and are linked by hydrogen bonds. This layered structure results in perfect cleavage along the {0001} plane.

High-Pressure Monoclinic Polymorph

At high pressures, portlandite undergoes a phase transition to a monoclinic crystal structure. An in-situ study combining single-crystal and powder X-ray diffraction revealed that this transition occurs at approximately 6 GPa at room temperature. The high-pressure phase was determined to have a monoclinic crystal system with space group I121 at 8.9 GPa. This transition involves a shift of the CaO₆ octahedral layers and results in a more compact structure, with a molar volume decrease of about 5.8%.

Amorphous this compound

Amorphous this compound is a non-crystalline form of Ca(OH)₂. It can be formed through topochemical reactions, such as within anhydrous calcium silicate crystals during the hydration of cement. This form lacks the long-range order of its crystalline counterparts and is generally more reactive. The presence of amorphous or poorly crystalline this compound can be identified by the broadening of peaks in X-ray diffraction patterns.

Crystallographic Data

The crystallographic data for the known polymorphs of this compound are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for Portlandite (Trigonal Polymorph)

ParameterValueReference
Crystal System Trigonal
Space Group P-3m1 (No. 164)
Lattice Parameters a = b = 3.5918 Å
c = 4.9063 Å
α = β = 90°, γ = 120°
Unit Cell Volume 55.0 ų
Z (Formula units per cell) 1
Density (calculated) 2.26 g/cm³

Table 2: Crystallographic Data for High-Pressure Monoclinic Polymorph

ParameterValue (at 8.9 GPa)Reference
Crystal System Monoclinic
Space Group I121
Lattice Parameters a = 5.8882(10) Å
b = 6.8408(9) Å
c = 8.9334(15) Å
β = 104.798(15)°
Unit Cell Volume 347.9 ų

Experimental Protocols for Characterization

The analysis of this compound's crystal structure and polymorphism relies on several key experimental techniques. Detailed methodologies for these are provided below.

X-Ray Diffraction (XRD)

X-ray diffraction is a primary tool for identifying crystalline phases and determining their crystal structure.

  • Sample Preparation: The this compound sample is typically ground into a fine powder to ensure random orientation of the crystallites. For analysis of nanoparticles in suspension, synchrotron radiation XRD can be performed on the aqueous sample contained in a capillary.

  • Instrumentation: A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used. Data is collected over a 2θ range, for example, from 10° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). For detailed structural analysis, Rietveld refinement is employed to refine the lattice parameters, atomic positions, and other structural details. Williamson-Hall plots can be used to analyze crystallite size and microstrain.

Neutron Diffraction

Neutron diffraction is particularly useful for accurately determining the positions of hydrogen atoms, which is difficult with X-ray diffraction due to hydrogen's low scattering power for X-rays.

  • Sample Preparation: Single crystals of Ca(OH)₂ are required for detailed structural refinement.

  • Instrumentation: A neutron diffractometer at a research reactor is used. Data is collected at various temperatures to study thermal motion.

  • Data Analysis: The data is refined using Fourier and least-squares procedures to determine the precise positions of all atoms, including hydrogen, and to analyze their thermal motions.

Thermal Analysis (DSC, DTA, TGA)

Thermal analysis techniques are used to study the phase transitions and decomposition of this compound as a function of temperature.

  • Instrumentation: Differential Scanning Calorimetry (DSC), Differential Thermal Analysis (DTA), and Thermogravimetric Analysis (TGA) instruments are used.

  • Experimental Conditions: A typical experiment involves heating the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The decomposition of Ca(OH)₂ to CaO and H₂O is observed as an endothermic peak in DSC/DTA curves and a corresponding mass loss in the TGA curve, typically in the range of 400-550 °C. The presence of multiple decomposition peaks can indicate the existence of different polymorphs or variations in crystallinity.

Spectroscopic Techniques (Raman and Infrared)

Vibrational spectroscopy provides insights into the local bonding environment and can be used to differentiate between polymorphs.

  • Raman Spectroscopy: A Raman spectrometer with laser excitation (e.g., 532 nm or 785 nm) is used. The characteristic Raman peak for the O-H stretching mode in portlandite is observed around 3620 cm⁻¹.

  • Infrared (IR) Spectroscopy: An FTIR spectrometer is used. The IR spectrum of Ca(OH)₂ shows a sharp absorption band around 3640 cm⁻¹ corresponding to the O-H stretching vibration.

Visualizing Relationships and Workflows

Graphviz diagrams are provided to illustrate key conceptual and experimental workflows.

Crystal_Structure_Analysis_Workflow cluster_synthesis Sample Preparation cluster_characterization Characterization Techniques cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of Ca(OH)₂ Grinding Grinding to Fine Powder Synthesis->Grinding Neutron Neutron Diffraction Synthesis->Neutron Single Crystal Growth XRD X-Ray Diffraction Grinding->XRD Thermal Thermal Analysis (DSC/TGA) Grinding->Thermal Spectroscopy Spectroscopy (Raman/IR) Grinding->Spectroscopy PhaseID Phase Identification XRD->PhaseID StructureRefinement Crystal Structure Refinement XRD->StructureRefinement Neutron->StructureRefinement Decomposition Decomposition Behavior Thermal->Decomposition PolymorphAnalysis Polymorphism Analysis Spectroscopy->PolymorphAnalysis PhaseID->PolymorphAnalysis StructureRefinement->PolymorphAnalysis Decomposition->PolymorphAnalysis

Caption: Workflow for Crystal Structure and Polymorphism Analysis of this compound.

Polymorph_Relationship Portlandite Portlandite (Trigonal, P-3m1) Ambient Conditions Monoclinic High-Pressure Phase (Monoclinic, I121) > 6 GPa Portlandite->Monoclinic High Pressure CaO Calcium Oxide (CaO) > 400-550 °C Portlandite->CaO Thermal Decomposition Monoclinic->Portlandite Pressure Release Amorphous Amorphous Ca(OH)₂ Non-crystalline Amorphous->Portlandite Crystallization

Caption: Relationship between different forms of this compound.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and polymorphism of this compound. The primary polymorph, portlandite, possesses a well-defined trigonal structure, while a monoclinic phase is induced under high pressure. An amorphous form also exists, characterized by its lack of long-range crystalline order. The precise characterization of these forms is essential for controlling the properties and performance of this compound in various scientific and industrial applications. The experimental protocols and crystallographic data compiled herein serve as a valuable resource for researchers and professionals, facilitating a deeper understanding and utilization of this important compound. Further research into other potential polymorphs and their phase transitions will continue to enhance our knowledge and expand the applications of this compound.

Navigating the Non-Aqueous: A Technical Guide to the Solubility of Calcium Hydroxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been developed to address the solubility of calcium hydroxide in various organic solvents, a topic of significant interest for researchers, scientists, and professionals in drug development. This guide provides a consolidated overview of available quantitative data, detailed experimental protocols for solubility determination, and a logical workflow to aid in laboratory practices.

This compound, a well-known inorganic compound, exhibits a diverse range of solubilities in organic media, deviating significantly from its sparingly soluble nature in water. Understanding these solubility characteristics is crucial for a multitude of applications, including chemical synthesis, formulation development, and materials science.

Quantitative Solubility Data

The solubility of this compound in organic solvents is highly dependent on the solvent's polarity, hydrogen bonding capabilities, and potential for complexation with the calcium ion. The following table summarizes the available quantitative data. It is important to note that comprehensive solubility data for a wide range of organic solvents is not extensively available in the current literature.

Solvent ClassSolvent NameTemperature (°C)Solubility
Polyols Glycerol25~2.7 - 3.3 g/100g (extrapolated)
Glycerol/Water (35:65 w/w)251.3 g/100mL[1]
Polyethylene Glycol (PEG 400)Not SpecifiedHigher than in water[2][3][4]
Alcohols EthanolNot SpecifiedInsoluble[5][6]
MethanolNot SpecifiedSlightly soluble[7]
Water/Methanol Mixtures20 & 70Solubility decreases with increasing methanol %[8][9]
Water/Ethanol Mixtures20 & 70Solubility decreases with increasing ethanol %[8][9]
Water/1-Propanol Mixtures20 & 70Solubility decreases with increasing 1-propanol %[8][9]
Water/2-Propanol Mixtures20 & 70Solubility decreases with increasing 2-propanol %[8][9]

Note: The solubility in polyethylene glycol (PEG) is noted to be significantly higher than in water, which is attributed to the complexation of calcium ions by the ethylene oxide groups along the polymer chain.[2][3] While precise quantitative values are not consistently reported, the enhanced solubility is a recurring observation in the literature, particularly in the context of medical and dental applications.[2][4] For most other classes of organic solvents, such as ketones, esters, ethers, and hydrocarbons, there is a notable lack of published quantitative solubility data.

Experimental Protocol for Determining this compound Solubility

To address the gap in available data, the following is a detailed, generalized protocol for the experimental determination of this compound solubility in an organic solvent. This method is based on the widely used shake-flask technique followed by quantitative analysis.

1. Materials and Equipment:

  • This compound (analytical grade)

  • Organic solvent of interest (high purity)

  • Thermostatically controlled shaker or water bath

  • Centrifuge and centrifuge tubes with solvent-resistant seals

  • Syringe filters (e.g., PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Standardized hydrochloric acid (HCl) solution (for titration)

  • pH indicator (e.g., phenolphthalein or bromothymol blue, solvent-dependent) or a pH meter with a suitable electrode for non-aqueous solutions

  • High-Performance Liquid Chromatography (HPLC) system (alternative to titration)

2. Procedure:

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a centrifuge tube or flask). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the solvent and temperature. Preliminary studies are recommended to determine the time to reach equilibrium.

  • Phase Separation:

    • After equilibration, cease agitation and allow the solid to settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the sample at a high speed.

    • Carefully draw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles. This step is critical to prevent erroneously high results.

  • Quantification:

    • Titration Method:

      • Accurately pipette a known volume of the clear, saturated filtrate into a flask.

      • If the solvent is miscible with water, dilute with deionized water.

      • Add a suitable pH indicator.

      • Titrate with a standardized solution of hydrochloric acid until the endpoint is reached.

      • The concentration of hydroxide ions, and thus the solubility of this compound, can be calculated from the volume of HCl used.

    • HPLC Method:

      • Prepare a series of standard solutions of this compound in the organic solvent of known concentrations.

      • Develop a suitable HPLC method to detect and quantify the calcium ion. This may involve derivatization depending on the detector used.

      • Inject the filtered, saturated solution into the HPLC system and determine the concentration of this compound by comparing the peak area to the calibration curve generated from the standard solutions.

3. Data Reporting:

  • Report the solubility in standard units such as grams per 100 mL (g/100mL) or moles per liter (mol/L) at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Sample Preparation & Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_results Data Analysis & Reporting start Start add_excess Add excess Ca(OH)₂ to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge filter Filter supernatant centrifuge->filter quant_method Choose Quantification Method filter->quant_method titration Titration with standardized HCl quant_method->titration  Titrimetric hplc HPLC analysis quant_method->hplc Chromatographic   calculate Calculate solubility titration->calculate hplc->calculate report Report results (g/100mL or mol/L) calculate->report

A generalized workflow for determining the solubility of this compound.

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. The provided experimental protocol offers a robust framework for researchers to generate new data, thereby expanding the knowledge base in this critical area of chemical science. As research progresses, a more complete picture of this compound's behavior in non-aqueous systems will undoubtedly emerge, paving the way for new innovations and applications.

References

An In-depth Technical Guide to Calcium Hydroxide Safety and Handling in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for calcium hydroxide in a laboratory environment. Adherence to these guidelines is critical to mitigate risks and ensure a safe working environment for all personnel.

Chemical and Physical Properties

This compound, with the chemical formula Ca(OH)₂, is a white, odorless powder or crystalline solid.[1][2][3] It is also known as slaked lime, hydrated lime, or caustic lime.[2][4] A saturated aqueous solution of this compound is referred to as limewater, which is a basic solution with a pH of approximately 12.4.[4]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula Ca(OH)₂
Molar Mass 74.09 g/mol [3][5]
Appearance White powder or colorless crystals[1][3][5]
Odor Odorless[1][2]
Melting Point 580 °C (decomposes)[1][3][5]
Boiling Point Decomposes[1][2]
Density 2.21 - 2.24 g/cm³[1][2][5]
Solubility in Water 1.89 g/L at 0 °C, 1.73 g/L at 20 °C, 0.66 g/L at 100 °C[4][5][6]
pH of Saturated Solution ~12.4[4][5]
Vapor Pressure ~0 mmHg[1][2]

Hazard Identification and Safety Precautions

This compound is classified as a corrosive and irritant.[4] The primary hazards are associated with its alkalinity and potential for causing severe irritation and burns upon contact with skin, eyes, and the respiratory tract.[7][3]

Table 2: Hazard Identification

HazardDescription
GHS Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)[4]
Signal Word Danger[4]
Hazard Statements H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. H335: May cause respiratory irritation.[4]
NFPA 704 Rating Health: 3, Flammability: 0, Instability: 0[4]
Exposure Limits

Occupational exposure limits have been established to protect laboratory personnel from the adverse effects of this compound dust.

Table 3: Occupational Exposure Limits for this compound

OrganizationLimit TypeValue
OSHA (PEL) TWA (Total Dust)15 mg/m³[2][4][8][9]
TWA (Respirable Fraction)5 mg/m³[2][4][8][9]
NIOSH (REL) TWA5 mg/m³[2][4][8][9]
ACGIH (TLV) TWA5 mg/m³[8][9]

Engineering Controls and Personal Protective Equipment (PPE)

A combination of engineering controls and appropriate PPE is essential for safe handling.

Engineering Controls
  • Ventilation: Always handle solid this compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[10][11][12]

  • Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.[10][11][12]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn when there is a significant risk of splashing.[7][11]

  • Skin Protection: A lab coat, long pants, and closed-toe shoes must be worn.[10] For tasks with a high splash potential, a chemical-resistant apron is recommended.[10]

  • Hand Protection: Wear nitrile, neoprene, or other chemically resistant gloves.[11] Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient to maintain exposure below the occupational limits, a NIOSH-approved respirator is necessary.[10]

PPE_Hierarchy Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, etc.) label_least Least Effective label_most Most Effective

Hierarchy of Controls for Chemical Safety.

Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.

Handling
  • Avoid contact with skin, eyes, and clothing.[10]

  • Do not breathe dust.[13]

  • When preparing solutions, always add this compound to water slowly while stirring; never add water to the powder to avoid splashing and an exothermic reaction.[10]

  • Wash hands thoroughly after handling.[10]

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.[7][11]

  • Keep containers tightly closed to prevent absorption of carbon dioxide and moisture from the air, which can lead to the formation of calcium carbonate.[7]

  • Store in a designated corrosives cabinet.[11]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][13]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[10] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[10]

First_Aid_Workflow Exposure Chemical Exposure Occurs Assess Assess the Situation (Ensure scene is safe) Exposure->Assess Eye Eye Contact Assess->Eye Skin Skin Contact Assess->Skin Inhalation Inhalation Assess->Inhalation Ingestion Ingestion Assess->Ingestion FlushEyes Flush eyes with water for at least 15 minutes Eye->FlushEyes FlushSkin Remove contaminated clothing and flush skin with water for at least 15 minutes Skin->FlushSkin FreshAir Move to fresh air Inhalation->FreshAir RinseMouth Rinse mouth and drink water (if conscious) Ingestion->RinseMouth Medical Seek Immediate Medical Attention FlushEyes->Medical FlushSkin->Medical FreshAir->Medical RinseMouth->Medical

First Aid Response to this compound Exposure.
Spill and Leak Procedures

  • Small Spills: For small spills of solid this compound, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled waste container.[14] The area should then be wiped with a damp cloth.

  • Large Spills: For large spills, evacuate the area and prevent entry. If it is safe to do so, contain the spill. Contact the institution's emergency response team or environmental health and safety department for cleanup.[11]

  • For liquid spills, use an inert absorbent material to contain and clean up the spill.

Waste Disposal

Dispose of this compound waste in accordance with all federal, state, and local regulations.[14] It should be collected in a clearly labeled, sealed container and disposed of as hazardous waste.[10] Do not dispose of this compound down the drain.

Experimental Protocols

Below are generalized protocols for common laboratory procedures involving this compound. Always consult a specific, peer-reviewed protocol for your particular application.

Preparation of a Saturated this compound Solution (Limewater)
  • Materials: this compound powder, distilled or deionized water, a clean container with a lid (e.g., a glass bottle), and filtration apparatus (funnel and filter paper).

  • Procedure:

    • Add an excess of this compound powder (approximately 2 grams per liter of water) to the distilled water in the container.

    • Securely close the container and shake it vigorously for 1-2 minutes to mix the contents.

    • Allow the mixture to stand for at least 24 hours to allow the undissolved solid to settle.

    • Carefully decant or filter the clear supernatant to obtain the saturated this compound solution.

    • Store the limewater in a tightly sealed container to prevent exposure to air.

Neutralization of Acidic Waste

This protocol is for the neutralization of dilute acidic waste in a laboratory setting. Always perform a small-scale test reaction first.

  • Materials: Acidic waste solution, this compound, a large beaker, a stir bar and stir plate, and pH indicator strips or a pH meter.

  • Procedure:

    • Place the beaker containing the acidic waste on the stir plate and begin stirring.

    • Slowly and carefully add small portions of this compound powder to the acidic solution. The reaction can be exothermic, so monitor the temperature.

    • Periodically check the pH of the solution using a pH indicator strip or a calibrated pH meter.

    • Continue adding this compound until the pH of the solution is between 6 and 8.

    • Allow any precipitate to settle, and then dispose of the neutralized solution and solid waste in accordance with institutional guidelines.

Neutralization_Workflow Start Start: Acidic Waste Add_CaOH2 Slowly add Ca(OH)₂ with stirring Start->Add_CaOH2 Check_pH Check pH Add_CaOH2->Check_pH pH_Neutral pH 6-8? Check_pH->pH_Neutral pH_Neutral->Add_CaOH2 No Settle Allow solids to settle pH_Neutral->Settle Yes Dispose Dispose of waste per guidelines Settle->Dispose

Workflow for Acidic Waste Neutralization.

This technical guide is intended to provide a foundation for the safe handling of this compound in a laboratory setting. It is imperative that all laboratory personnel receive training on the specific hazards and procedures relevant to their work. Always refer to the Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

A Historical Overview of Calcium Hydroxide in Scientific Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Calcium hydroxide (Ca(OH)₂), a simple inorganic compound known traditionally as slaked lime, has a rich and diverse history of application across numerous scientific and industrial fields. From its ancient use in construction to its pivotal role in modern dentistry and emerging environmental technologies, its versatility stems from its fundamental chemical properties: high alkalinity and its role as a source of calcium and hydroxyl ions. This technical guide provides an in-depth overview of the historical and contemporary applications of this compound in scientific research, with a focus on dentistry, environmental science, and industrial processes.

Applications in Dental and Medical Research

The introduction of this compound into dentistry in 1920 by Hermann marked a paradigm shift in vital pulp therapy.[1][2][3][4][5][6][7] For over a century, it has been a cornerstone material in endodontics, valued for its therapeutic effects.[2][4]

Mechanism of Action in Dentistry

The primary therapeutic properties of this compound are attributed to its high pH (approximately 12.5) upon dissociation into calcium (Ca²⁺) and hydroxyl (OH⁻) ions.[1][3][8]

  • Antimicrobial Effect : The high concentration of hydroxyl ions creates a highly alkaline environment that is bactericidal or bacteriostatic, disrupting bacterial enzymatic activity and cytoplasmic membranes.[3][8] This makes it effective against a wide range of microorganisms found in infected root canals.[8]

  • Mineralization Induction : When in contact with vital pulp tissue, this compound causes a superficial coagulative necrosis.[1][3] This mild irritation is believed to stimulate the release of inflammatory mediators and growth factors, which in turn triggers the differentiation of pulp cells into odontoblast-like cells, leading to the formation of a hard tissue barrier known as a dentin bridge.[1][3][8] The released calcium ions also contribute to the mineralization process.[9]

Key Dental Applications
  • Pulp Capping : As a direct or indirect pulp capping agent, it is placed on exposed or nearly exposed dental pulp to protect it and stimulate the formation of reparative dentin.[1][3][10] It has long been considered the "gold standard" for this procedure.[10]

  • Intracanal Medicament : It is widely used as a temporary dressing within the root canal system between appointments to disinfect the canal and reduce inflammation.[1][3][4][8][11]

  • Apexification : In non-vital immature permanent teeth, this compound is used to induce the formation of a calcific barrier across the open root apex.[1][3] This process typically requires replacing the dressing at 3-month intervals and can take 6 to 24 months to complete.[1]

  • Root Canal Sealers : It is incorporated into various root canal sealer formulations for its antimicrobial and biocompatible properties.[1][3][4]

Quantitative Data: Clinical Success in Direct Pulp Capping

Clinical research has extensively evaluated the success rate of this compound in direct pulp capping, often comparing it to newer bioactive materials like Mineral Trioxide Aggregate (MTA) and Biodentine.

MaterialFollow-up PeriodSuccess Rate (%)Reference
This compound 12 Months95%[10]
Tricalcium Silicate12 Months98.3%[10]
This compound 36 Months52% - 69%[12]
MTA36 Months85% - 93%[12]
This compound 48 Months89%[10]
Glass Ionomer Cement48 Months93%[10]
This compound 60 Months80%[10]
Adhesive Resin System60 Months93%[10]

Meta-analyses indicate that while this compound is effective, materials like MTA often demonstrate significantly higher long-term success rates in direct pulp capping of permanent teeth.[12][13]

Experimental Protocols

Protocol 1: Direct Pulp Capping Clinical Trial

  • Patient Selection : Select patients with deep carious lesions leading to mechanical or carious pulp exposure in permanent teeth. Confirm pulp vitality via sensitivity testing.

  • Procedure : After achieving profound local anesthesia and rubber dam isolation, remove the caries. Achieve hemostasis at the exposure site using a cotton pellet moistened with sterile saline or sodium hypochlorite.

  • Material Application : Place the pulp capping agent (e.g., this compound paste) directly over the exposure site without pressure.

  • Restoration : Place a base/liner (e.g., glass ionomer cement) over the capping material, followed by the final restoration.

  • Follow-up : Evaluate the tooth clinically (for pain, swelling, or fistula) and radiographically (for periapical pathology or dentin bridge formation) at predefined intervals (e.g., 6, 12, 24, and 36 months).[10][12] Success is defined as the absence of clinical and radiographic signs of irreversible pulpitis or necrosis.[14]

Protocol 2: Removal of this compound from the Root Canal Effective removal of Ca(OH)₂ is crucial as remnants can interfere with the seal of the final root canal filling.[15]

  • Initial Irrigation : Use a master apical file to mechanically loosen the paste within the canal.

  • Chemical Irrigation : Irrigate the canal with sodium hypochlorite (NaOCl) and a chelating agent such as Ethylenediaminetetraacetic acid (EDTA).[16]

  • Activation : Agitate the irrigant using sonic (e.g., EndoActivator) or ultrasonic devices to enhance the hydrodynamic flow and improve the dissolution and removal of the paste from canal irregularities.[15][16]

  • Final Rinse : Perform a final rinse with sterile water or saline and dry the canal with paper points before obturation.

Visualizations: Biological Mechanisms

Mechanism_of_Action_Pulp_Capping CaOH2 This compound (High pH ~12.5) Dissociation Dissociation CaOH2->Dissociation Contact with tissue fluids Pulp Exposed Pulp Tissue Pulp->Dissociation Ions Ca²⁺ and OH⁻ Ions Dissociation->Ions Necrosis Superficial Coagulative Necrosis Ions->Necrosis High pH Bridge Reparative Dentin Bridge Formation Ions->Bridge Ca²⁺ for mineralization Inflammation Mild Inflammatory Response Necrosis->Inflammation Cells Pulp Cell Differentiation Inflammation->Cells Odontoblasts Odontoblast-like Cells Cells->Odontoblasts Odontoblasts->Bridge

Caption: Mechanism of this compound in direct pulp capping.

Calcium_Signaling_Pathway Stimulus External Stimulus (e.g., Growth Factor, Neurotransmitter) GPCR GPCR / RTK Stimulus->GPCR PLC PLC GPCR->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Cytosol ↑ Cytosolic Ca²⁺ Ca_Release->Ca_Cytosol Calmodulin Calmodulin Ca_Cytosol->Calmodulin activates Ca_Cytosol->PKC co-activates Response Cellular Responses (e.g., Proliferation, Differentiation, Gene Transcription) Calmodulin->Response PKC->Response CO2_Capture_Workflow Sorbent Ca(OH)₂ Sorbent (d ~5µm) Feeder Solid Feeding System (80-600 g/h) Sorbent->Feeder Reactor Drop Tube Reactor (350-650 °C) Feeder->Reactor Gas Synthetic Flue Gas (Air, CO₂, H₂O) Gas->Reactor Reaction Carbonation Reaction Ca(OH)₂ + CO₂ → CaCO₃ Reactor->Reaction Collection Solid Product Collection (Cyclone/Filter) Reaction->Collection Analysis_Gas Outlet Gas Analysis Measure ΔCO₂ Reaction->Analysis_Gas Outlet Gas Analysis_Solid Solid Analysis (TGA) Determine Conversion % Collection->Analysis_Solid

References

Theoretical Models of Calcium Hydroxide Surface Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical models used to understand the surface chemistry of calcium hydroxide (Ca(OH)₂). The following sections detail the fundamental principles, computational and experimental methodologies, key quantitative data, and relevant applications of these models. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the surface interactions of this important inorganic compound.

Core Concepts in this compound Surface Chemistry

This compound, a crystalline solid with a layered hexagonal structure, exposes several surfaces to its environment, with the basal (001) and various prismatic planes being the most studied. The surface chemistry of Ca(OH)₂ is dominated by the presence of hydroxyl (-OH) groups, which can act as both proton donors and acceptors, making the surface reactive towards a variety of molecules. Theoretical models are crucial for elucidating the mechanisms of surface reactions, adsorption phenomena, and the role of surface defects at an atomic level.

Computational methods, primarily Density Functional Theory (DFT) and Molecular Dynamics (MD), are the workhorses for modeling the surface chemistry of Ca(OH)₂. DFT provides insights into the electronic structure, reaction energetics, and preferred adsorption sites, while MD simulations are used to study the dynamic behavior of the Ca(OH)₂-adsorbate interface over time.

Quantitative Data from Theoretical Models

Theoretical models provide valuable quantitative data that characterize the surface properties and reactivity of this compound. The following tables summarize key parameters obtained from computational studies.

ParameterValueMethodReference
Surface Energy1180 ± 100 erg/cm² (1.18 ± 0.1 J/m²)Experimental[1]
Surface Energy of CaO (001)0.470 J/m²DFT[2]
Surface Energy of CaO (110)0.998 J/m²DFT[2]
Surface Energy of CaO (111)2.152 J/m²DFT[2]

Table 1: Surface Energies of this compound and Related Calcium Oxide. Surface energy is a critical parameter for predicting the stability of different crystal facets.

AdsorbateAdsorption Energy (eV)MethodReference
H₂O on Ca(OH)₂ clusterVariable with cluster sizeDFT[3]
H₂O on β-dicalcium silicate-0.78 to -1.47DFT

Table 2: Adsorption Energies of Water on this compound and a Related Silicate. Adsorption energy indicates the strength of the interaction between a molecule and the surface. Negative values signify an energetically favorable adsorption process.

Experimental and Computational Protocols

Detailed and accurate protocols are essential for reproducible theoretical and experimental investigations of this compound surface chemistry.

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for investigating the electronic structure and energetics of Ca(OH)₂ surfaces. A typical protocol involves the following steps:

  • Model Construction:

    • A slab model of the desired Ca(OH)₂ crystal facet (e.g., (001), (100)) is constructed from the bulk crystal structure.

    • A vacuum layer of at least 15 Å is added to prevent interactions between periodic images of the slab.

    • The bottom layers of the slab are typically fixed to simulate the bulk material, while the top layers and any adsorbates are allowed to relax.

  • Computational Parameters:

    • Software: Vienna Ab initio Simulation Package (VASP) is commonly used.

    • Functional: The Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) is a frequent choice.

    • Basis Set: Plane-wave basis sets with a kinetic energy cutoff of around 400-500 eV are typical.

    • k-point Sampling: A Monkhorst-Pack grid is used to sample the Brillouin zone. The density of the grid depends on the size of the supercell.

    • Convergence Criteria: Calculations are considered converged when the forces on the atoms are below a certain threshold (e.g., 0.01 eV/Å) and the energy difference between successive steps is minimal.

  • Analysis:

    • Surface Energy: Calculated from the difference in energy between the slab and the bulk material.

    • Adsorption Energy: Determined by comparing the energy of the slab with the adsorbate to the sum of the energies of the isolated slab and the adsorbate molecule.

    • Electronic Structure: Analyzed through density of states (DOS) and charge density difference plots.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the Ca(OH)₂-water interface and other systems. A general protocol is as follows:

  • System Setup:

    • A simulation box containing a Ca(OH)₂ slab and a large number of water molecules is created.

    • Periodic boundary conditions are applied in all three dimensions.

  • Force Field:

    • A suitable force field is chosen to describe the interatomic interactions. For reactive systems, ReaxFF is often employed. For non-reactive systems, force fields like ClayFF or COMPASS can be used.

  • Simulation Parameters:

    • Ensemble: Simulations are typically run in the NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) ensemble.

    • Time Step: A small time step (e.g., 1 fs) is used to accurately integrate the equations of motion.

    • Simulation Time: The total simulation time depends on the process being studied and can range from nanoseconds to microseconds.

    • Temperature and Pressure Control: Thermostats (e.g., Nosé-Hoover) and barostats (e.g., Parrinello-Rahman) are used to maintain the desired temperature and pressure.

  • Analysis:

    • Structural Properties: Radial distribution functions (RDFs) are calculated to analyze the local structure of water and ions near the surface.

    • Dynamic Properties: Mean squared displacement (MSD) is used to calculate diffusion coefficients of species at the interface.

    • Reaction Dynamics: For reactive force fields, the simulation trajectory can be analyzed to observe chemical reactions and determine reaction mechanisms.

Visualizing Surface Chemistry Processes

Diagrams are powerful tools for visualizing complex processes in surface chemistry. The following diagrams, generated using the DOT language, illustrate key concepts.

Computational Workflow for Surface Chemistry Studies

computational_workflow cluster_dft Density Functional Theory (DFT) cluster_md Molecular Dynamics (MD) dft_model Construct Slab Model dft_params Set Computational Parameters dft_model->dft_params dft_calc Perform DFT Calculation dft_params->dft_calc dft_analysis Analyze Results dft_calc->dft_analysis interpretation Interpret Results dft_analysis->interpretation md_setup Setup Simulation Box md_ff Choose Force Field md_setup->md_ff md_sim Run MD Simulation md_ff->md_sim md_analysis Analyze Trajectory md_sim->md_analysis md_analysis->interpretation start Define Research Question lit_review Literature Review start->lit_review method_selection Select Computational Method lit_review->method_selection cluster_dft cluster_dft method_selection->cluster_dft Static Properties cluster_md cluster_md method_selection->cluster_md Dynamic Properties publication Publish Findings interpretation->publication

Caption: A typical workflow for computational studies of surface chemistry.

Reaction Pathway for Carbonation and Sulfation of Ca(OH)₂

reaction_pathway cluster_co2 Carbonation cluster_so2 Sulfation CaOH2 Ca(OH)₂ Surface CO2_gas CO₂(g) CaOH2->CO2_gas + CO₂ SO2_gas SO₂(g) CaOH2->SO2_gas + SO₂ CaHCO32 Ca(HCO₃)₂ (intermediate) CO2_gas->CaHCO32 CaCO3 CaCO₃ (s) CaHCO32->CaCO3 H2O_from_CO2 H₂O (g) CaHCO32->H2O_from_CO2 CaSO3 CaSO₃ (s) SO2_gas->CaSO3 H2O_from_SO2 H₂O (g) CaSO3->H2O_from_SO2

Caption: Simplified reaction pathways for the carbonation and sulfation of this compound.

Applications in Drug Development

While the primary applications of theoretical models of Ca(OH)₂ surface chemistry are in materials science and environmental science, there are emerging applications in the pharmaceutical and biomedical fields.

  • Drug Delivery: this compound nanoparticles are being explored as drug delivery vehicles.[4][5][6] Computational models can be used to understand the interaction of drug molecules with the nanoparticle surface, predict drug loading and release kinetics, and design surface modifications to improve biocompatibility and targeting.

  • Biomaterials: this compound is a key component of some dental and orthopedic biomaterials. Theoretical models can help in understanding the interface between the biomaterial and biological tissues, predicting the bioactivity of the material, and designing new materials with improved performance.

  • Nanotoxicity: As with any nanomaterial, understanding the potential toxicity of Ca(OH)₂ nanoparticles is crucial. Computational studies can be employed to investigate the interactions of these nanoparticles with cell membranes and proteins, providing insights into the mechanisms of toxicity and guiding the design of safer nanomaterials. Recent studies have shown that Ca(OH)₂ nanoparticles can induce cell death and oxidative stress in cancer cells, suggesting potential therapeutic applications.[7]

Conclusion

Theoretical models, particularly DFT and MD simulations, provide indispensable tools for understanding the complex surface chemistry of this compound. These models offer atomic-level insights into surface structure, energetics, and reactivity, which are often inaccessible through experimental techniques alone. The quantitative data and mechanistic understanding derived from these models are crucial for a wide range of applications, from the development of advanced construction materials and environmental remediation technologies to the design of novel drug delivery systems and biomaterials. As computational power continues to grow, the accuracy and predictive capability of these models will undoubtedly improve, further expanding their impact on science and technology.

References

A Technical Guide to the Spectroscopic Properties of Calcium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic properties of calcium hydroxide (Ca(OH)₂), a compound of significant interest in various scientific fields, including pharmaceuticals, biomaterials, and industrial processes. The focus is on three core analytical techniques: Infrared (IR) Spectroscopy, Raman Spectroscopy, and X-ray Diffraction (XRD), which are fundamental for the structural and vibrational characterization of this material.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction is a powerful non-destructive technique used to determine the crystalline structure of materials. For this compound, XRD confirms its well-defined crystal lattice, commonly known as the mineral portlandite.

Crystallographic Data

This compound crystallizes in a trigonal crystal system.[1][2][3] The structure is composed of layers of edge-sharing calcium-oxygen octahedra, with hydrogen atoms located between these layers.[1][2] Key crystallographic data obtained from XRD analysis are summarized in the table below.

ParameterValue
Crystal System Trigonal
Space Group P-3m1 (No. 164)[1][2][3]
Lattice Constant (a) 3.59 Å[2]
Lattice Constant (c) 4.91 Å[2]
Formula Units (Z) 1
Visualization of Crystal Structure

The layered structure of portlandite is crucial for understanding its physical and chemical properties.

G cluster_unit_cell Unit Cell of Ca(OH)₂ (Portlandite) cluster_layer1 Hydroxide Layer cluster_layer2 Calcium Layer cluster_layer3 Hydroxide Layer Ca Ca²⁺ O1 O Ca->O1 Ca-O bond (2.39 Å) O2 O Ca->O2 H1 H O1->H1 O-H bond (0.97 Å) H2 H O2->H2

Caption: Logical representation of the layered Ca(OH)₂ crystal structure.

Experimental Protocol for XRD

A typical experimental setup for obtaining the powder XRD pattern of this compound is as follows:

  • Sample Preparation: The Ca(OH)₂ powder is finely ground using an agate mortar and pestle to ensure random crystal orientation and minimize particle size effects. The powder is then carefully packed into a sample holder, ensuring a flat, smooth surface.

  • Instrumentation: A powder diffractometer is used, commonly equipped with a Cu-Kα radiation source (λ = 1.5405 Å).[4]

  • Data Acquisition:

    • The sample is scanned over a 2θ range, typically from 10° to 70°.

    • A step size of 0.02° to 0.03° is commonly used.[4]

    • The dwell time at each step is set to ensure adequate signal-to-noise ratio.

  • Data Analysis: The resulting diffraction pattern is processed to identify the peak positions (2θ values) and intensities. The data can be compared to standard patterns from databases (e.g., ICDD) for phase identification. For detailed structural analysis, Rietveld refinement can be performed to refine lattice parameters and atomic positions.[5][6]

Vibrational Spectroscopy (IR and Raman)

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. For Ca(OH)₂, these methods are particularly sensitive to the vibrations of the hydroxyl (-OH) group and the Ca-O lattice modes.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by the sample, exciting molecular vibrations. The IR spectrum of Ca(OH)₂ is dominated by a very sharp and intense absorption band corresponding to the O-H stretching vibration.

Peak Position (cm⁻¹)Vibrational ModeDescription
~3640 - 3644 ν(O-H)O-H stretching[7][8][9]
~7260 2ν(O-H)First overtone of surface O-H stretch (NIR)[10]
~7083 2ν(O-H)First overtone of interlayer O-H stretch (NIR)[10]
Raman Spectroscopy

Raman spectroscopy involves inelastic scattering of monochromatic light. The resulting shift in energy provides information about the vibrational modes. Similar to IR, the O-H stretch is a prominent feature, but lattice modes at lower frequencies are also readily observed.

Peak Position (cm⁻¹)Vibrational ModeDescription
~3618 - 3620 ν(O-H)O-H stretching[11][12]
~357 - 359 Ca-O Lattice ModeTranslational or rotational mode of the crystal lattice[11][13]
~280 Ca-O Lattice ModeTranslational or rotational mode of the crystal lattice[11]

Visualization of Spectroscopic Principles

G cluster_source Energy Source cluster_detection Detection & Spectrum IR_Source Infrared Radiation Sample Ca(OH)₂ Sample IR_Source->Sample Absorption Laser Monochromatic Laser Laser->Sample Scattering IR_Detector IR Absorption Spectrum (O-H Stretch at ~3644 cm⁻¹) Sample->IR_Detector Raman_Detector Raman Scattering Spectrum (O-H Stretch & Lattice Modes) Sample->Raman_Detector

Caption: Simplified workflow for IR and Raman spectroscopic analysis.

Experimental Protocols for Vibrational Spectroscopy

Infrared (FTIR) Spectroscopy Protocol:

  • Sample Preparation (KBr Pellet Technique): [4]

    • Mix approximately 1-2 mg of dry Ca(OH)₂ powder with ~200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Grind the mixture thoroughly in an agate mortar to ensure a homogenous dispersion.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample chamber or a pure KBr pellet.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[4]

    • The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Raman Spectroscopy Protocol:

  • Sample Preparation: A small amount of Ca(OH)₂ powder is placed on a microscope slide or in a sample holder. No extensive preparation is typically needed.

  • Instrumentation: A confocal Raman microscope is often used. A common excitation source is a frequency-doubled Nd:YAG laser operating at 532 nm.[4]

  • Data Acquisition:

    • The laser is focused onto the sample surface.

    • Before measurement, the instrument is calibrated using an internal silicon reference.[4]

    • Spectra are recorded over a desired range (e.g., 100-4000 cm⁻¹) with an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.[4]

  • Data Analysis: The resulting spectrum of intensity versus Raman shift (cm⁻¹) is analyzed. Baseline correction may be necessary to remove fluorescence background.

Summary and Workflow

The characterization of this compound relies on a synergistic approach using multiple analytical techniques. XRD provides fundamental information about the long-range crystalline order, while IR and Raman spectroscopy offer detailed insights into the short-range molecular vibrations.

G cluster_analysis Spectroscopic Analysis cluster_data Data Output cluster_interpretation Interpretation start Ca(OH)₂ Sample prep Sample Preparation (Grinding, Pressing) start->prep xrd XRD prep->xrd ir FTIR prep->ir raman Raman prep->raman xrd_data Diffraction Pattern xrd->xrd_data ir_data Absorption Spectrum ir->ir_data raman_data Scattering Spectrum raman->raman_data interp Crystal Structure Lattice Parameters Vibrational Modes (O-H Stretch, Lattice) Phase Purity xrd_data->interp ir_data->interp raman_data->interp

Caption: General workflow for the spectroscopic characterization of Ca(OH)₂.

References

Methodological & Application

Application Note: Preparation of Saturated Calcium Hydroxide Solution

Author: BenchChem Technical Support Team. Date: December 2025

AN-001

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of a saturated calcium hydroxide (Ca(OH)₂) solution, commonly known as limewater. It includes information on the solubility properties of this compound, a step-by-step experimental procedure, safety precautions, and proper storage conditions.

Introduction

A saturated this compound solution is a clear, colorless solution with a slight earthy smell and a pH of approximately 12.4.[1] It is prepared by dissolving this compound in water to its saturation point. Despite being classified as a strong base, this compound has low solubility in water.[2] This solution is a staple in various laboratory settings, including in drug development for pH adjustment, as a reagent in chemical synthesis, and in water treatment processes to reduce hardness.[1] The solution is also used to detect carbon dioxide, as it turns milky upon reaction due to the precipitation of calcium carbonate.[3]

Understanding the temperature-dependent solubility and proper handling of this reagent is crucial for its effective and safe use in research and development.

Quantitative Data: Solubility of this compound

This compound exhibits retrograde solubility, meaning its solubility in water decreases as the temperature increases.[1][2][4] This is an important consideration when preparing and using the solution at various experimental temperatures. The solubility data is summarized in the table below.

Temperature (°C)Solubility (g/L)Reference
01.89[1][4]
201.73[1][4]
251.5[1]
701.15[5]
1000.66[1][4]

Experimental Protocol

This protocol details the standard laboratory method for preparing a saturated this compound solution.

Materials and Equipment
  • This compound (Ca(OH)₂, solid powder)

  • Distilled or deionized water[6]

  • Glass beaker or flask (e.g., 1 L)

  • Stirring rod or magnetic stirrer with stir bar

  • Filter paper (e.g., Whatman No. 1) and funnel, or a filtration apparatus

  • A tightly sealable storage bottle (amber glass is recommended to protect from light)[6][7]

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat[6][7]

Safety Precautions
  • Handling: this compound is corrosive and can cause serious eye damage and skin irritation.[8] Always handle the solid powder and solution in a well-ventilated area or under a fume hood to avoid inhaling dust.[6][9]

  • PPE: Always wear appropriate PPE, including chemical-resistant gloves and safety goggles.[7][8]

  • First Aid (Eyes): In case of eye contact, immediately rinse cautiously with water for at least 15 minutes.[8][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • First Aid (Skin): If skin contact occurs, wash the affected area thoroughly with water.[8][10]

  • Disposal: Dispose of this compound waste according to local, state, and federal regulations.[7]

Preparation Workflow

G A Step 1: Weighing Add excess Ca(OH)₂ (~2-5 g) to 1 L distilled water. B Step 2: Mixing Stir vigorously for 1-2 mins. Let stand for ≥ 1 hour to equilibrate. Periodic stirring is beneficial. A->B C Step 3: Settling Allow undissolved solid to precipitate completely. A clear supernatant will form. B->C D Step 4: Separation Carefully decant or filter the clear supernatant to remove undissolved Ca(OH)₂. C->D E Step 5: Storage Transfer the clear solution to a tightly sealed container to prevent CO₂ absorption. D->E

Caption: Workflow for preparing a saturated this compound solution.

Detailed Step-by-Step Procedure
  • Addition of Solute: Add an excess amount of this compound powder to a beaker containing distilled or deionized water. To prepare 1 liter of solution, adding approximately 2 to 5 grams of Ca(OH)₂ is sufficient to ensure saturation.[6][11] It is important to add the powder to the water, not the other way around, to avoid splashing and potential overheating.[11]

  • Dissolution and Equilibration: Stir the mixture vigorously for 1-2 minutes using a glass rod or magnetic stirrer.[3]

  • Maturation: Cover the beaker to prevent contamination and allow the mixture to stand for at least one hour to ensure the solution reaches saturation equilibrium.[11] For best results, let it stand for 24 hours, with occasional stirring, to maximize dissolution.[3][12]

  • Separation of Supernatant: Once the undissolved excess Ca(OH)₂ has settled completely at the bottom, a clear supernatant layer will be visible. Carefully decant this clear liquid into a clean container, ensuring that no solid precipitate is transferred.[6]

  • Filtration (Optional but Recommended): For a completely clear solution free of suspended particles, filter the supernatant through filter paper.[3][11]

  • Storage: Immediately transfer the final clear solution into a clean, airtight container.[7][10]

Solution Chemistry and Storage

The preparation of a saturated solution is governed by the dissolution equilibrium of this compound in water.

G cluster_0 Aqueous Phase cluster_1 Solid Phase Ca_ion Ca²⁺ (aq) OH_ion 2OH⁻ (aq) CaOH2_solid Ca(OH)₂ (s) (Excess solid) Ca_ion->CaOH2_solid Precipitation CaOH2_solid->Ca_ion Dissolution

Caption: Dissolution equilibrium of this compound in water.

Proper Storage: A saturated this compound solution readily reacts with atmospheric carbon dioxide (CO₂), forming a crust of insoluble calcium carbonate (CaCO₃).[10]

Reaction: Ca(OH)₂(aq) + CO₂(g) → CaCO₃(s) + H₂O(l)

To maintain the solution's integrity and concentration, it must be stored in a tightly sealed container to minimize exposure to air.[7][11] Store the container in a cool, dry place away from direct sunlight.[7]

References

Application Notes and Protocols for Calcium Hydroxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium hydroxide, Ca(OH)₂, is a readily available, inexpensive, and mildly basic inorganic compound. While its applications in construction and environmental remediation are well-established, its utility as a heterogeneous catalyst in organic synthesis is a growing field of interest. As a solid base, this compound offers several advantages in line with the principles of green chemistry, including operational simplicity, ease of separation from the reaction mixture, and reduced corrosivity compared to strong soluble bases. Its catalytic activity is attributed to the basic nature of the hydroxide ions, which can deprotonate acidic protons of organic substrates, and the ability of the calcium cation to act as a Lewis acid, coordinating with carbonyl groups to enhance their electrophilicity.

These application notes provide an overview of the use of this compound as a catalyst in several key carbon-carbon bond-forming reactions, complete with detailed experimental protocols and comparative data.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. This compound has proven to be an efficient catalyst for this transformation, particularly under solvent-free conditions.[1]

Application Note

This compound is an effective catalyst for the Knoevenagel condensation between aromatic ketones and malononitrile, affording arylethylidene malononitriles in high yields.[1] The reaction proceeds efficiently at room temperature without the need for a solvent, making it an environmentally benign and economical method.[1] A variety of functional groups are well-tolerated under these conditions.

Experimental Protocol: Synthesis of 2-(4-Methylbenzylidene)malononitrile

Materials:

  • 4-Methylacetophenone (1 mmol, 134 mg)

  • Malononitrile (1 mmol, 66 mg)

  • This compound (0.2 mmol, 14.8 mg)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine 4-methylacetophenone (1 mmol), malononitrile (1 mmol), and this compound (0.2 mmol).

  • Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solid product is separated by filtration.

  • The crude product is washed with water, dried, and then purified by recrystallization from ethanol to afford the pure 2-(4-methylbenzylidene)malononitrile.

Data Summary
EntryAldehyde/KetoneActive Methylene CompoundCatalyst Loading (mol%)SolventTime (h)Yield (%)
1AcetophenoneMalononitrile20Solvent-free0.2889
24-MethylacetophenoneMalononitrile20Solvent-free0.3092
34-MethoxyacetophenoneMalononitrile20Solvent-free0.3585
44-ChloroacetophenoneMalononitrile20Solvent-free0.2595

Data sourced from a study on the synthesis of arylethylidene malononitrile.[1]

Reaction Workflow

Knoevenagel_Condensation_Workflow start Start reactants Combine Reactants: - Aldehyde/Ketone - Active Methylene Compound - Ca(OH)₂ Catalyst start->reactants reaction Stir at Room Temperature (Solvent-free) reactants->reaction workup Work-up: 1. Filtration 2. Wash with Water reaction->workup purification Purification: Recrystallization from Ethanol workup->purification product Pure α,β-Unsaturated Product purification->product

Caption: Workflow for the Ca(OH)₂-catalyzed Knoevenagel condensation.

Claisen-Schmidt Condensation (Chalcone Synthesis)

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and another carbonyl compound to form a β-hydroxy carbonyl, which then dehydrates to an α,β-unsaturated carbonyl. This reaction is widely used for the synthesis of chalcones, which are precursors to flavonoids and other biologically active molecules.

Application Note

This compound serves as an efficient and inexpensive catalyst for the synthesis of polyhydroxy chalcones via the Claisen-Schmidt condensation of dihydroxy acetophenones with various substituted benzaldehydes. The method offers advantages such as shorter reaction times, high yields, and a straightforward workup procedure.

Experimental Protocol: Synthesis of a Polyhydroxy Chalcone

Materials:

  • 2',4'-Dihydroxyacetophenone (5 mmol, 0.76 g)

  • Substituted Benzaldehyde (5 mmol)

  • This compound (15 mmol, 1.11 g)

  • Methanol (10 mL)

  • Dilute HCl

  • Ethanol (for recrystallization)

Procedure:

  • To a mixture of 2',4'-dihydroxyacetophenone (5 mmol) and a substituted benzaldehyde (5 mmol) dissolved in 10 mL of methanol, add this compound (15 mmol).

  • Reflux the reaction mixture. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Neutralize the mixture with dilute HCl.

  • Filter the precipitated solid and wash it with water, followed by cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Data Summary
EntrySubstituted BenzaldehydeTime (h)Yield (%)
1Benzaldehyde485
24-Chlorobenzaldehyde390
34-Methoxybenzaldehyde582
42-Hydroxybenzaldehyde675

Proposed Catalytic Cycle

Claisen_Schmidt_Mechanism cluster_0 Catalytic Cycle catalyst Ca(OH)₂ enolate Enolate Formation (from Acetophenone) catalyst->enolate OH⁻ addition Nucleophilic Addition to Aldehyde enolate->addition + Aldehyde intermediate β-Hydroxy Ketone Intermediate addition->intermediate dehydration Dehydration intermediate->dehydration - H₂O dehydration->catalyst Regenerates OH⁻ product Chalcone Product dehydration->product water H₂O

Caption: Proposed mechanism for the Ca(OH)₂-catalyzed Claisen-Schmidt condensation.

Michael Addition (for Flavanone Synthesis)

The Michael addition, or conjugate addition, is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. Flavanones can be synthesized via an intramolecular Michael addition of 2'-hydroxychalcones, a reaction that can be catalyzed by bases.

Application Note

While direct intermolecular Michael additions catalyzed solely by this compound are not extensively documented, its basicity makes it a plausible catalyst for intramolecular versions, such as the cyclization of 2'-hydroxychalcones to form flavanones. This transformation is a key step in the synthesis of this important class of flavonoids.

Experimental Protocol: Synthesis of a Flavanone

Materials:

  • 2'-Hydroxychalcone (1 mmol)

  • This compound (2 mmol)

  • Ethanol (10 mL)

  • Dilute HCl

Procedure:

  • Dissolve the 2'-hydroxychalcone (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add this compound (2 mmol) to the solution.

  • Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.

  • After cooling, pour the reaction mixture into cold water and neutralize with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary (Hypothetical)
Entry2'-Hydroxychalcone SubstituentTime (h)Yield (%)
1Unsubstituted875
24-Methoxy1070
34-Chloro680

Logical Relationship in Flavanone Synthesis

Flavanone_Synthesis_Logic start 2'-Hydroxychalcone catalysis Ca(OH)₂ Catalysis (Intramolecular Michael Addition) start->catalysis product Flavanone catalysis->product

Caption: Logical pathway for the synthesis of flavanones from 2'-hydroxychalcones.

Henry Reaction (Nitroaldol Reaction)

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone to form a β-nitro alcohol.

Application Note

This compound can be employed as a catalyst in the Henry reaction. The reaction benefits from the mild basicity of Ca(OH)₂, which can minimize side reactions often observed with stronger bases. The resulting β-nitro alcohols are versatile intermediates in organic synthesis.

Experimental Protocol: Synthesis of a β-Nitro Alcohol

Materials:

  • Aldehyde (1 mmol)

  • Nitroalkane (1.2 mmol)

  • This compound (0.5 mmol)

  • Solvent (e.g., Ethanol or THF, 5 mL)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • In a flask, dissolve the aldehyde (1 mmol) and nitroalkane (1.2 mmol) in the chosen solvent (5 mL).

  • Add this compound (0.5 mmol) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Summary (Representative)
EntryAldehydeNitroalkaneTime (h)Yield (%)
1BenzaldehydeNitromethane2470
24-NitrobenzaldehydeNitromethane1885
3CyclohexanecarboxaldehydeNitroethane3665

Mechanism Overview

Henry_Reaction_Mechanism cluster_0 Henry Reaction Steps step1 1. Deprotonation of Nitroalkane by Ca(OH)₂ to form Nitronate step2 2. Nucleophilic Attack of Nitronate on Carbonyl Carbon step1->step2 step3 3. Protonation of Alkoxide Intermediate step2->step3 product β-Nitro Alcohol step3->product

Caption: Key steps in the Ca(OH)₂-catalyzed Henry reaction.

Conclusion

This compound is a versatile, cost-effective, and environmentally friendly catalyst for a range of important organic transformations. Its application in Knoevenagel and Claisen-Schmidt condensations, as well as in the Henry reaction, demonstrates its potential as a valuable tool in both academic research and industrial processes, particularly for the synthesis of pharmaceuticals and other fine chemicals. The straightforward experimental procedures and high yields achievable with this catalyst make it an attractive alternative to conventional homogeneous bases. Further exploration of its catalytic activity in other base-catalyzed reactions is warranted.

References

Application Notes and Protocols for Carbon Dioxide Capture Using Calcium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the capture of carbon dioxide (CO₂) using calcium hydroxide (Ca(OH)₂). The information is intended to guide researchers in setting up and conducting experiments to evaluate the efficacy of Ca(OH)₂ as a CO₂ sorbent.

Introduction

This compound is a promising sorbent for CO₂ capture due to its high theoretical CO₂ capture capacity, abundance, and low cost. The primary reaction governing this process is the carbonation of Ca(OH)₂, which produces calcium carbonate (CaCO₃) and water. This process can be employed in various settings, from industrial flue gas treatment to direct air capture technologies. Understanding the kinetics and mechanisms of this reaction is crucial for optimizing capture efficiency.

The overall chemical reaction is:

Ca(OH)₂(s) + CO₂(g) → CaCO₃(s) + H₂O(l) [1]

This reaction is thermodynamically favorable over a wide range of temperatures.[1] The efficiency of CO₂ capture is influenced by several factors, including temperature, CO₂ concentration, relative humidity, and the physical properties of the Ca(OH)₂ sorbent.

Key Reaction Pathways

The carbonation of this compound can proceed through different pathways depending on the reaction conditions. At higher temperatures, the process often involves the initial dehydration of Ca(OH)₂ to calcium oxide (CaO), followed by the carbonation of the nascent CaO. At lower temperatures, particularly in the presence of moisture, direct carbonation of Ca(OH)₂ is more prevalent.

G cluster_high_temp High Temperature Pathway cluster_low_temp Low Temperature Pathway Ca(OH)2_high Ca(OH)2 CaO CaO Ca(OH)2_high->CaO - H2O CaCO3_high CaCO3 CaO->CaCO3_high + CO2 Ca(OH)2_low Ca(OH)2 CaCO3_low CaCO3 Ca(OH)2_low->CaCO3_low + CO2

Caption: Reaction pathways for Ca(OH)₂ carbonation.

Experimental Setups

The choice of experimental setup depends on the specific research objectives, such as studying reaction kinetics, determining capture capacity, or simulating industrial conditions. Two common laboratory-scale setups are the Thermogravimetric Analyzer (TGA) and the fixed-bed or fluidized-bed reactor.

Thermogravimetric Analysis (TGA)

A TGA is used to measure the change in mass of a sample as a function of temperature and gas environment. It is a powerful tool for studying the kinetics of the carbonation reaction and determining the CO₂ uptake capacity of the sorbent.

Fixed-Bed and Fluidized-Bed Reactors

These reactors are used to simulate conditions in larger-scale CO₂ capture systems. They allow for the investigation of parameters such as gas flow rate, sorbent particle size, and the effect of humidity under more dynamic conditions. A fluidized-bed reactor, in particular, offers excellent gas-solid contact.

G cluster_gas Gas Supply cluster_reactor Reactor System cluster_analysis Analysis CO2_Cylinder CO2 Cylinder MFC Mass Flow Controllers CO2_Cylinder->MFC N2_Cylinder N2 Cylinder N2_Cylinder->MFC Gas_Mixer Gas Mixer MFC->Gas_Mixer Humidifier Humidifier (Optional) Gas_Mixer->Humidifier Reactor Fixed/Fluidized Bed Reactor Humidifier->Reactor Furnace Furnace Gas_Analyzer CO2 Gas Analyzer Reactor->Gas_Analyzer Data_Acquisition Data Acquisition Gas_Analyzer->Data_Acquisition

Caption: General experimental workflow for a reactor-based setup.

Experimental Protocols

Protocol 1: Determination of CO₂ Capture Capacity using Thermogravimetric Analysis (TGA)

Objective: To determine the maximum CO₂ capture capacity of a Ca(OH)₂ sample under controlled temperature and CO₂ concentration.

Materials and Equipment:

  • This compound (Ca(OH)₂) powder

  • Thermogravimetric Analyzer (TGA)

  • CO₂ gas cylinder (high purity)

  • N₂ or Ar gas cylinder (high purity, for inert atmosphere)

  • Sample crucibles (Alumina or Platinum)

Procedure:

  • Sample Preparation: Accurately weigh 10-20 mg of the Ca(OH)₂ sample into a TGA crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the system with an inert gas (N₂ or Ar) at a flow rate of 50-100 mL/min to remove any air.

  • Dehydration (Optional): Heat the sample to a temperature above the dehydration point of Ca(OH)₂ (typically >400°C) under an inert atmosphere to form CaO. Hold at this temperature until a stable mass is achieved. This step is necessary if the goal is to study the carbonation of in-situ generated CaO. For direct carbonation of Ca(OH)₂, this step is skipped.

  • Carbonation:

    • Set the desired carbonation temperature (e.g., 600-700°C).

    • Once the temperature is stable, switch the gas flow to the desired CO₂ concentration (e.g., 15% CO₂ in N₂) at a total flow rate of 50-100 mL/min.

    • Record the mass gain over time until the mass becomes constant, indicating the completion of the reaction.

  • Data Analysis:

    • The CO₂ capture capacity is calculated from the mass gain during the carbonation step.

    • The conversion of Ca(OH)₂ to CaCO₃ can also be determined.

Protocol 2: CO₂ Capture in a Fixed-Bed Reactor

Objective: To evaluate the CO₂ capture performance of Ca(OH)₂ under dynamic flow conditions.

Materials and Equipment:

  • This compound (Ca(OH)₂) powder or pellets

  • Fixed-bed reactor (quartz or stainless steel tube)

  • Tube furnace with temperature controller

  • Mass flow controllers for CO₂ and N₂

  • Humidifier (optional, for studying the effect of steam)

  • CO₂ gas analyzer (e.g., NDIR sensor)

  • Data acquisition system

Procedure:

  • Sorbent Loading: Pack a known mass of Ca(OH)₂ into the reactor tube, ensuring uniform packing. A typical bed height to diameter ratio is between 1 and 3.

  • System Assembly: Assemble the reactor system as shown in the workflow diagram.

  • Leak Test: Perform a leak test on the entire system.

  • Heating and Purging:

    • Heat the reactor to the desired reaction temperature under a flow of inert gas (N₂).

    • Allow the temperature to stabilize.

  • CO₂ Introduction:

    • Introduce the gas mixture with the desired CO₂ concentration and flow rate into the reactor.

    • Simultaneously, start recording the outlet CO₂ concentration using the gas analyzer.

  • Experiment Termination: Continue the gas flow until the outlet CO₂ concentration returns to the inlet concentration (breakthrough), indicating that the sorbent is saturated.

  • Data Analysis:

    • Plot the outlet CO₂ concentration as a function of time to obtain the breakthrough curve.

    • Calculate the CO₂ capture efficiency and capacity based on the breakthrough data.

Data Presentation

Quantitative data from experiments should be summarized for easy comparison.

Table 1: Effect of Temperature on CO₂ Conversion [2][3]

Temperature (°C)CO₂ Concentration (%)Reaction Time (s)Ca Conversion to CaCO₃ (%)
3507415
4507440
5507465
6007470
6507470

Note: Data synthesized from studies on fine Ca(OH)₂ particles (<10 μm) in a drop tube reactor.[2][3]

Table 2: Effect of CO₂ Concentration on CO₂ Absorption in an Aqueous System [1][4]

Ca(OH)₂ ConcentrationInlet CO₂ Concentration (%)Absorption Rate (g CO₂/min)Capture Ratio (%)
1% Suspension~30~0.1~30
Saturated Solution~30~0.3~90

Note: Data from experiments with Ca(OH)₂ aqueous solutions.[1][4]

Table 3: Influence of Relative Humidity on Carbonation at Low Temperatures [5]

Temperature (°C)Relative Humidity (%)Reaction Time (min)Final Conversion of Ca(OH)₂ (%)
60< 860No reaction
602020~10
607020~25
902020~15
907020~35

Note: Data from a study using a differential packed-bed reactor.[5]

Characterization of Sorbents

Post-reaction characterization of the sorbent is essential to understand the chemical and physical changes that have occurred.

  • X-Ray Diffraction (XRD): To identify the crystalline phases present (Ca(OH)₂, CaCO₃, CaO).

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the sorbent before and after carbonation.

  • Thermogravimetric Analysis (TGA): To quantify the amount of CaCO₃ formed and any unreacted Ca(OH)₂.[6][7]

G Fresh_Sorbent Fresh Ca(OH)2 XRD XRD (Phase Identification) Fresh_Sorbent->XRD SEM SEM (Morphology) Fresh_Sorbent->SEM TGA TGA (Compositional Analysis) Fresh_Sorbent->TGA Spent_Sorbent Spent Sorbent Spent_Sorbent->XRD Spent_Sorbent->SEM Spent_Sorbent->TGA

Caption: Sorbent characterization workflow.

Safety Precautions

  • This compound is a corrosive material. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The experiments are conducted at high temperatures. Ensure proper insulation and guarding of hot surfaces.

  • Work in a well-ventilated area, especially when handling CO₂ gas cylinders. Follow standard laboratory safety procedures for handling compressed gases.

References

Application Notes and Protocols for Calcium Hydroxide Nanoparticles in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium hydroxide nanoparticles (Ca(OH)₂ NPs) have emerged as a promising platform for various biomedical applications, including drug delivery.[1][2] Their inherent properties, such as biocompatibility, high pH, and the ability to act as a source of calcium ions, make them particularly attractive for targeted therapies.[2][3] In oncology, Ca(OH)₂ NPs have been shown to selectively induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function.[3][4] Furthermore, their pH-sensitive nature allows for controlled drug release in the acidic tumor microenvironment.[5] In the field of endodontics, Ca(OH)₂ NPs demonstrate enhanced antimicrobial activity and deeper penetration into dentinal tubules compared to their micro-sized counterparts.[6][7]

These application notes provide a comprehensive overview of the synthesis, characterization, and application of Ca(OH)₂ NPs in drug delivery systems. Detailed protocols for synthesis, drug loading, and in vitro release assays are presented to facilitate their adoption in research and development settings.

Data Presentation

The following tables summarize the key physicochemical properties and drug release characteristics of various Ca(OH)₂ NP formulations described in the literature.

Table 1: Physicochemical Characterization of this compound Nanoparticles

FormulationSynthesis MethodAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Ca(OH)₂ NPsWet Chemical Precipitation~100--[8]
Ca(OH)₂-loaded PLGA NPsSolvent Displacement< 200< 0.2Highly Negative[6][7]
CUR–Ca(OH)₂-OA/PL NP-Adequate nano-size-Negative[1]
Ca(OH)₂ NPsGreen SynthesisAmorphous rod-shaped--[9]

Table 2: Drug Loading and Release Characteristics of this compound Nanoparticles

FormulationDrugLoading Efficiency (%)Release ProfileRelease ConditionsReference
Ca(OH)₂-loaded PLGA NPsThis compoundSuitableProlonged, steady release up to 48h-[6]
Ca(OH)₂-NPs-gelThis compoundHighProlongedAqueous media[7]
CUR–Ca(OH)₂-OA/PL NPCurcumin-Lipase/pH dual responsive-[1]
Ca(OH)₂ + PLGAThis compound-Sustained release (78.14% ± 2.09% at 7 days)Phosphate-buffered saline at 37°C[10]
DOX@MgAl-LDH (similar layered double hydroxide)Doxorubicin-pH-responsiveAcidic tumor microenvironment[11]

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles via Wet Chemical Precipitation

This protocol is based on the simple hydrolysis technique.[8]

Materials:

  • Calcium chloride dihydrate (CaCl₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Vacuum oven

Procedure:

  • Prepare a 0.5 M aqueous solution of CaCl₂·2H₂O.

  • Prepare a 1.0 M aqueous solution of NaOH.

  • Heat the CaCl₂ solution to 90°C under vigorous stirring.

  • Add the NaOH solution dropwise to the heated CaCl₂ solution at a constant rate (e.g., 1 ml/min).

  • Continue stirring the mixture for 10 minutes at 90°C.

  • Allow the resulting gel to remain in a static state for 5 minutes to ensure uniform particle formation.

  • Collect the precipitate by centrifugation at 8000 rpm for 15 minutes.

  • Wash the precipitate three times with deionized water and then with ethanol to remove any unreacted precursors.

  • Dry the final product in a vacuum oven at 60-70°C for 24 hours.

Protocol 2: Preparation of PLGA-Coated this compound Nanoparticles

This protocol utilizes the solvent displacement method for encapsulating Ca(OH)₂ within a biodegradable polymer.[6][12]

Materials:

  • This compound (Ca(OH)₂)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Poloxamer 188

  • Aqueous buffer (pH 12)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: a. Dissolve a specific amount of Ca(OH)₂ (e.g., 1.7 mg/mL final concentration) in DMSO. b. Dissolve a specific amount of PLGA (e.g., 11.5 mg/mL final concentration) in acetone. c. Mix the Ca(OH)₂/DMSO solution with the PLGA/acetone solution to form the organic phase.

  • Aqueous Phase Preparation: a. Prepare an aqueous solution of Poloxamer 188 (e.g., 1% w/v). b. Adjust the pH of the aqueous phase to 12 using a suitable buffer.

  • Nanoparticle Formation: a. Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring. b. Allow the mixture to stir for a specified period to facilitate the formation of nanoparticles.

  • Solvent Removal and Purification: a. Remove the organic solvents (DMSO and acetone) using a rotary evaporator under reduced pressure. b. The resulting nanoparticle suspension can be further purified by centrifugation and washing.

  • Lyophilization (Optional): a. For long-term storage, the nanoparticle suspension can be lyophilized to obtain a dry powder.

Protocol 3: Doxorubicin Loading onto this compound Nanoparticles

This protocol describes a general method for loading a model anticancer drug, doxorubicin (DOX), onto nanoparticles.

Materials:

  • Synthesized this compound Nanoparticles (or PLGA-coated NPs)

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Magnetic stirrer or shaker

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of Ca(OH)₂ NPs in an aqueous solution (e.g., PBS).

  • Prepare a stock solution of DOX in the same buffer.

  • Add the DOX solution to the nanoparticle suspension at a predetermined drug-to-nanoparticle ratio.

  • Incubate the mixture under continuous stirring at room temperature for 24 hours in the dark to allow for drug loading.

  • Separate the DOX-loaded nanoparticles from the solution by centrifugation (e.g., 12,000 rpm for 30 minutes).

  • Collect the supernatant and measure the concentration of unloaded DOX using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (around 480 nm).

  • Calculate the drug loading efficiency (DLE) and drug loading content (DLC) using the following formulas:

    • DLE (%) = (Total amount of DOX - Amount of free DOX) / Total amount of DOX * 100

    • DLC (%) = (Total amount of DOX - Amount of free DOX) / Weight of nanoparticles * 100

Protocol 4: In Vitro Drug Release Assay

This protocol outlines the dialysis bag method for studying the in vitro release of a drug from Ca(OH)₂ NPs.[10][13]

Materials:

  • Drug-loaded Ca(OH)₂ NPs

  • Dialysis membrane tubing (with an appropriate molecular weight cut-off)

  • Release medium (e.g., PBS at pH 7.4 and a more acidic pH like 5.5 to simulate the tumor microenvironment)

  • Magnetic stirrer with heating plate or shaking incubator

  • UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of the release medium.

  • Transfer the dispersion into a dialysis bag and securely seal both ends.

  • Place the dialysis bag into a larger vessel containing a known volume of the release medium.

  • Maintain the setup at 37°C under continuous stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the outer vessel.

  • Replenish the vessel with an equal volume of fresh release medium to maintain sink conditions.

  • Quantify the amount of released drug in the collected samples using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug release at each time point.

Mandatory Visualization

Diagrams

G cluster_synthesis Synthesis of Ca(OH)2 NPs CaCl2 CaCl2 Solution Mixing Mixing at 90°C CaCl2->Mixing NaOH NaOH Solution NaOH->Mixing Precipitate Ca(OH)2 Precipitate Mixing->Precipitate Washing Washing & Centrifugation Precipitate->Washing Drying Drying Washing->Drying CaOH2_NPs Ca(OH)2 NPs Drying->CaOH2_NPs

Caption: Workflow for the synthesis of this compound Nanoparticles.

G CaOH2_NPs Drug-Loaded Ca(OH)2 NPs Endocytosis Cellular Uptake (Endocytosis) CaOH2_NPs->Endocytosis 1 ROS Increased ROS Production Endocytosis->ROS 2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria 3a DNA_Damage DNA Damage ROS->DNA_Damage 3b Bcl2 Bcl-2 Downregulation ROS->Bcl2 Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspase_Activation 4a p53 p53 Upregulation DNA_Damage->p53 4b Apoptosis Apoptosis Caspase_Activation->Apoptosis 6 p53->Caspase_Activation 5a Bcl2->Mitochondria

References

Application Notes and Protocols: Calcium Hydroxide for Heavy Metal Removal in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heavy metal contamination in wastewater is a significant environmental concern due to its toxicity, persistence, and bio-accumulative nature. Industries such as electroplating, mining, and metal finishing are major sources of heavy metal-laden effluents.[1] Chemical precipitation is a widely employed and effective method for removing dissolved heavy metals from wastewater.[2][3] Among various precipitating agents, calcium hydroxide, also known as slaked lime or hydrated lime, is frequently used due to its cost-effectiveness, wide availability, and ease of handling.[1][4]

This compound effectively raises the pH of acidic wastewater and provides hydroxide ions (OH⁻) that react with dissolved heavy metal ions (Mⁿ⁺) to form insoluble metal hydroxide precipitates (M(OH)ₙ).[5][6][7] These solid precipitates can then be separated from the liquid phase through sedimentation and/or filtration.[5][7] This document provides a detailed overview of the application of this compound for heavy metal removal, including a summary of its performance, detailed experimental protocols, and diagrams illustrating the process.

Mechanism of Action

The primary mechanism for heavy metal removal using this compound is precipitation. The process involves the following key steps:

  • pH Adjustment: this compound is an alkaline compound that, when added to wastewater, increases the pH.[4]

  • Hydroxide Ion Release: In an aqueous solution, this compound dissociates to release calcium ions (Ca²⁺) and hydroxide ions (OH⁻).

  • Precipitation: The hydroxide ions react with dissolved heavy metal cations (e.g., Cu²⁺, Zn²⁺, Pb²⁺, Ni²⁺) to form solid, insoluble metal hydroxides.[5][8] The general reaction is: nCa(OH)₂ + 2Mⁿ⁺ → 2M(OH)ₙ(s) + nCa²⁺

  • Solid-Liquid Separation: The newly formed metal hydroxide precipitates are typically small particles. Coagulation and flocculation may be employed to increase particle size, followed by sedimentation or filtration to remove the solid sludge from the treated water.[9][10]

The solubility of each metal hydroxide is highly dependent on the pH of the solution. Each metal has an optimal pH range for minimum solubility and maximum precipitation.[6][11]

Quantitative Data Summary

The effectiveness of this compound treatment varies for different heavy metals and is highly dependent on the final pH of the wastewater. The following table summarizes the optimal pH ranges and reported removal efficiencies for several common heavy metals.

Heavy MetalOptimal pH Range for PrecipitationReported Removal EfficiencyInitial Concentration (if specified)This compound Dosage (if specified)Reference
Copper (Cu²⁺) 6.5 - 12.0>99%116.54 mg/LAdjusted to pH 10.5[11][12]
Zinc (Zn²⁺) 8.5 - 12.0>99%13.69 mg/LAdjusted to pH 10.5[11][12]
Lead (Pb²⁺) 8.5 - 12.0~98% - 99%100 mg/L0.5 g/L (with CO₂)[9][11][13]
Nickel (Ni²⁺) 9.0 - 12.0>99%198.55 mg/LAdjusted to pH 10.5[11][12]
Chromium (Cr³⁺) 8.0 - 12.0~76%Not specified1300 mg/L[11][14]
Iron (Fe³⁺) 6.2 - 7.1Up to 99%< 45 mg/LAdjusted to pH range[9]
Cadmium (Cd²⁺) Not Specified>99%100 mg/L0.5 g/L (with CO₂)[13]

Experimental Protocols

This section outlines a generalized protocol for a laboratory-scale evaluation of heavy metal removal using this compound, commonly known as a "Jar Test".

Materials and Equipment:

  • Synthetic or real heavy metal-contaminated wastewater

  • This compound (Ca(OH)₂) powder

  • Deionized water

  • Jar testing apparatus with multiple stirrers

  • Beakers (1000 mL)

  • pH meter, calibrated

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., vacuum filter with 0.45 µm membrane filters)

  • Analytical instrument for metal analysis (e.g., Atomic Absorption Spectrophotometer - AAS, or Inductively Coupled Plasma - ICP)

  • Nitric acid (for sample preservation)

Protocol:

  • Preparation of this compound Slurry (e.g., 10% w/v): a. Weigh 10 g of Ca(OH)₂ powder. b. Add it to a beaker containing 90 mL of deionized water. c. Mix thoroughly using a magnetic stirrer to create a uniform suspension (milk of lime). This should be prepared fresh before each experiment.

  • Wastewater Characterization: a. Take an initial sample of the untreated wastewater. b. Measure and record the initial pH. c. Filter the sample through a 0.45 µm filter. d. Preserve the filtered sample by acidifying with nitric acid to a pH < 2. e. Analyze the sample to determine the initial concentration of the target heavy metal(s).

  • Jar Test Procedure: [15][16] a. Fill six 1000 mL beakers with 500 mL of the wastewater sample. Place them on the jar testing apparatus. b. While stirring, begin adding the prepared Ca(OH)₂ slurry dropwise to each beaker to achieve a range of target pH values (e.g., pH 7, 8, 9, 10, 11, 12). One beaker can serve as a control with no Ca(OH)₂ addition. c. Rapid Mix: Once the target pH is reached in a beaker, stir all samples at a high speed (e.g., 100-200 rpm) for 1-3 minutes to ensure complete mixing of the reactant.[15][17] d. Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 20-30 minutes. This promotes the formation of larger, denser flocs from the fine metal hydroxide precipitates.[15] e. Sedimentation (Settling): Stop the stirrers and allow the precipitates to settle undisturbed for 30-60 minutes.[16]

  • Sample Collection and Analysis: a. After the settling period, carefully withdraw a supernatant sample from the top portion of each beaker using a pipette, being careful not to disturb the settled sludge. b. Measure and record the final pH of each sample. c. Filter each supernatant sample through a 0.45 µm membrane filter. d. Preserve the filtered samples by acidifying with nitric acid to a pH < 2. e. Analyze the final concentration of dissolved heavy metals in each sample using AAS or ICP.

  • Data Analysis: a. Calculate the removal efficiency for each pH condition using the following formula: Removal Efficiency (%) = [(C₀ - Cƒ) / C₀] x 100 Where:

    • C₀ = Initial heavy metal concentration

    • Cƒ = Final heavy metal concentration b. Plot the removal efficiency versus the final pH to determine the optimal pH for maximum metal removal.

Mandatory Visualizations

Chemical Precipitation Mechanism

G cluster_solution Aqueous Phase (Wastewater) cluster_precipitate Solid Phase CaOH2_solid Ca(OH)₂(s) (this compound) Ca_ion Ca²⁺(aq) CaOH2_solid->Ca_ion Dissolution OH_ion 2OH⁻(aq) CaOH2_solid->OH_ion Dissolution Metal_hydroxide M(OH)ₙ(s) (Insoluble Precipitate) OH_ion->Metal_hydroxide Metal_ion Mⁿ⁺(aq) (Dissolved Heavy Metal) Metal_ion->Metal_hydroxide Precipitation Reaction

Caption: Mechanism of heavy metal precipitation using this compound.

Experimental Workflow

G start Wastewater Sample char Initial Characterization (Measure pH, [Metal]) start->char jar_test Jar Test Setup (6 Beakers) char->jar_test ph_adj pH Adjustment (Add Ca(OH)₂ Slurry) jar_test->ph_adj rapid_mix Rapid Mix (1-3 min) ph_adj->rapid_mix slow_mix Slow Mix / Flocculation (20-30 min) rapid_mix->slow_mix settle Sedimentation (30-60 min) slow_mix->settle sampling Supernatant Sampling settle->sampling analysis Final Analysis (Measure pH, [Metal]) sampling->analysis end Determine Optimal pH & Removal Efficiency analysis->end

Caption: Experimental workflow for heavy metal removal via Jar Test.

References

Quantifying Calcium Hydroxide in Complex Mixtures: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

[Application Note & Protocol]

For researchers, scientists, and professionals in drug development, the accurate quantification of calcium hydroxide in complex formulations is critical for ensuring product quality, stability, and efficacy. This document provides a detailed overview of established analytical techniques, complete with experimental protocols and comparative data, to guide the selection of the most appropriate method for a given application.

Introduction

This compound, Ca(OH)₂, is a widely used excipient in pharmaceutical formulations, acting as a pH modifier, a source of calcium ions, or a flocculating agent. Its concentration can significantly impact the physicochemical properties and therapeutic performance of a drug product. The presence of other active pharmaceutical ingredients (APIs) and excipients in complex matrices, however, presents a significant analytical challenge. This guide details three primary analytical techniques for the robust quantification of this compound: Titrimetric Methods, Thermogravimetric Analysis (TGA), and X-Ray Diffraction (XRD).

Comparative Overview of Analytical Techniques

The selection of an analytical method for this compound quantification depends on several factors, including the nature of the sample matrix, the required sensitivity and accuracy, and the availability of instrumentation. The following table provides a summary of the key performance characteristics of the discussed techniques.

Technique Principle Advantages Disadvantages Typical Application
Acid-Base Titration Neutralization reaction between Ca(OH)₂ and a standardized acid (e.g., HCl).[1][2]Simple, cost-effective, and rapid.Non-specific; other alkaline or acidic components in the mixture can interfere.Assay of relatively pure Ca(OH)₂ or in simple mixtures with no interfering alkaline/acidic substances.
Complexometric Titration Formation of a stable complex between Ca²⁺ ions and a chelating agent (e.g., EDTA).[3][4]Highly specific for calcium ions, offering good accuracy and precision.[5]Indirect method for Ca(OH)₂; requires dissolution and pH adjustment. Potential interference from other metal ions.Quantification of calcium content in pharmaceutical formulations, from which Ca(OH)₂ can be calculated.
Thermogravimetric Analysis (TGA) Measurement of mass loss upon thermal decomposition of Ca(OH)₂ to CaO and H₂O at a characteristic temperature range.[6][7]Highly specific for Ca(OH)₂ based on its unique decomposition profile. Can provide information on other components.Requires specialized equipment. Overlapping thermal events from other components can complicate data interpretation.[6]Analysis of solid and semi-solid mixtures, especially in materials science and for formulations with polymeric excipients.
X-Ray Diffraction (XRD) Identification and quantification of crystalline Ca(OH)₂ based on its characteristic diffraction pattern.[8][9]Provides information on the crystalline state of Ca(OH)₂. Can be used for phase identification and quantification.Only sensitive to crystalline material; amorphous Ca(OH)₂ will not be detected.[6] Preferred orientation of crystals can affect accuracy.Characterization of crystalline Ca(OH)₂ in solid dosage forms and raw materials.

Experimental Protocols

Titrimetric Methods

Titration is a classical and widely used analytical technique for the quantification of this compound. Two main approaches are commonly employed: acid-base titration and complexometric titration.

This method relies on the direct neutralization of this compound with a standardized acid.

Protocol: Acid-Base Titration of this compound

1. Reagents and Materials:

  • Standardized 0.1 M Hydrochloric Acid (HCl)
  • Phenolphthalein indicator solution
  • Deionized water
  • Sample containing an unknown quantity of this compound
  • Burette, pipette, conical flasks, magnetic stirrer

2. Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain approximately 0.1-0.2 g of this compound into a 250 mL conical flask.
  • Add 50 mL of deionized water and stir to dissolve the this compound. Gentle heating may be applied if necessary, but the solution should be cooled to room temperature before titration.

3. Titration Procedure:

  • Add 2-3 drops of phenolphthalein indicator to the sample solution. The solution should turn pink, indicating an alkaline pH.
  • Titrate the sample solution with standardized 0.1 M HCl from the burette with constant stirring until the pink color disappears and the solution becomes colorless.
  • Record the volume of HCl consumed.
  • Perform a blank titration using 50 mL of deionized water and the same amount of indicator. Subtract the blank volume from the sample titration volume.

4. Calculation: The percentage of this compound in the sample can be calculated using the following formula:

This method quantifies the amount of calcium ions in a sample, which can then be used to determine the concentration of this compound. It is particularly useful for complex mixtures where other alkaline substances might interfere with acid-base titration. The Japanese Pharmacopoeia provides a standardized method for this assay.[3]

Protocol: Complexometric Titration of this compound (based on Japanese Pharmacopoeia) [3]

1. Reagents and Materials:

  • 0.05 M Disodium Dihydrogen Ethylenediaminetetraacetate (EDTA) VS
  • Dilute Hydrochloric Acid
  • 8 M Potassium Hydroxide TS
  • NN indicator (Calconcarboxylic acid)
  • Deionized water
  • Sample containing an unknown quantity of this compound
  • Volumetric flasks, pipette, burette, conical flasks

2. Sample Preparation:

  • Accurately weigh about 1 g of the sample and dissolve it by adding 10 mL of dilute hydrochloric acid.[3]
  • Transfer the solution to a 100 mL volumetric flask and add deionized water to the mark.[3]

3. Titration Procedure:

  • Pipette 10 mL of the prepared sample solution into a conical flask and add 90 mL of deionized water.[3]
  • Add 1.5 mL of 8 M potassium hydroxide TS and shake. Allow the solution to stand for 3 to 5 minutes.[3]
  • Add 0.1 g of NN indicator. The solution will turn red-purple.[3]
  • Immediately titrate with 0.05 M EDTA VS until the red-purple color of the solution changes to blue.[3]

4. Calculation: Each mL of 0.05 M disodium dihydrogen ethylenediamine tetraacetate VS is equivalent to 3.705 mg of Ca(OH)₂.[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This compound exhibits a characteristic decomposition profile, losing water to form calcium oxide.

Protocol: Quantification of this compound by TGA

1. Instrumentation:

  • Thermogravimetric Analyzer (TGA) equipped with a high-precision balance and a furnace capable of controlled heating rates.

2. Sample Preparation:

  • Accurately weigh 5-10 mg of the homogenized sample into a TGA crucible (typically alumina or platinum).

3. TGA Method:

  • Equilibrate the sample at 30 °C.
  • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min). The decomposition of this compound typically occurs between 350 °C and 500 °C.[6]
  • For complex mixtures with potential overlapping decompositions, a dual-atmosphere method can be employed.[6] In this method, the sample is first heated in an oxidizing atmosphere (e.g., air) to a certain temperature to burn off organic components, and then the atmosphere is switched to an inert gas (e.g., nitrogen) for the decomposition of this compound.[6]

4. Data Analysis:

  • Determine the mass loss corresponding to the dehydration of Ca(OH)₂ from the TGA curve. This is typically done using the derivative of the mass loss curve (DTG) to identify the precise temperature range of decomposition.
  • The percentage of this compound is calculated as follows:

X-Ray Diffraction (XRD)

XRD is a powerful technique for identifying and quantifying crystalline phases in a solid sample.

Protocol: Quantitative Analysis of this compound by XRD

1. Instrumentation:

  • X-ray diffractometer with a Cu Kα radiation source.

2. Sample Preparation:

  • The sample should be finely powdered and homogenized to ensure random orientation of the crystallites.
  • Mount the powdered sample in a sample holder.

3. XRD Measurement:

  • Scan the sample over a 2θ range of 10° to 70°. The characteristic diffraction peaks for this compound (portlandite) are located at approximately 18°, 34°, and 47° 2θ.[6]

4. Data Analysis:

  • Qualitative Analysis: Identify the presence of this compound by comparing the experimental diffraction pattern with a standard reference pattern (e.g., from the ICDD database).
  • Quantitative Analysis: The amount of this compound can be determined using methods such as the Rietveld refinement or by creating a calibration curve with standards of known this compound concentrations. The intensity of a characteristic, non-overlapping peak of this compound is proportional to its concentration in the mixture.

Visualizing Experimental Workflows

To aid in the understanding of the analytical procedures, the following diagrams illustrate the workflows for the key techniques.

G cluster_titration Acid-Base Titration Workflow T1 Sample Weighing T2 Dissolution in Water T1->T2 T3 Addition of Indicator T2->T3 T4 Titration with HCl T3->T4 T5 Endpoint Detection T4->T5 T6 Calculation T5->T6

Acid-Base Titration Workflow

G cluster_complexometric Complexometric Titration Workflow C1 Sample Weighing & Dissolution in Acid C2 Dilution to Known Volume C1->C2 C3 Aliquot & pH Adjustment C2->C3 C4 Addition of Indicator C3->C4 C5 Titration with EDTA C4->C5 C6 Endpoint Detection C5->C6 C7 Calculation C6->C7

Complexometric Titration Workflow

G cluster_tga TGA Workflow TG1 Sample Weighing TG2 Loading into TGA TG1->TG2 TG3 Heating Program Execution TG2->TG3 TG4 Data Acquisition TG3->TG4 TG5 Analysis of Mass Loss TG4->TG5 TG6 Calculation TG5->TG6

TGA Workflow

G cluster_xrd XRD Workflow X1 Sample Preparation (Grinding) X2 Sample Mounting X1->X2 X3 XRD Scan X2->X3 X4 Data Acquisition X3->X4 X5 Phase Identification X4->X5 X6 Quantitative Analysis X5->X6

References

Application Notes and Protocols: Calcium Hydroxide as a Versatile Precursor for the Synthesis of Calcium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of various calcium compounds using calcium hydroxide, Ca(OH)₂, as a readily available and cost-effective precursor. The synthesized compounds, including calcium carbonate, calcium citrate, calcium lactate, and calcium phosphate, have significant applications in research, materials science, and pharmaceutical development.

Synthesis of Precipitated Calcium Carbonate (PCC)

Application Note: Precipitated Calcium Carbonate (CaCO₃) is a synthetic form of calcium carbonate with a controlled particle size and morphology. In the pharmaceutical industry, it is used as a dietary calcium supplement, an antacid, a phosphate binder, and a base material for drug carriers. Its high purity and controlled physical properties make it superior to ground calcium carbonate for many applications. The synthesis from this compound involves a carbonation reaction, where CO₂ is bubbled through an aqueous suspension of Ca(OH)₂.[1][2]

Experimental Protocol: Carbonation of this compound

  • Preparation of Lime Water: Prepare a saturated solution of this compound (limewater) by dissolving an excess of Ca(OH)₂ in deionized water. Stir the suspension vigorously for 1-2 hours to ensure maximum dissolution.

  • Filtration: Filter the suspension to remove any undissolved Ca(OH)₂ particles, yielding a clear, saturated limewater solution.

  • Carbonation: Pass a stream of carbon dioxide (CO₂) gas through the clear limewater solution. The reaction is initiated immediately, evidenced by the formation of a white precipitate (CaCO₃).[1]

  • Reaction Monitoring: Continue bubbling CO₂ through the solution. The reaction is complete when the formation of the precipitate ceases. The overall reaction is: Ca(OH)₂ (aq) + CO₂ (g) → CaCO₃ (s) + H₂O (l).[1]

  • Isolation and Washing: Collect the precipitated calcium carbonate by filtration (e.g., using a Buchner funnel). Wash the precipitate several times with deionized water to remove any unreacted reagents.

  • Drying: Dry the collected CaCO₃ in an oven at 100-110 °C until a constant weight is achieved. The final product is a fine, white powder.

Quantitative Data:

ParameterValue/RangeReference
Starting MaterialsThis compound, Carbon Dioxide[1]
Reaction TypeCarbonation / Precipitation[1][3]
Product PurityHigh (Pharmaceutical Grade achievable)[1]
Conversion Rate> 90% (with sufficient CO₂)[4]

// Node styles reactant [fillcolor="#4285F4", fontcolor="#FFFFFF"]; process [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes CaOH2 [label="this compound\n(Ca(OH)₂)", class="reactant"]; Water [label="Water\n(H₂O)", class="reactant"]; CO2 [label="Carbon Dioxide\n(CO₂)", class="reactant"]; LimeWater [label="Clear Limewater\nSolution", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbonation [label="Carbonation", class="process"]; PCC [label="Precipitated\nCalcium Carbonate\n(CaCO₃)", class="product"]; Filtration [label="Filtration & Drying", class="process"]; FinalPCC [label="Pure PCC Powder", class="product"];

// Edges {CaOH2, Water} -> LimeWater [label="Dissolution &\nFiltration"]; {LimeWater, CO2} -> Carbonation; Carbonation -> PCC; PCC -> Filtration; Filtration -> FinalPCC; }

Caption: Process flow for the synthesis of Calcium Citrate via neutralization.

Synthesis of Calcium Lactate

Application Note: Calcium lactate, Ca(C₃H₅O₃)₂, is another common calcium supplement and is also widely used in the food industry as a firming agent, thickener, and acidity regulator. [5]Its synthesis from this compound is a straightforward acid-base neutralization reaction with lactic acid. [6][7][8]This method is a common commercial production route. [5][6] Experimental Protocol: Neutralization of Lactic Acid

  • Prepare this compound Solution: Dissolve 100 g of this compound in 1 liter of deionized water. [6]2. Reaction: Add approximately 500 g of 50% L-lactic acid to the this compound solution. [6]3. Heating: Heat the reaction mixture to a temperature of 75 °C and maintain for 15 minutes with stirring. [6]The reaction is: 2 C₃H₆O₃ + Ca(OH)₂ → Ca(C₃H₅O₃)₂ + 2 H₂O.

  • Purification: Filter the resulting solution to remove any insoluble impurities.

  • Crystallization and Isolation: Cool the clear filtrate to induce crystallization of calcium lactate. The crystals can then be separated by filtration.

  • Drying: Dry the isolated calcium lactate crystals to obtain the final product.

Quantitative Data:

ParameterValue/RangeReference
ReactantsThis compound, 50% L-lactic acid[6]
Reaction Temperature75 °C[6]
Reaction Time15 minutes[6]
Yield (Alternative Catalytic Method)87%[9]

Experimental Workflow: Calcium Lactate Synthesis

Calcium_Lactate_Workflow reactant reactant process process product product condition condition CaOH2 This compound Solution Reaction Neutralization Reaction CaOH2->Reaction LacticAcid 50% L-Lactic Acid LacticAcid->Reaction Filtration Hot Filtration Reaction->Filtration Temp 75°C, 15 min Reaction->Temp Crystallization Cooling & Crystallization Filtration->Crystallization Isolation Isolation & Drying Crystallization->Isolation CaLactate Calcium Lactate Crystals Isolation->CaLactate

Caption: Step-by-step workflow for the synthesis of Calcium Lactate.

Synthesis of Calcium Phosphate (for Drug Delivery)

Application Note: Calcium phosphate (CaP), particularly in its nanoparticle form, is a highly promising material for drug delivery systems. [10][11]Its biocompatibility, biodegradability, and pH-responsive solubility make it an ideal carrier for therapeutic agents like nucleic acids (pDNA, siRNA) and various drugs. [10][12]CaP nanoparticles can protect their payload in the bloodstream and release it within the acidic environment of endosomes after cellular uptake. [12]Synthesis often involves the controlled precipitation reaction between a calcium source, like this compound, and a phosphate source. [13][14] Experimental Protocol: Synthesis of Calcium Phosphate Nanoparticles

This protocol is a general representation of a wet chemical precipitation method.

  • Prepare Precursor Solutions:

    • Calcium Solution: Prepare a this compound solution. To enhance solubility, Ca(OH)₂ can be dissolved in an aqueous solution containing a sugar like saccharose. [15][16]For example, dissolve 3.5 g of calcium oxide (which forms Ca(OH)₂) in 120 g of an aqueous saccharose solution (200 g saccharose in 1 kg water). [16] * Phosphate Solution: Prepare a dilute aqueous solution of phosphoric acid (H₃PO₄), for instance, a 4% aqueous solution. [16]2. Precipitation: Under vigorous stirring, add the phosphoric acid solution dropwise to the this compound solution. The reaction will form a precipitate of calcium phosphate. [15][16]The balanced equation for tricalcium phosphate is: 3 Ca(OH)₂ + 2 H₃PO₄ → Ca₃(PO₄)₂ + 6 H₂O. [17]3. pH Control: The specific phase of calcium phosphate (e.g., hydroxyapatite, tricalcium phosphate) formed is highly dependent on the final pH of the solution. Monitor and adjust the pH as needed for the desired phase.

  • Aging/Maturation: Allow the suspension to age for a period (e.g., 24 hours) at a controlled temperature to allow for crystal growth and phase stabilization.

  • Isolation and Washing: Centrifuge the suspension to collect the calcium phosphate nanoparticles. Wash the particles multiple times with deionized water and ethanol to remove unreacted ions and byproducts.

  • Drying: Dry the nanoparticles, for example, by lyophilization (freeze-drying) or in a vacuum oven at a low temperature to obtain a fine powder.

Quantitative Data:

ParameterValue/RangeReference
Calcium SourceThis compound or Calcium Oxide[15][16]
Phosphate SourcePhosphoric Acid[15][16]
Key Control ParameterspH, Temperature, Reactant Concentration[18]
Particle Size (Nanoparticles)120 - 185 nm (templated synthesis)[19]

Conceptual Workflow: CaP Nanoparticle Drug Delivery

Drug_Delivery_Pathway cluster_cell Inside Cell nanoparticle nanoparticle process process location location effect effect CaP_NP Drug-Loaded CaP Nanoparticle Uptake Cellular Uptake (Endocytosis) CaP_NP->Uptake Cell Target Cell Uptake->Cell Endosome Endosome (Acidic pH) Uptake->Endosome Dissolution CaP Dissolution Endosome->Dissolution Release Drug Release Dissolution->Release Target Intracellular Target (e.g., DNA, Protein) Release->Target Therapy Therapeutic Effect Target->Therapy

Caption: Conceptual pathway for drug delivery using pH-sensitive CaP nanoparticles.

References

Application Notes and Protocols: Calcium Hydroxide in Dental Pulp Capping and Endodontics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium hydroxide [Ca(OH)₂] has been a cornerstone in dental therapeutics for over a century, first introduced to dentistry in 1920 by Hermann.[1][2] Its enduring prevalence in clinical practice, particularly in endodontics and vital pulp therapy, is attributed to its unique biological and antimicrobial properties.[2][3][4] This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of this compound in direct and indirect pulp capping, as well as various endodontic procedures.

Mechanism of Action

The therapeutic effects of this compound are primarily driven by its high alkalinity (pH 12.5-12.8) upon dissociation into calcium (Ca²⁺) and hydroxyl (OH⁻) ions in an aqueous environment.[2][4][5]

Antimicrobial Activity: The high pH creates a harsh environment that is detrimental to a broad spectrum of oral bacteria.[3][4] This alkaline environment disrupts bacterial cell membranes, denatures proteins, and damages bacterial DNA, leading to bacteriostatic or bactericidal effects.[4]

Induction of Hard Tissue Formation: this compound stimulates the formation of a mineralized barrier, known as a dentin bridge, when placed in direct contact with vital pulp tissue.[3][6][7] The precise mechanism is not fully elucidated but is believed to involve several key processes:

  • Mild Irritation and Coagulation Necrosis: The high pH induces a superficial layer of coagulation necrosis on the pulp tissue.[2][7] This controlled injury is thought to trigger a healing response.

  • Release of Bioactive Molecules: The alkaline environment facilitates the release of growth factors, such as Transforming Growth Factor-beta 1 (TGF-β1) and Bone Morphogenetic Proteins (BMPs), from the dentin matrix.[8][9] These signaling molecules are crucial for stimulating the differentiation of undifferentiated mesenchymal cells in the pulp into odontoblast-like cells.[3]

  • Cellular Signaling: Calcium ions (Ca²⁺) released from this compound play a vital role in cellular signaling pathways that regulate cell proliferation, differentiation, and mineralization.[3][10]

Applications in Dental Pulp Capping

Pulp capping is a vital pulp therapy procedure aimed at preserving the vitality of the dental pulp when it is exposed or nearly exposed.[6]

Direct Pulp Capping

This procedure is performed when the dental pulp is mechanically exposed during cavity preparation or due to trauma, in a tooth that is otherwise asymptomatic and vital.[5]

Indications:

  • Pinpoint, non-carious mechanical pulp exposure.

  • Vital pulp with no history of spontaneous pain.[5]

  • Absence of periradicular pathology on radiographs.[5]

  • Hemostasis at the exposure site is achievable within minutes.

Contraindications:

  • Carious pulp exposure.[5]

  • Signs of irreversible pulpitis (e.g., spontaneous pain).

  • Excessive hemorrhage from the exposure site.

Indirect Pulp Capping

This procedure is indicated for teeth with deep carious lesions where complete caries removal would likely result in pulp exposure.[1][5] A thin layer of affected, but firm, dentin is left over the pulp, and a pulp capping agent is placed over it to stimulate the formation of tertiary dentin.[1][5]

Applications in Endodontics

This compound is a versatile material with numerous applications in non-vital endodontic treatments.

Intracanal Medicament

Used between appointments for root canal therapy, this compound paste helps to disinfect the root canal system by eliminating remaining bacteria after chemomechanical preparation.[2][4] It is effective against many common endodontic pathogens, although less so against Enterococcus faecalis and Candida albicans.[4]

Apexification

This procedure is performed on non-vital permanent teeth with incompletely formed roots to induce the formation of a calcified barrier at the root apex.[3][11] This apical barrier allows for the subsequent obturation of the root canal.[3] this compound is used as a long-term intracanal medicament, typically for 6-24 months, to stimulate the formation of this barrier.[3]

Treatment of Root Resorption

This compound is effective in arresting and treating inflammatory external root resorption.[12][13][14] Its high pH is thought to neutralize the acidic environment created by osteoclasts, thereby inhibiting their resorptive activity.[13]

Quantitative Data Summary

ApplicationMaterialSuccess RateFollow-up PeriodReference(s)
Direct Pulp Capping This compound80-90%-[7]
This compound68.5% - 80.1%2 years[7]
This compound58.7% - 76.3%10 years[7]
This compound79.4%-[8]
This compound80%-[8]
Mineral Trioxide Aggregate (MTA)92.6%-[6]
Biodentine96.4%-[6]
Indirect Pulp Capping This compound77.6%-[6]
Mineral Trioxide Aggregate (MTA)85.9%-[6]
ParameterThis compoundDental Pulp Stem Cells (DPSCs)Normal DentinReference
Mineral Content (wt%) [15]
CalciumLower than normal dentin and DPSCs groupNot statistically different from normal dentin34.48[15]
PhosphorusLower than normal dentin and DPSCs groupNot statistically different from normal dentin17.99[15]
Reparative Dentin Structure Amorphous and a-tubularNormal dentin structure with fewer, irregular tubulesTubular[15]

Note: Success rates can vary significantly based on case selection, clinical technique, and the specific formulation of this compound used. Newer materials like Mineral Trioxide Aggregate (MTA) and Biodentine have shown higher success rates in some studies, largely due to their superior sealing ability and biocompatibility.[6] However, this compound remains a widely used and cost-effective option.

Experimental Protocols

Protocol 1: Direct Pulp Capping in a Canine Model

This protocol describes a typical in vivo experiment to evaluate the efficacy of a pulp capping agent.

  • Animal Model: Adult mongrel dogs are commonly used.

  • Anesthesia and Tooth Preparation:

    • Administer general anesthesia.

    • Prepare Class V cavities on the buccal surface of selected teeth (e.g., premolars and incisors).

    • Induce pulp exposure using a sterile, round bur at low speed with copious saline irrigation.

  • Hemostasis: Achieve hemostasis at the exposure site by applying gentle pressure with a sterile cotton pellet soaked in saline.

  • Pulp Capping Application:

    • Control Group: Apply a paste of pure this compound mixed with sterile saline directly over the exposure site.

    • Experimental Group: Apply the test material according to the manufacturer's instructions.

  • Restoration: Place a layer of resin-modified glass ionomer cement over the capping material, followed by a final restoration with a composite resin.

  • Post-operative Follow-up: Monitor the animals for any signs of pain or infection.

  • Histological Analysis:

    • Euthanize the animals at predetermined time points (e.g., 4 and 8 weeks).

    • Extract the treated teeth and fix them in 10% neutral buffered formalin.

    • Decalcify the teeth, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome).

    • Evaluate for the presence and quality of a dentin bridge, inflammatory response, and overall pulp tissue architecture.

Protocol 2: Apexification of an Immature Necrotic Tooth

This protocol outlines the clinical procedure for inducing apical barrier formation.

  • Diagnosis: Confirm pulp necrosis in an immature permanent tooth with an open apex through clinical and radiographic examination.

  • Access and Canal Preparation:

    • Isolate the tooth with a rubber dam.

    • Prepare a standard endodontic access cavity.

    • Gently instrument the root canal to remove necrotic tissue, using copious irrigation with sodium hypochlorite (NaOCl). Avoid instrumentation of the periapical tissues.

  • Intracanal Medicament Placement:

    • Dry the canal with sterile paper points.

    • Prepare a thick paste of this compound mixed with sterile water or saline.

    • Introduce the paste into the canal using a suitable carrier (e.g., Lentulo spiral or syringe) to ensure it reaches the apical extent.

  • Temporary Restoration: Seal the access cavity with a temporary restorative material.

  • Follow-up and Dressing Changes:

    • Recall the patient every 3-6 months.

    • At each visit, take a radiograph to assess the progress of apical barrier formation.

    • Remove the old this compound paste by irrigation and place a fresh dressing.

  • Completion of Treatment: Once a calcified apical barrier is confirmed radiographically (typically after 6-24 months), the root canal can be obturated with a biocompatible material like gutta-percha.[3]

Signaling Pathways and Workflows

G CaOH This compound (High pH) Dentin Dentin Matrix CaOH->Dentin induces release TGFb1_BMP Release of TGF-β1 & BMPs Dentin->TGFb1_BMP PulpCells Undifferentiated Mesenchymal Pulp Cells Odontoblasts Odontoblast-like Cells PulpCells->Odontoblasts differentiation DentinBridge Reparative Dentin Bridge Odontoblasts->DentinBridge formation TGFb1_BMP->PulpCells stimulate

Caption: Signaling pathway for reparative dentin formation induced by this compound.

G start Pulp Exposure hemostasis Hemostasis start->hemostasis application Apply this compound hemostasis->application seal Place Sealing Restoration application->seal healing Pulp Healing & Dentin Bridge Formation seal->healing end Vital Pulp Maintained healing->end

Caption: Experimental workflow for direct pulp capping with this compound.

G CaOH This compound HighpH High pH (Alkalinity) CaOH->HighpH CaIons Calcium Ions (Ca²⁺) CaOH->CaIons Antimicrobial Antimicrobial Effect HighpH->Antimicrobial Mineralization Induction of Mineralization CaIons->Mineralization Disinfection Root Canal Disinfection Antimicrobial->Disinfection Dentinogenesis Reparative Dentinogenesis Mineralization->Dentinogenesis

References

Application Notes and Protocols for Calcium hydroxide in Heritage Conservation and Restoration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium hydroxide, Ca(OH)₂, has long been a cornerstone material in the conservation and restoration of cultural heritage. Its inherent compatibility with a wide range of historic materials, including stone, plaster, and paper, stems from its natural origin and its ability to convert into calcium carbonate (CaCO₃), a mineral often found in the original artifacts. This document provides detailed application notes and experimental protocols for the use of this compound in heritage conservation, with a focus on its roles in consolidation, deacidification, and as a component of historical mortars. Recent advancements, particularly the development of nanolime—stable dispersions of this compound nanoparticles—have significantly enhanced the efficacy of these treatments, allowing for deeper penetration and more controlled reactivity.

Applications in Heritage Conservation

Consolidation of Stone and Plaster

This compound is extensively used to consolidate porous and friable stone and plaster. The primary mechanism involves the introduction of a saturated aqueous solution (limewater) or a dispersion of nanoparticles (nanolime) into the porous matrix of the material. The this compound then reacts with atmospheric carbon dioxide in a process called carbonation, forming a stable network of calcium carbonate crystals that bind the deteriorated particles together, thereby increasing the mechanical strength and cohesion of the substrate.

Key advantages of nanolime over traditional limewater include:

  • Higher Concentration: Nanolime dispersions in alcohol can achieve significantly higher concentrations of Ca(OH)₂ compared to the low solubility of lime in water (approx. 1.65 g/L at 20°C).[1]

  • Deeper Penetration: The small particle size (typically 50-250 nm) and the use of alcohol as a carrier solvent facilitate deeper penetration into the porous substrate.

  • Faster Carbonation: The high surface area of nanoparticles leads to a more rapid carbonation reaction.[2]

Deacidification of Paper and Textiles

Acid hydrolysis is a primary cause of degradation in paper and some textiles, leading to embrittlement and discoloration. This compound is an effective deacidification agent that neutralizes acids present in the material and leaves an alkaline reserve of calcium carbonate, which protects against future acid attack from environmental pollutants.[2] The treatment can be applied through aqueous immersion or by using non-aqueous dispersions of nanolime for water-sensitive objects.

Mortars and Plasters for Restoration

Historically, lime-based mortars, composed of this compound and an aggregate like sand, were the primary binding material for masonry. In restoration, the use of lime mortars is crucial for ensuring compatibility with the original fabric of historic buildings. Unlike modern cement-based mortars, lime mortars are more porous and flexible, which helps to accommodate movement and moisture transport within the historic structure, preventing damage to the surrounding masonry.

Quantitative Data on Treatment Effects

The following tables summarize quantitative data from various studies on the effects of this compound treatments on different heritage materials.

Table 1: Effects of Nanolime Consolidation on Porous Limestone

ParameterUntreatedTreated with Nanolime% ChangeReference
Porosity (%) 6.49 ± 0.534.60 ± 0.74-29.1%[3]
Water Absorption by Capillary ( kg/m ²·s⁰·⁵) 2.61 ± 0.642.12 ± 0.49-18.8%[3]
Compressive Strength (MPa) 12.3 ± 2.815.8 ± 2.6+28.5%[4]
Bending Strength (MPa) --+44% to +89%[5]
Drilling Resistance (N) ~2-3 (at 2-6 mm depth)~4-7 (at 2-6 mm depth)~+100-133%[4]

Table 2: Effects of this compound Deacidification on Paper

ParameterUntreated (Acidic)Treated with Ca(OH)₂Reference
Surface pH 5.3 ± 0.910.0[4]
pH after accelerated aging < 7> 7[6]
Tensile Strength after aging Reduced by 80%Retained[6]

Table 3: Mechanical Properties of Historic Lime Mortars

Mortar TypeCompressive Strength (MPa)Reference
Non-hydraulic lime mortar0.5 - 3.0[7]
Hydraulic lime mortar11 - 15[8]
Lime mortar with pozzolanic admixtures3-4 times higher than pure lime mortar[8]

Experimental Protocols

Protocol 1: Wet Chemical Synthesis of this compound Nanoparticles (Nanolime)

This protocol describes a common wet chemical precipitation method for synthesizing Ca(OH)₂ nanoparticles.

Materials and Equipment:

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Sodium hydroxide (NaOH)

  • Ethane-1,2-diol (ethylene glycol)

  • 2-Propanol (isopropanol)

  • Deionized water

  • Beakers and flasks

  • Magnetic stirrer with heating plate

  • Ultrasonic bath

  • Centrifuge

  • Vacuum filtration apparatus

  • Drying oven

Procedure:

  • Precursor Solution Preparation: Prepare a solution of calcium nitrate tetrahydrate in ethane-1,2-diol. For example, dissolve a specific amount of Ca(NO₃)₂·4H₂O in the diol at a controlled temperature (e.g., 115°C) with vigorous stirring.

  • Precipitation: Prepare an aqueous solution of sodium hydroxide. Add the NaOH solution dropwise to the heated calcium nitrate solution while maintaining vigorous stirring. A milky precipitate of Ca(OH)₂ will form.[9][10]

  • Aging: Continue stirring the mixture for a defined period (e.g., 10 minutes) at the reaction temperature. Then, allow the gel to cool to room temperature in a static state.[9]

  • Purification:

    • Separate the nanoparticles from the solution. This can be done by centrifugation or by decanting the supernatant.

    • Wash the nanoparticles multiple times to remove byproducts (e.g., NaNO₃) and residual solvent. A common procedure involves resuspending the particles in deionized water followed by centrifugation.[11]

  • Dispersion in Alcohol: To create the final nanolime product, disperse the purified Ca(OH)₂ nanoparticles in an alcohol such as 2-propanol. Use an ultrasonic bath to ensure a stable and uniform dispersion.[12]

  • Drying and Characterization (Optional): For analytical purposes, a portion of the nanoparticles can be dried under vacuum at 60-70°C for 24 hours.[9] Characterization can be performed using techniques such as X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), and Fourier Transform Infrared (FTIR) spectroscopy to determine the crystal structure, particle size, and chemical composition.[10]

Protocol 2: Application of Nanolime for Stone Consolidation

Materials and Equipment:

  • Nanolime dispersion (e.g., 5-50 g/L in 2-propanol or ethanol)

  • Soft-bristled brushes

  • Pipettes or syringes

  • Japanese tissue paper or cellulose poultice

  • Protective equipment (gloves, goggles)

Procedure:

  • Surface Preparation: Gently clean the stone surface to remove dust, loose particles, and any previous incompatible coatings. Ensure the surface is dry before application.

  • Pre-wetting (Optional): For very dry and porous stones, pre-wetting the surface with the same alcohol used as the nanolime carrier can improve the penetration depth of the consolidant.[13]

  • Application:

    • Apply the nanolime dispersion to the stone surface using a soft brush, pipette, or spray. For delicate areas, a poultice of Japanese tissue paper soaked in the nanolime dispersion can be applied.

    • Apply the consolidant until the surface is saturated but avoid excessive runoff.

    • Multiple applications may be necessary. Allow the solvent to evaporate between applications (typically 24 hours). The number of applications will depend on the porosity of the stone and the desired level of consolidation.[5]

  • Curing: Allow the treated area to cure under controlled environmental conditions. The carbonation process requires the presence of atmospheric CO₂ and a certain level of relative humidity (ideally > 50%). The full carbonation can take several days to weeks.[14]

  • Evaluation: The effectiveness of the treatment can be evaluated using non-destructive techniques such as drilling resistance measurements or by analyzing changes in physical properties like water absorption and porosity on test samples.

Protocol 3: Aqueous Deacidification of Paper with this compound

Materials and Equipment:

  • This compound (high-purity)

  • Deionized water

  • pH meter

  • Trays or basins large enough to accommodate the paper

  • Blotting paper

  • Weights

Procedure:

  • Solution Preparation:

    • Prepare a saturated stock solution of this compound by adding an excess of Ca(OH)₂ powder (e.g., 2 g/L) to deionized water. Stir thoroughly and let the solution sit overnight to allow the undissolved solid to settle.[15]

    • For treatment, dilute the clear supernatant of the stock solution with deionized water to the desired concentration. A common dilution is 1:1, resulting in a pH of around 10-11.[16]

  • Pre-treatment Testing: Test the inks and pigments on the paper for solubility in water to prevent damage during the treatment.

  • Washing (Optional but Recommended): Wash the paper in a bath of deionized water to remove soluble degradation products before deacidification.

  • Immersion:

    • Carefully immerse the paper in the this compound solution. Ensure the entire sheet is wetted.

    • The immersion time can vary from 20 minutes to an hour, depending on the condition of the paper.

  • Rinsing: After deacidification, rinse the paper in a bath of deionized water to remove excess alkali.

  • Drying:

    • Place the treated paper on a sheet of blotting paper.

    • Cover with another sheet of blotting paper and apply light pressure with weights.

    • Change the blotting paper periodically until the paper is dry. This slow drying process helps to prevent tide lines and cockling.

  • Post-treatment Evaluation: Measure the surface pH of the treated paper to confirm successful deacidification and the establishment of an alkaline reserve.

Signaling Pathways and Experimental Workflows

Carbonation of this compound

The fundamental process underlying the consolidative and buffering action of this compound is its carbonation. This involves a series of chemical reactions with atmospheric carbon dioxide in the presence of water.

carbonation_pathway cluster_atmosphere Atmospheric Interaction cluster_reaction Carbonation Reaction CaOH2 Ca(OH)₂ (this compound) CaCO3 CaCO₃ (Calcium Carbonate) CaOH2->CaCO3 reacts with CO2 CO₂ (Atmospheric Carbon Dioxide) H2CO3 H₂CO₃ (Carbonic Acid) CO2->H2CO3 dissolves in H2O H₂O (Water) H2O->H2CO3 H2CO3->CaCO3 H2O_product H₂O (Water) cellulose_interaction cluster_carbonation Carbonation on Fiber Cellulose_H Cellulose-OH (Acidic Paper) CalcioCellulose Calcio-Cellulosic Complex [Cellulose-O]₂Ca Cellulose_H->CalcioCellulose Alkaline Hydrolysis CaOH2 Ca(OH)₂ Solution CaOH2->CalcioCellulose H2O 2H₂O CalcioCellulose->H2O CaCO3_Cellulose Cellulose with CaCO₃ (Deacidified Paper with Alkaline Reserve) CalcioCellulose->CaCO3_Cellulose Reaction with atmospheric CO₂ CO2 CO₂ CO2->CaCO3_Cellulose experimental_workflow start Start char_untreated Characterize Untreated Stone (Porosity, Water Absorption, Mechanical Strength) start->char_untreated application Apply Nanolime to Stone Samples char_untreated->application nanolime_synthesis Synthesize/Obtain Nanolime nanolime_synthesis->application curing Cure Samples (Controlled T and RH) application->curing char_treated Characterize Treated Stone (Porosity, Water Absorption, Mechanical Strength) curing->char_treated data_analysis Compare Pre- and Post-Treatment Data char_treated->data_analysis conclusion Evaluate Consolidation Efficacy data_analysis->conclusion end End conclusion->end

References

Application Notes and Protocols for the Synthesis of Calcium Lactate from Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis of calcium lactate from glycerol, a renewable feedstock, utilizing calcium hydroxide as a key reagent. This process is of significant interest due to its potential for producing a bio-based and biocompatible product with applications in the pharmaceutical, food, and beverage industries. Calcium lactate is used as a calcium supplement, a firming agent in foods, and in various pharmaceutical formulations. The protocols described herein are based on established laboratory procedures and provide a framework for the reproducible synthesis and analysis of calcium lactate.

Reaction Principle

The conversion of glycerol to calcium lactate in the presence of this compound is a complex process that typically occurs at elevated temperatures and pressures. The reaction proceeds through several intermediate steps. Initially, glycerol is dehydrogenated to form glyceraldehyde. Subsequently, glyceraldehyde is dehydrated to pyruvaldehyde. Finally, pyruvaldehyde undergoes a rearrangement in the presence of a base (this compound) to form lactic acid, which is then neutralized by this compound to produce calcium lactate. In many optimized processes, a heterogeneous catalyst is used in conjunction with this compound to improve reaction rates and selectivity.

Experimental Data

The following tables summarize quantitative data from various studies on the synthesis of lactic acid/calcium lactate from glycerol. These tables are intended to provide a comparative overview of how different reaction parameters influence glycerol conversion, and product yield and selectivity.

Table 1: Effect of Catalyst and Reaction Conditions on Glycerol Conversion and Lactic Acid/Calcium Lactate Yield

CatalystCa(OH)₂/Glycerol Molar RatioTemperature (°C)Time (h)Glycerol Conversion (%)Lactic Acid/Ca Lactate Yield (%)Reference
Au₀.₅Cu₁₀/SiO₂0.820029687 (Calcium Lactate)[1]
Cu/CaO0.82304-6>98~95 (Lactic Acid from Selectivity)
Pt/ZnO1.0 (NaOH)240--~68 (Lactic Acid)[2]
None (Hydrothermal)1.1 (NaOH)2801.5-84.5 (Sodium Lactate)[2]

Table 2: Influence of Glycerol Concentration on Reaction Outcome

CatalystGlycerol Concentration (mol/L)Ca(OH)₂/Glycerol Molar RatioTemperature (°C)Time (h)Glycerol Conversion (%)Calcium Lactate Selectivity (%)Reference
Au₀.₅Cu₁₀/SiO₂0.50.62002>94>91[1]
Au₀.₅Cu₁₀/SiO₂2.00.62002>94>91[1]
Au₀.₅Cu₁₀/SiO₂3.00.620027063[1]

Experimental Protocols

This section provides detailed protocols for the synthesis of calcium lactate from glycerol, including the preparation of reagents, the reaction procedure, and the analysis of the products.

Protocol 1: Synthesis of Calcium Lactate using a Heterogeneous Catalyst

This protocol is adapted from studies utilizing a bimetallic catalyst in conjunction with this compound.

Materials:

  • Glycerol (99%)

  • This compound (Ca(OH)₂)

  • Heterogeneous Catalyst (e.g., Au₀.₅Cu₁₀/SiO₂)

  • Deionized Water

  • Nitrogen gas (high purity)

  • High-pressure autoclave reactor with magnetic stirring and temperature control

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reactant Preparation: Prepare an aqueous solution of glycerol at the desired concentration (e.g., 2 mol/L).

  • Reactor Loading: To a high-pressure autoclave reactor, add the glycerol solution, this compound, and the heterogeneous catalyst. The molar ratio of this compound to glycerol and the catalyst loading should be based on prior optimization studies (e.g., Ca(OH)₂/glycerol molar ratio of 0.8:1 and a catalyst concentration of 9.2 g/L).[1]

  • Inert Atmosphere: Seal the reactor and purge with high-purity nitrogen gas for at least 15-20 minutes to remove any residual air and create an anaerobic atmosphere.

  • Reaction: While stirring, heat the reactor to the desired reaction temperature (e.g., 200°C) and maintain it for the specified reaction time (e.g., 2 hours).[1] The pressure inside the reactor will increase due to the vapor pressure of water at the reaction temperature.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Once cooled, carefully vent the reactor to release any residual pressure.

  • Product Recovery: Open the reactor and collect the reaction mixture.

  • Separation: Separate the solid catalyst and any unreacted this compound from the liquid product by filtration.

  • Product Isolation: The filtrate contains the aqueous solution of calcium lactate. The calcium lactate can be isolated by evaporation of the water, followed by washing and drying of the resulting solid.

Protocol 2: Analytical Quantification of Glycerol and Lactic Acid by HPLC

This protocol outlines the procedure for analyzing the reaction mixture to determine the conversion of glycerol and the yield of lactic acid.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector.

  • Rezex ROA-Organic Acid H+ (8%) column or equivalent.

  • Sulfuric Acid (H₂SO₄), analytical grade.

  • Deionized water.

  • Syringe filters (0.45 µm).

  • Autosampler vials.

  • Glycerol and Lactic Acid standards.

Procedure:

  • Sample Preparation:

    • Take a known volume of the reaction mixture.

    • Acidify the sample with a dilute solution of sulfuric acid to a pH of approximately 2-3. This step is crucial to protonate the lactate salt to lactic acid for analysis.

    • Centrifuge the sample to remove any precipitated solids.

    • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

  • HPLC Analysis:

    • Mobile Phase: Prepare a dilute solution of sulfuric acid (e.g., 0.005 M) in deionized water to be used as the mobile phase.

    • Column: Use a Rezex ROA-Organic Acid H+ (8%) column or a similar column suitable for the separation of organic acids and alcohols.

    • Detector: A Refractive Index (RI) detector is typically used for the analysis of these compounds.

    • Run Conditions:

      • Flow rate: e.g., 0.6 mL/min

      • Column Temperature: e.g., 60°C

      • Injection Volume: e.g., 20 µL

  • Calibration:

    • Prepare a series of standard solutions of known concentrations for both glycerol and lactic acid.

    • Inject the standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration for each compound.

  • Quantification:

    • Inject the prepared sample into the HPLC system.

    • Identify the peaks for glycerol and lactic acid based on their retention times compared to the standards.

    • Quantify the concentration of glycerol and lactic acid in the sample using the calibration curves.

  • Calculations:

    • Glycerol Conversion (%):

      • [(Initial moles of glycerol - Final moles of glycerol) / Initial moles of glycerol] x 100

    • Lactic Acid Yield (%):

      • (Moles of lactic acid produced / Initial moles of glycerol) x 100

    • Lactic Acid Selectivity (%):

      • (Moles of lactic acid produced / (Initial moles of glycerol - Final moles of glycerol)) x 100

Visualizations

Reaction Pathway

The following diagram illustrates the proposed reaction pathway for the conversion of glycerol to calcium lactate.

ReactionPathway cluster_intermediates Reaction Intermediates Glycerol Glycerol Glyceraldehyde Glyceraldehyde Glycerol->Glyceraldehyde - H₂ Pyruvaldehyde Pyruvaldehyde Glyceraldehyde->Pyruvaldehyde - H₂O LacticAcid Lactic Acid Pyruvaldehyde->LacticAcid + H₂O (Rearrangement) CalciumLactate Calcium Lactate LacticAcid->CalciumLactate CaOH2 Ca(OH)₂ CaOH2->CalciumLactate Neutralization Catalyst Catalyst Catalyst->Glycerol Dehydrogenation

Caption: Proposed reaction pathway from glycerol to calcium lactate.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and analysis of calcium lactate.

ExperimentalWorkflow Start Start ReactantPrep Reactant Preparation (Glycerol Solution, Ca(OH)₂, Catalyst) Start->ReactantPrep ReactorLoading Reactor Loading ReactantPrep->ReactorLoading Reaction Reaction (High Temperature & Pressure) ReactorLoading->Reaction Cooling Cooling & Depressurization Reaction->Cooling ProductRecovery Product Recovery & Filtration Cooling->ProductRecovery Analysis Analysis (HPLC) ProductRecovery->Analysis ProductIsolation Product Isolation (Evaporation & Drying) ProductRecovery->ProductIsolation End End Analysis->End ProductIsolation->End

Caption: General experimental workflow for calcium lactate synthesis.

Safety Precautions

  • High-Temperature and Pressure: The reaction is performed at elevated temperatures and pressures. Use a properly rated and maintained high-pressure autoclave. Ensure the reactor is equipped with a pressure relief valve. Never exceed the maximum rated temperature and pressure of the reactor.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and heat-resistant gloves, especially when handling the hot reactor.

  • Ventilation: Conduct the reaction in a well-ventilated area or a fume hood to avoid inhalation of any potential volatile byproducts.

  • Handling of Base: this compound is a caustic base. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Emergency Preparedness: Have a fire extinguisher and a safety shower/eyewash station readily accessible. Be familiar with the emergency procedures of your laboratory.[3]

References

Troubleshooting & Optimization

optimizing calcium hydroxide slurry for uniform particle dispersion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium hydroxide slurries. Our goal is to help you achieve uniform particle dispersion and stable suspensions for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is a typical particle size for this compound in a slurry?

A1: The particle size of this compound can vary, but studies have shown that it often falls within the range of 0.5 to 20 μm.[1] For specialized applications, such as in endodontics, a significant percentage of particles are found to be between 0.5 and 2.5 μm.[1][2] Nanoparticles, ranging from 10 to 200 nm, are also being explored for enhanced penetration in certain applications.[3]

Q2: What is the optimal concentration for a this compound slurry?

A2: The concentration of a this compound slurry can be adjusted based on the application. Slurries with concentrations ranging from 0.5% to 30% are common.[4] For industrial applications, concentrations can be higher, between 35% to 55% by weight.[5] It's important to note that concentrations above 30% may result in a paste-like consistency rather than a free-flowing slurry.[4]

Q3: How does pH affect the stability of a this compound slurry?

A3: this compound slurries are alkaline, with a pH typically around 12.4.[6][7] This high pH is crucial for many of its applications, including its antimicrobial effects.[1] However, exposure to carbon dioxide from the atmosphere can lead to the formation of calcium carbonate, which can decrease the pH and affect the stability and efficacy of the slurry.[7][8]

Q4: What are common additives used to improve slurry stability and dispersion?

A4: To enhance stability and achieve uniform dispersion, various additives can be used. These include:

  • Anionic polymers and co-additives: These can help create low-viscosity and stable slurries.[9]

  • Polycarboxylate dispersing agents: These are effective in producing viscostable slurries that resist settling.[5][10]

  • Organic additives: Substances like sucrose, pectin, and calcium lignosulfonate can modify the crystal morphology of this compound.[11][12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Particle Agglomeration / Clumping - Improper mixing technique.- High solids concentration.- Particle settling and re-agglomeration over time.- Drying of the slurry, which can cause irreversible aggregation.[13]- Utilize high-shear mixing or sonication to break up agglomerates.[2]- Optimize the solids concentration; a concentration below 30% is generally recommended for a free-flowing slurry.[4]- Employ continuous agitation or stirring during storage and use.[8][14]- Add a suitable dispersing agent, such as a polycarboxylate, to prevent particles from sticking together.[5][10]
High Viscosity - Excessive solids concentration.- Inefficient dispersion of particles.- Unfavorable particle morphology.- Reduce the concentration of this compound in the slurry.- Incorporate a viscosity-reducing additive like an anionic polymer.[9]- Improve mixing efficiency to ensure all particles are wetted and dispersed.
Poor Stability / Rapid Settling - Large particle size distribution.- Lack of stabilizing agents.- Insufficient mixing energy.- Consider particle size reduction methods if feasible for your application.- Introduce stabilizing agents such as anionic polymers or other dispersants.[5][9]- Increase mixing time and/or intensity to achieve a more uniform dispersion.
Inconsistent Results Between Batches - Variation in raw material quality.- Inconsistent preparation protocol.- Changes in environmental conditions (e.g., temperature, CO2 exposure).- Ensure consistent quality of the this compound powder and dispersion medium.- Standardize the experimental protocol, including mixing speed, time, and temperature.- Minimize exposure to air to prevent carbonation, which can alter the slurry's properties.[7][8]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Slurry

This protocol describes a general method for preparing a stable this compound slurry using a dispersing agent.

Materials:

  • This compound powder

  • Deionized water

  • Polycarboxylate-based dispersing agent

  • High-shear mixer or sonicator

  • Magnetic stirrer and stir bar

  • Beaker

  • Weighing scale

Methodology:

  • Weigh the desired amount of deionized water into a beaker.

  • While stirring the water with a magnetic stirrer, slowly add the recommended amount of the polycarboxylate dispersing agent (typically 0.1% to 3% by weight of the this compound).[5][10]

  • Continue stirring until the dispersing agent is fully dissolved.

  • Gradually add the pre-weighed this compound powder to the solution while increasing the stirring speed.

  • Once all the powder is added, subject the slurry to high-shear mixing or sonication for a predetermined time (e.g., 5-10 minutes) to ensure uniform dispersion and break up any agglomerates.

  • Visually inspect the slurry for any signs of clumping. If present, continue high-shear mixing for an additional 2-5 minutes.

  • Store the slurry in a sealed container with continuous gentle agitation to maintain dispersion.

Protocol 2: Particle Size Analysis using Flow Particle Image Analysis (FPIA)

This protocol outlines the steps for analyzing the particle size and shape of a this compound slurry.

Materials:

  • This compound slurry sample

  • Flow Particle Image Analyzer (FPIA)

  • Ethanol (if required by the instrument to prevent clogging)[1]

  • Pipettes

Methodology:

  • Ensure the FPIA is calibrated and functioning according to the manufacturer's instructions.

  • If necessary, dilute a small, representative sample of the this compound slurry with a suitable solvent like ethanol to prevent clogging of the instrument's flow cell.[1]

  • Introduce the sample into the FPIA.

  • The instrument will pump the suspension through a flow cell where a camera captures images of the individual particles.

  • The software analyzes these images to determine various parameters, including particle length, width, perimeter, and aspect ratio.[1][2]

  • Collect the data for a statistically significant number of particles.

  • Analyze the particle size distribution and shape parameters to assess the uniformity of the dispersion.

Visualizations

ExperimentalWorkflow Experimental Workflow for Slurry Preparation and Analysis cluster_prep Slurry Preparation cluster_analysis Particle Analysis start Start weigh Weigh Water & Dispersant start->weigh dissolve Dissolve Dispersant weigh->dissolve add_caoh2 Add Ca(OH)2 Powder dissolve->add_caoh2 mix High-Shear Mixing / Sonication add_caoh2->mix inspect Visual Inspection mix->inspect inspect->mix Agglomerates Present store Store with Agitation inspect->store Uniform Dispersion sample Take Slurry Sample store->sample dilute Dilute Sample (if needed) sample->dilute fpia Analyze with FPIA dilute->fpia data Collect Particle Data fpia->data analyze Analyze Distribution & Shape data->analyze end_node End analyze->end_node TroubleshootingLogic Troubleshooting Logic for Particle Agglomeration problem Problem: Particle Agglomeration cause1 Potential Cause: Improper Mixing problem->cause1 cause2 Potential Cause: High Concentration problem->cause2 cause3 Potential Cause: No Dispersant problem->cause3 solution1 Solution: Increase Mixing Energy / Time cause1->solution1 solution2 Solution: Reduce Solids Concentration cause2->solution2 solution3 Solution: Add Dispersing Agent cause3->solution3

References

preventing premature carbonation of calcium hydroxide during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Calcium Hydroxide

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the premature carbonation of this compound, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is premature carbonation of this compound?

A1: Premature carbonation is a chemical reaction where this compound (Ca(OH)₂) reacts with carbon dioxide (CO₂) from the atmosphere to form calcium carbonate (CaCO₃), an insoluble precipitate.[1][2] This conversion can happen to both solid this compound and its aqueous solutions (limewater) upon exposure to air. The presence of moisture significantly accelerates this process.[3][4][5]

Q2: Why is carbonation a problem for my experiments?

A2: The formation of calcium carbonate alters the chemical properties of your reagent. Calcium carbonate is significantly less soluble and has a lower pH in solution compared to this compound.[6] This contamination can lead to inaccurate measurements, inconsistent results, and the failure of pH-sensitive reactions or experiments that rely on the specific reactivity of Ca(OH)₂.

Q3: What are the visible signs of carbonation?

A3: For aqueous solutions of this compound (limewater), the first sign of carbonation is the appearance of a milky white turbidity or precipitate, which is the insoluble calcium carbonate.[1][2] For solid this compound, there may be no obvious visual change, but the material might become less effective over time.

Q4: How can I prevent the carbonation of solid this compound?

A4: Proper storage is critical. Solid this compound should be kept in a cool, dry place in a tightly sealed, airtight container to protect it from atmospheric moisture and carbon dioxide.[7][8][9] Storing it away from acids and other incompatible materials is also essential.[7][10]

Q5: How should I handle this compound solutions to prevent carbonation?

A5: When preparing and using this compound solutions, minimize their exposure to air. Work quickly, and if possible, handle the solution under an inert atmosphere (e.g., nitrogen or argon).[11][12] For long-term storage, use bottles with airtight seals. Preparing fresh solutions immediately before use is the best practice to ensure purity.[13]

Q6: How can I test my this compound for carbonate contamination?

A6: A simple qualitative test is to add a small amount of a dilute acid (like hydrochloric acid) to your sample. If carbonate is present, you will observe effervescence (fizzing) as carbon dioxide gas is released.[14][15] For quantitative analysis, Thermogravimetric Analysis (TGA) is a reliable method, as this compound and calcium carbonate decompose at different temperatures.[6][16]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution & Action
My clear this compound solution has turned cloudy or formed a white precipitate.Premature Carbonation: The solution has been exposed to atmospheric carbon dioxide, forming insoluble calcium carbonate.[1][2]Discard the solution and prepare a fresh batch. Ensure the new solution is prepared with boiled (degassed) deionized water and stored in a tightly sealed container. For critical applications, prepare it immediately before use.
The pH of my saturated this compound solution is below 12.4.Significant Carbonation: The presence of calcium carbonate, which forms a less alkaline solution, has lowered the overall pH.[6]Your this compound reagent is likely contaminated. Test the solid material for carbonates using the acid test. If positive, acquire a fresh, unopened stock of this compound.
Experiments requiring Ca(OH)₂ are yielding inconsistent or unexpected results.Reagent Degradation: The concentration of active Ca(OH)₂ is lower than expected due to its conversion to CaCO₃.Quantify the purity of your this compound stock using Thermogravimetric Analysis (TGA) or titration. Always use a fresh, confirmed-purity batch of reagent for sensitive experiments.

Data Summary Tables

Table 1: Solubility in Water (at 25 °C)

CompoundFormulaSolubility
This compoundCa(OH)₂~1.59 g/L[6]
Calcium CarbonateCaCO₃~0.013 g/L[6]

Table 2: pH of Saturated Aqueous Solutions

CompoundpH Value
This compound~12.4 - 12.6[6]
Calcium Carbonate (in equilibrium with atmospheric CO₂)~8.35[6]

Experimental Protocols

Protocol 1: Handling and Storage of Solid this compound
  • Receiving: Upon receipt, inspect the container seal for any damage.

  • Storage Environment: Store the container in a cool, dry, well-ventilated area, away from direct sunlight and sources of moisture.[7][10]

  • Container Integrity: Always ensure the container is tightly closed immediately after use to prevent exposure to air.[7][9]

  • Handling: When weighing or handling the powder, work quickly and efficiently to minimize exposure time. For highly sensitive experiments, handle the powder in a glove box under an inert atmosphere. A fume hood should be used to avoid inhalation of dust.[8]

Protocol 2: Preparation of a Carbonate-Free this compound Solution
  • Water Preparation: Boil deionized water for at least 15 minutes to remove dissolved gases, including CO₂. Allow the water to cool to room temperature in a sealed container.

  • Dissolution: Add an excess of solid this compound to the cooled, degassed water.

  • Mixing: Seal the container and shake vigorously for 1-2 minutes. Let the mixture sit for several hours or overnight to allow the solution to become saturated and the excess solid to settle.

  • Filtration/Decanting: Carefully decant or filter the clear supernatant solution into a clean, airtight storage bottle, avoiding transfer of the undissolved solid. This clear liquid is your saturated this compound solution (limewater).

  • Storage: Store the solution in a tightly sealed bottle. For best results, use the solution promptly after preparation.

Protocol 3: Qualitative Acid Test for Carbonate Impurities
  • Sample Preparation: Place a small amount (e.g., 0.5 g) of the solid this compound powder into a test tube.

  • Acid Addition: Carefully add a few drops of dilute hydrochloric acid (e.g., 2 M HCl).

  • Observation: Observe the sample immediately. The production of bubbles (effervescence) indicates the presence of calcium carbonate, which is reacting to release carbon dioxide gas.[14]

  • Interpretation: No fizzing suggests the sample is largely free of carbonate contamination. Vigorous fizzing indicates significant contamination.

Visualizations

CarbonationPathway CaOH2 This compound Ca(OH)₂ CaCO3 Calcium Carbonate (CaCO₃) Insoluble Precipitate CaOH2->CaCO3 Reacts with CO2 Atmospheric Carbon Dioxide (CO₂) CO2->CaCO3 H2O Water/Moisture (H₂O) H2O->CaCO3 Catalyzes

Caption: Chemical pathway of this compound carbonation.

HandlingWorkflow start Start: Need Ca(OH)₂ storage Retrieve from Cool, Dry Storage (Airtight Container) start->storage weigh Weigh Quickly in Fume Hood storage->weigh prep Prepare Solution with Degassed (Boiled) Water weigh->prep use Use Solution Immediately prep->use end Experiment Complete use->end

Caption: Workflow for handling this compound to minimize carbonation.

TroubleshootingTree start Unexpected Experimental Result with Ca(OH)₂ q1 Is the Ca(OH)₂ solution cloudy? start->q1 a1_yes YES: Solution is carbonated. Discard and prepare fresh solution. q1->a1_yes Yes a1_no NO q1->a1_no No q2 Perform acid test on solid Ca(OH)₂. Does it fizz? a1_no->q2 a2_yes YES: Solid reagent is contaminated. Obtain new stock. q2->a2_yes Yes a2_no NO: Reagent is likely pure. Investigate other experimental parameters. q2->a2_no No

Caption: Decision tree for troubleshooting Ca(OH)₂-related issues.

References

troubleshooting issues with calcium hydroxide solubility and precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium hydroxide. Here, you will find detailed information to address common challenges related to its solubility and precipitation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water at different temperatures?

A1: this compound exhibits retrograde solubility, meaning its solubility in water decreases as the temperature increases. Below is a summary of its solubility at various temperatures.

Temperature (°C)Solubility (g/L)
01.89
201.73
251.5
1000.66

Q2: Why is my this compound solution cloudy, and how can I fix it?

A2: A cloudy appearance in a this compound solution, often referred to as limewater, is typically due to the formation of calcium carbonate (CaCO₃), a white precipitate. This occurs when the solution is exposed to carbon dioxide (CO₂) from the atmosphere. The chemical reaction is as follows: Ca(OH)₂ (aq) + CO₂ (g) → CaCO₃ (s) + H₂O (l).

To prevent this, you should minimize the solution's contact with air by using tightly sealed storage containers. If you need to prepare a fresh solution, it is advisable to use boiled (and cooled) deionized or distilled water to remove dissolved CO₂.

Q3: How does the presence of other ions in the solution affect the solubility of this compound?

A3: The solubility of this compound can be significantly reduced by the common ion effect.[1][2][3] If the solution already contains calcium (Ca²⁺) or hydroxide (OH⁻) ions from another source (e.g., calcium chloride or sodium hydroxide), the equilibrium of the dissolution reaction will shift to the left, favoring the solid this compound and thus decreasing its solubility.

Q4: Can I increase the solubility of this compound in my aqueous solution?

A4: While the solubility in pure water is limited, you can increase the dissolution of this compound by using certain co-solvents. For instance, this compound is more soluble in glycerol and acids. In endodontic pastes, polyethylene glycol (PEG) has been used to enhance the release of hydroxyl ions.

Troubleshooting Guide

Issue 1: Precipitate forms in my this compound solution upon standing.

  • Cause: The most common cause is the reaction with atmospheric carbon dioxide to form insoluble calcium carbonate.[4][5]

  • Solution:

    • Preparation: Prepare the solution using freshly boiled and cooled deionized water to minimize dissolved CO₂.

    • Storage: Store the solution in a tightly stoppered container to prevent exposure to air.

    • Inert Atmosphere: For highly sensitive experiments, consider preparing and storing the solution under an inert atmosphere, such as nitrogen.[5]

Issue 2: The measured concentration of my saturated this compound solution is lower than expected.

  • Cause 1: Incomplete Saturation. The solution may not have reached equilibrium, meaning the maximum amount of this compound has not dissolved.

    • Solution: Agitate the solution of excess this compound in water for an extended period (e.g., 1 hour or more) to ensure saturation.[6] Allow the excess solid to settle before decanting or filtering the supernatant.

  • Cause 2: Temperature Effects. Since this compound has retrograde solubility, preparing the solution at a higher temperature will result in a lower concentration.

    • Solution: Prepare the saturated solution at a controlled, lower temperature for higher solubility. Using cool purified water is recommended.[6]

  • Cause 3: Common Ion Effect. The presence of other sources of calcium or hydroxide ions in your water or reagents will decrease the solubility.[1][2][3]

    • Solution: Use high-purity deionized water and reagents to avoid introducing common ions.

Issue 3: Difficulty in obtaining a clear saturated solution by filtration.

  • Cause: this compound can form very fine particles that are difficult to filter.

  • Solution:

    • Allow the excess solid to settle for a significant period before carefully decanting the clear supernatant.

    • Use a fine-pore filter paper. For very fine precipitates, using two pieces of filter paper or filtering the solution twice may be necessary.[7]

    • Avoid using vacuum filtration as this can increase the exposure of the solution to air, leading to calcium carbonate formation.[7]

Experimental Protocols

Protocol 1: Preparation of a Saturated this compound Solution (Limewater)

Materials:

  • This compound (Ca(OH)₂) powder

  • Deionized or distilled water

  • Beaker or flask

  • Stirring rod or magnetic stirrer

  • Filter paper and funnel, or centrifuge

  • Tightly sealed storage bottle

Procedure:

  • Add an excess of this compound powder to a volume of cool, purified water (e.g., approximately 2-3 grams per liter).[8]

  • Agitate the mixture vigorously for at least one hour to ensure the solution becomes saturated. This can be done using a magnetic stirrer or by shaking the container.[6]

  • Allow the undissolved this compound to settle to the bottom of the container, leaving a clear supernatant.

  • Carefully decant or filter the clear supernatant to separate it from the solid precipitate. Ensure the filtrate is clear.[7][9]

  • Immediately transfer the clear solution to a tightly stoppered bottle to prevent interaction with atmospheric carbon dioxide.[7]

Protocol 2: Determination of this compound Solubility by Titration

Materials:

  • Saturated this compound solution

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.01 M)

  • Buret, pipet, and Erlenmeyer flasks

  • Bromothymol blue or other suitable pH indicator

Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the clear, saturated this compound solution into an Erlenmeyer flask.

  • Add a few drops of the pH indicator to the flask.

  • Fill a clean buret with the standardized HCl solution and record the initial volume.

  • Titrate the this compound solution with the HCl until the indicator changes color at the endpoint.

  • Record the final volume of HCl used.

  • Repeat the titration at least two more times for accuracy.

  • Calculate the molarity of hydroxide ions (OH⁻) in the saturated solution using the titration data. From this, the molar solubility of Ca(OH)₂ and its solubility product constant (Ksp) can be determined.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_separation Separation cluster_storage Storage & Use A Mix excess Ca(OH)₂ with cool, purified water B Agitate for 1+ hour to ensure saturation A->B C Allow excess solid to settle B->C D Carefully decant or filter the clear supernatant C->D E Store in a tightly sealed container D->E F Use clear saturated solution for experiments E->F

Workflow for preparing a saturated this compound solution.

troubleshooting_logic start Is the Ca(OH)₂ solution cloudy? cause1 Cause: Reaction with atmospheric CO₂ to form insoluble CaCO₃ start->cause1 Yes no_issue Solution is clear. Proceed with experiment. start->no_issue No solution1 Solution: 1. Use boiled, cooled water. 2. Store in airtight containers. 3. Prepare under inert gas. cause1->solution1

Troubleshooting logic for a cloudy this compound solution.

References

Technical Support Center: Scaling Up Calcium Hydroxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in scaling up the synthesis of calcium hydroxide (Ca(OH)₂).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for this compound synthesis, particularly when scaling up, include:

  • Wet Digestion (Slaking): This traditional and widely used industrial method involves the exothermic reaction of calcium oxide (quicklime) with water to produce this compound (slaked lime).[1]

  • Chemical Precipitation: This method involves reacting a soluble calcium salt, such as calcium chloride (CaCl₂), with a hydroxide source, like sodium hydroxide (NaOH), in an aqueous solution to precipitate this compound.[2] This method offers better control over particle size.

  • Hydrothermal Synthesis: This technique involves the reaction of lime and sand (silica) under high temperature and pressure in an autoclave, often used in the production of specific building materials.[3]

Q2: What are the critical safety precautions when handling this compound, especially at a larger scale?

A2: this compound is a strong alkali and can cause skin and eye irritation or burns.[4] When handling, especially in larger quantities, the following safety measures are crucial:

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, a dust mask or respirator, long-sleeved clothing, and closed-toe footwear.[4][5]

  • Ventilation: Work in a well-ventilated area, using fume hoods or dust extraction systems to minimize inhalation of fine dust particles.[4]

  • Handling and Storage: Store this compound in airtight containers in a cool, dry place, away from moisture and incompatible materials like strong acids.[4][6]

  • Mixing: When mixing with water, always add the this compound powder slowly to the water, never the other way around, to control the exothermic reaction and prevent splashing.[4]

Q3: How can I control the particle size of this compound during synthesis?

A3: Controlling particle size is often critical for the end-use application. Key factors influencing particle size include:

  • Reaction Temperature: Higher temperatures during precipitation tend to favor a faster nucleation rate over particle growth, leading to smaller particle sizes.[2]

  • Reactant Concentration: The degree of supersaturation in the reaction mixture affects the nucleation and growth of crystals.

  • Mixing Speed: The stirring speed influences ion diffusion and can impact the final particle size.[7]

  • Additives/Surfactants: The addition of surfactants (e.g., Triton X-100) or other organic additives can help control particle size and prevent agglomeration.[2][7] For instance, soluble starch has been shown to have a significant effect on the product's particle size.[7]

Q4: What are the common impurities in synthesized this compound and how can they be minimized?

A4: Common impurities can originate from the raw materials or be introduced during the process. These may include unreacted calcium oxide, calcium carbonate (from exposure to air), and metal contaminants from the starting materials like limestone.[8][9] To minimize impurities:

  • High-Purity Raw Materials: Start with high-purity calcium oxide or calcium salts.

  • Controlled Atmosphere: Conduct the synthesis and handling under an inert atmosphere (e.g., nitrogen) to prevent the absorption of atmospheric carbon dioxide, which leads to the formation of calcium carbonate.

  • Washing: Thoroughly wash the synthesized this compound with deionized water to remove soluble by-products, such as sodium chloride in the case of precipitation from CaCl₂ and NaOH.[2]

  • Purification Processes: For very high-purity applications, additional purification steps like dissolving the this compound in an acid and re-precipitating it may be necessary.[10]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low Yield • Incomplete reaction. • Loss of product during washing/filtration. • Side reactions forming by-products.Optimize Reaction Time and Temperature: Ensure sufficient time and appropriate temperature for the reaction to go to completion.[7] • Improve Solid-Liquid Separation: Use a finer filter medium or centrifugation to minimize product loss. • Control Stoichiometry: Precisely control the molar ratios of reactants.
Inconsistent Particle Size • Poor temperature control. • Inconsistent mixing speed. • Fluctuations in reactant addition rate.Implement Precise Temperature Control: Use a temperature-controlled reactor vessel. • Standardize Agitation: Maintain a constant and optimized stirring speed.[7] • Controlled Reactant Addition: Use a syringe pump or peristaltic pump for the controlled addition of reactants.
Product Agglomeration • High particle concentration. • Inadequate mixing. • Absence of anti-agglomeration agents.Dilute the Reaction Mixture: Work with lower concentrations of reactants. • Increase Stirring Speed: Enhance dispersion of particles. • Introduce Surfactants: Add a suitable surfactant to the reaction medium.[2]
Yellowing or Discoloration of Product • Presence of metallic impurities (e.g., iron).[8]Use High-Purity Precursors: Source raw materials with low levels of metallic contaminants.[8] • Acid Wash: Consider washing the product with a dilute acid to remove certain metal impurities, followed by thorough rinsing with deionized water.
Equipment Blockage and Corrosion • this compound's tendency to absorb moisture and form lumps.[11] • The corrosive nature of this compound.[11]Regular Cleaning and Maintenance: Regularly clean all equipment to prevent build-up.[11] • Use Corrosion-Resistant Materials: Employ equipment made of materials resistant to alkaline conditions.[11] • Keep Equipment Dry: Ensure equipment is thoroughly dried after cleaning.
High Energy Consumption During Scale-Up • Inefficient heat transfer in larger reactors. • Longer processing times.Optimize Reactor Design: Use reactors with efficient heat exchange systems.[12] • Process Intensification: Explore methods to reduce reaction times.

Quantitative Data Summary

Table 1: Influence of Synthesis Parameters on this compound Particle Size

Parameter Condition Resulting Particle Size (D50) Reference
Reaction Time ShortSmaller[7]
LongLarger[7]
Reaction Temperature LowLarger[7]
HighSmaller[2][7]
Liquid-to-Solid Ratio LowSmaller[7]
HighLarger[7]
Stirring Speed LowLarger[7]
HighSmaller[7]
Additive (Soluble Starch) AbsentLarger[7]
PresentSmaller[7]

Table 2: Purity Specifications for this compound

Parameter USP Grade Specification Typical High-Purity Commercial Product Reference
Assay (as Ca(OH)₂) > 95%> 97%[13]
Lead (Pb) < 2 ppm< 0.1 ppm[8][13]
Arsenic (As) < 3 ppm< 0.2 ppm[8]
Magnesium and Alkali Salts < 4.8%< 0.8%[8][14]
Acid-insoluble substances Not more than 20 mg from 2g sample-[14]

Experimental Protocols

Protocol 1: this compound Synthesis by Chemical Precipitation

This protocol is adapted from a method for producing nanosized this compound particles.[2]

Materials:

  • Calcium chloride (CaCl₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Optional: Triton X-100 (surfactant)

Procedure:

  • Prepare a 0.3 M aqueous solution of calcium chloride.

  • Prepare a 0.6 M aqueous solution of sodium hydroxide.

  • (Optional) For particle size control, add a surfactant like Triton X-100 to the initial solutions.

  • Heat both solutions to 90°C.

  • Slowly add the sodium hydroxide solution drop-wise to the calcium chloride solution while stirring vigorously.

  • A white precipitate of this compound will form immediately.

  • Continue stirring for a predetermined period (e.g., 1-2 hours) to ensure complete reaction and crystal growth.

  • Allow the precipitate to settle.

  • Decant the supernatant liquid.

  • Wash the precipitate multiple times with deionized water to remove the sodium chloride by-product. This can be done by repeated cycles of resuspension in deionized water, settling, and decantation, or by filtration and washing.

  • Dry the resulting this compound powder in an oven at a temperature below its decomposition point (e.g., 80-100°C).

Protocol 2: this compound Synthesis by Wet Digestion of Calcium Oxide

This protocol is a standard industrial method.

Materials:

  • Calcium oxide (CaO, quicklime)

  • Water

Procedure:

  • Place a specific amount of water in a reaction vessel equipped with a stirrer and a temperature probe.

  • Slowly and carefully add a stoichiometric amount of calcium oxide to the water while stirring. The reaction is highly exothermic, and the temperature will rise.[1]

  • Control the rate of calcium oxide addition to maintain the reaction temperature within a desired range.

  • Continue stirring until the reaction is complete, which is often indicated by a stabilization of the temperature and a change in the consistency of the slurry.

  • The resulting product is a slurry of this compound (slaked lime).

  • For a powdered product, the slurry can be dried.

Visualizations

Calcium_Hydroxide_Synthesis_Pathway cluster_precipitation Chemical Precipitation Method cluster_slaking Wet Digestion (Slaking) Method CaCl2 Calcium Chloride (CaCl₂) Precipitation Precipitation CaCl2->Precipitation NaOH Sodium Hydroxide (NaOH) NaOH->Precipitation CaOH2_precipitate This compound (Ca(OH)₂) Precipitation->CaOH2_precipitate NaCl Sodium Chloride (NaCl) Precipitation->NaCl CaO Calcium Oxide (CaO) Slaking Slaking Reaction CaO->Slaking H2O Water (H₂O) H2O->Slaking CaOH2_slaked This compound (Ca(OH)₂) Slaking->CaOH2_slaked

Caption: Chemical pathways for this compound synthesis.

Troubleshooting_Workflow start Problem Identified in Scale-Up check_yield Is the yield low? start->check_yield check_purity Is the purity compromised? check_yield->check_purity No optimize_reaction Optimize reaction time, temp, & stoichiometry check_yield->optimize_reaction Yes check_particle_size Is particle size inconsistent? check_purity->check_particle_size No improve_washing Improve washing & filtration check_purity->improve_washing Yes control_temp_mixing Stabilize temperature & mixing speed check_particle_size->control_temp_mixing Yes end Problem Resolved check_particle_size->end No optimize_reaction->end use_pure_reactants Use higher purity reactants improve_washing->use_pure_reactants control_atmosphere Control atmosphere (prevent CO₂ exposure) use_pure_reactants->control_atmosphere control_atmosphere->end use_additives Consider using surfactants/additives control_temp_mixing->use_additives use_additives->end

Caption: A logical workflow for troubleshooting common issues.

References

methods for controlling the particle size of synthesized calcium hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of calcium hydroxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the control of this compound particle size during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound with controlled particle size?

A1: The most common methods for controlling the particle size of synthesized this compound include chemical precipitation, the sol-gel method, hydrothermal synthesis, and microemulsion techniques. Each method offers distinct advantages and control over particle characteristics. Chemical precipitation is a widely used technique that involves the reaction of a calcium salt (e.g., calcium chloride or calcium nitrate) with a base (e.g., sodium hydroxide) in a supersaturated solution.[1][2] The sol-gel method provides a versatile route to synthesize materials with desired properties by controlling hydrolysis and condensation reactions of precursors.[3] Hydrothermal synthesis utilizes high temperatures and pressures to control crystal growth. The microemulsion method employs a water-in-oil emulsion system to create nano-sized reactors for particle synthesis.[4][5]

Q2: What are the key experimental parameters that influence the particle size of this compound?

A2: Several experimental parameters significantly impact the final particle size of this compound. These include:

  • Reactant Concentration: Higher supersaturation levels, achieved through increased reactant concentrations, generally lead to the formation of smaller particles due to a higher nucleation rate.[6]

  • Temperature: Temperature affects both the solubility of reactants and the kinetics of nucleation and crystal growth. In many precipitation methods, higher temperatures (e.g., 90°C) favor the nucleation rate over particle growth, resulting in smaller particles.[1]

  • Stirring Speed (Agitation): Adequate stirring ensures homogeneous mixing of reactants, which can lead to a more uniform particle size distribution. The stirring speed can influence ion diffusion behavior, thereby affecting particle size.[7][8]

  • pH of the reaction medium: The pH influences the hydrolysis and condensation reactions, particularly in the sol-gel method.

  • Additives (Surfactants and Polymers): The presence of surfactants or polymers can control particle size by stabilizing newly formed nuclei and preventing agglomeration.[1] For example, tannic acid has been used to synthesize spherical this compound nanoparticles by affecting nucleation and growth.[8]

Q3: How can I prevent the agglomeration of synthesized this compound particles?

A3: Particle agglomeration is a common issue that can be addressed by:

  • Using Surfactants or Stabilizers: Anionic surfactants can be used to surface-treat the this compound particles, preventing them from clumping together.[9]

  • Controlling the Reaction Environment: Performing the synthesis in a controlled environment, such as a microemulsion, can physically constrain particle growth and prevent aggregation.

  • Post-synthesis Treatment: Sonication of the this compound suspension can help to break up agglomerates.[10]

Q4: What is a typical particle size range achievable with these synthesis methods?

A4: The achievable particle size of this compound can vary significantly depending on the synthesis method and experimental conditions.

  • Precipitation: Can produce nanoparticles smaller than 50 nm, especially with the use of stabilizers like cellulose nanofibers.[6] Without stabilizers, particle sizes are often larger than 250 nm in aqueous systems.[6]

  • Microemulsion: This method is particularly effective for producing very small nanoparticles, typically in the range of 2-10 nm.[4]

  • Sol-Gel: Can produce nanoparticles around 100 nm.[11]

  • Spray Drying: This method tends to produce larger, spherical particles, typically in the range of 10-60 µm.[12]

Troubleshooting Guides

Issue 1: The synthesized this compound particles are too large.
Possible Cause Troubleshooting Step
Low Supersaturation Increase the concentration of the calcium salt and/or the alkaline solution to promote a higher nucleation rate.[6]
Low Reaction Temperature Increase the reaction temperature. For precipitation, temperatures around 90°C can favor nucleation over crystal growth.[1]
Slow Addition of Reactants Increase the rate of addition of the precipitating agent to achieve a rapid increase in supersaturation.
Insufficient Stirring Increase the stirring speed to ensure rapid and homogeneous mixing of the reactants.[7][8]
Prolonged Reaction Time Reduce the overall reaction time to limit the extent of crystal growth (Ostwald ripening).[7][8]
Issue 2: The particle size distribution is too broad (polydisperse).
Possible Cause Troubleshooting Step
Inhomogeneous Mixing Improve the stirring efficiency to ensure a uniform concentration of reactants throughout the solution.
Fluctuations in Temperature Maintain a constant and uniform temperature throughout the reaction vessel.
Secondary Nucleation Introduce all of the precipitating agent at once or at a very high rate to promote a single burst of nucleation.
Issue 3: The particles are agglomerated.
Possible Cause Troubleshooting Step
Lack of Stabilizer Add a surfactant (e.g., Triton X-100) or a polymer to the reaction mixture to stabilize the nanoparticles as they form.[1]
Ineffective Post-Synthesis Dispersion Use ultrasonication to disperse the particles after synthesis.[10]
Drying Method Consider freeze-drying or solvent exchange to minimize agglomeration during the drying process.

Quantitative Data Summary

The following tables summarize the effect of various experimental parameters on the particle size of synthesized this compound.

Table 1: Effect of CaO Concentration and Slurry Feeding Rate (Spray Drying Method) [12]

CaO Concentration (wt.%)Slurry Feeding Rate (mL/min)Resulting Particle Size (µm)
5.0200-40010-30 (spherical)
10.0200-40020-60 (spherical)

Note: Increased slurry feeding rate was found to decrease the particle size.

Table 2: Influence of Synthesis Method on Nanoparticle Size

Synthesis MethodPrecursorsKey ParametersResulting Particle SizeReference
PrecipitationCalcium Nitrate, Sodium HydroxideUse of cellulose nanofibers< 50 nm[6]
PrecipitationCalcium Chloride, Sodium HydroxideHigh Temperature (90°C)20-300 nm[1]
MicroemulsionNot specifiedWater-in-oil system2-10 nm[4]
Sol-GelCalcium OxideCitrate method~100 nm[11]

Experimental Protocols

Protocol 1: Chemical Precipitation Method for Nanosized this compound[1]

This protocol describes the synthesis of this compound nanoparticles by chemical precipitation.

Materials:

  • Calcium chloride (CaCl₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • (Optional) Surfactant such as Triton X-100

Procedure:

  • Prepare a 0.3 M aqueous solution of calcium chloride.

  • Prepare a 0.6 M aqueous solution of sodium hydroxide.

  • (Optional) If using a surfactant, add it to the CaCl₂ and NaOH solutions.

  • Heat both solutions to 90°C.

  • Add the NaOH solution dropwise to the CaCl₂ solution while stirring vigorously. The slow addition and high temperature favor the nucleation rate, leading to smaller particles.

  • Continue stirring for a specified period to allow for particle formation.

  • Wash the resulting precipitate with deionized water multiple times to remove byproducts like sodium chloride. This can be done through centrifugation and redispersion.

  • Collect the final this compound nanoparticles.

Protocol 2: Sol-Gel Method for this compound Synthesis[3][13]

This protocol outlines the synthesis of this compound from a calcium precursor using the sol-gel method.

Materials:

  • Calcium carbonate (CaCO₃) from a source like cockle shells

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or another base for hydrolysis

Procedure:

  • Dissolve the calcium carbonate precursor in hydrochloric acid to form a calcium chloride solution. The concentration of HCl (e.g., 0.5 M, 1.0 M, 2.0 M) can be varied to influence the final particle size.

  • Induce gelation by adding a base (e.g., NaOH) to the calcium chloride solution. The concentration of the base and the aging time of the gel (e.g., 12h, 24h, 48h) are critical parameters for controlling particle properties.

  • Age the gel for the predetermined time to allow for the completion of the hydrolysis and condensation reactions.

  • Wash the gel to remove impurities.

  • Dry the gel to obtain this compound powder. A study found that using 1M HCl yielded the smallest particle size.[13]

Visualizations

Below are diagrams illustrating the experimental workflow for the chemical precipitation method and the logical relationship between synthesis parameters and the resulting particle size.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_purification Purification & Collection prep_ca Prepare CaCl₂ Solution heat Heat Solutions to 90°C prep_ca->heat prep_naoh Prepare NaOH Solution prep_naoh->heat mix Mix Solutions (Dropwise Addition) heat->mix stir Vigorous Stirring mix->stir wash Wash Precipitate stir->wash centrifuge Centrifugation wash->centrifuge collect Collect Nanoparticles centrifuge->collect

Caption: Experimental workflow for the chemical precipitation of this compound nanoparticles.

parameter_relationship cluster_params Synthesis Parameters cluster_processes Physical Processes cluster_result Result temp Temperature nucleation Nucleation Rate temp->nucleation + growth Crystal Growth temp->growth +/- conc Concentration conc->nucleation + stir_speed Stirring Speed stir_speed->nucleation + additives Additives agglomeration Agglomeration additives->agglomeration - particle_size Particle Size nucleation->particle_size - growth->particle_size + agglomeration->particle_size +

Caption: Relationship between synthesis parameters and final this compound particle size.

References

addressing inconsistencies in experimental results using calcium hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common inconsistencies researchers, scientists, and drug development professionals encounter when working with calcium hydroxide, Ca(OH)₂.

Frequently Asked Questions (FAQs)

Q1: Why is the pH of my this compound solution lower than the expected ~12.4?

A1: Several factors can lead to a lower than expected pH in your this compound solution:

  • Carbon Dioxide Absorption: this compound readily reacts with atmospheric carbon dioxide (CO₂) to form calcium carbonate (CaCO₃), a less soluble compound that does not contribute to the high pH.[1][2] This reaction can be minimized by preparing solutions fresh, using de-aired water, and keeping containers tightly sealed.[3][4]

  • Incomplete Saturation: The solution may not be fully saturated. Ensure an excess of solid this compound is present and that the solution has been adequately stirred or agitated for a sufficient amount of time to reach equilibrium.[5][6]

  • Temperature Effects: The solubility of this compound in water decreases as the temperature increases.[5][7][8][9] Preparing the solution at a lower temperature can increase its concentration and, consequently, its pH.

  • Purity of this compound: The presence of impurities in the this compound reagent can affect the pH. Use a high-purity grade of this compound suitable for your application.[10][11][12]

Q2: I'm observing high variability in my cell viability assays when using this compound. What are the potential causes?

A2: Inconsistent results in cell viability assays, such as MTT assays, are a common challenge. Potential causes include:

  • Inconsistent Particle Size and Dissolution: The particle size of the this compound powder can affect its dissolution rate, leading to variations in the effective concentration in your cell culture medium. Ensure consistent mixing and preparation of your Ca(OH)₂ suspensions.

  • Localized pH Changes: Poor mixing can lead to localized areas of high pH in your culture wells, causing inconsistent cell death.[13][14]

  • Interaction with Culture Medium Components: this compound can react with components in the cell culture medium, such as buffers and proteins, which may alter its cytotoxic effects.

  • Time-Dependent Cytotoxicity: The cytotoxic effects of this compound can change over time.[15] It's crucial to standardize the incubation time across all experiments.

Q3: My experimental results are not reproducible when using different batches of this compound. Why?

A3: Batch-to-batch variability in this compound can be attributed to:

  • Purity Levels: Different batches may have varying levels of impurities, such as calcium carbonate, magnesium, aluminum, and silicon, which can interfere with your experiments.[12]

  • Particle Size Distribution: The particle size of the this compound can differ between batches, affecting its solubility and reaction kinetics.

  • Storage Conditions: Improper storage can lead to the degradation of this compound through reaction with atmospheric CO₂ and moisture.[2] Store in a cool, dry place in a tightly sealed container.

Troubleshooting Guides

Issue 1: Inconsistent Titration Results for Determining this compound Concentration
Symptom Possible Cause Troubleshooting Steps
Endpoint is difficult to determine or inconsistent Indicator choice: The indicator may not be appropriate for the pH range of the titration.For a strong acid-strong base titration like HCl and Ca(OH)₂, use an indicator with a sharp color change in the appropriate pH range, such as phenolphthalein or bromothymol blue.[3][16]
CO₂ contamination: Absorption of atmospheric CO₂ forms calcium carbonate, which can interfere with the titration.[1][3]Prepare the this compound solution fresh using boiled, de-aired water and keep it covered during the titration.[3]
Calculated concentration is consistently low Incomplete dissolution: The this compound solution may not be saturated.Ensure there is excess solid Ca(OH)₂ in the solution and allow sufficient time for equilibrium to be reached with adequate stirring.[5][6]
Loss of analyte: Splashing of the solution during titration.Swirl the flask gently and ensure the tip of the burette is properly placed within the flask.[17]
High percent error in results Systematic errors: Inaccurate reading of the burette, improperly calibrated glassware, or incorrect concentration of the titrant.[16][17][18]Calibrate all glassware, ensure proper reading of the burette at eye level, and accurately standardize your titrant solution.[17]
Random errors: Inconsistent sample volumes or over-titration.[16]Use precise volumetric pipettes for sample transfer and add the titrant dropwise near the endpoint to avoid overshooting it.[16]
Issue 2: Unexpected Precipitate Formation in Solutions Containing this compound
Symptom Possible Cause Troubleshooting Steps
A white, milky precipitate forms in a clear this compound solution over time. Reaction with atmospheric CO₂: this compound reacts with CO₂ to form insoluble calcium carbonate.[1]Prepare solutions fresh, use de-aired water, and store in airtight containers.[2][3]
Precipitate forms when mixing this compound with a buffer solution. Reaction with buffer components: Phosphates and some other ions in buffer solutions can react with calcium ions to form insoluble precipitates.Check the composition of your buffer and consider using a buffer system that does not contain ions that will precipitate with calcium.
Precipitate forms when adding a drug solution to a this compound formulation. Drug-excipient incompatibility: The drug molecule or other excipients in the formulation may be reacting with the this compound.Perform compatibility studies to identify the source of the interaction. This may involve analyzing the precipitate to determine its composition.

Experimental Protocols

Protocol 1: Preparation and Standardization of a Saturated this compound Solution for Titration

Objective: To prepare a saturated this compound solution and determine its exact concentration by titration with a standardized hydrochloric acid (HCl) solution.

Materials:

  • This compound (Ca(OH)₂), high purity

  • Standardized hydrochloric acid (HCl) solution (~0.1 M)

  • Phenolphthalein indicator

  • Deionized, de-aired water

  • Burette, pipette, flasks, and other standard laboratory glassware

Methodology:

  • Preparation of Saturated Ca(OH)₂ Solution:

    • Add an excess of solid Ca(OH)₂ (approximately 2-3 grams) to 100 mL of deionized, de-aired water in a flask.

    • Stopper the flask and stir the solution vigorously for several minutes.

    • Allow the solution to sit for at least 24 hours to ensure saturation, with occasional stirring.

    • Carefully filter the solution using gravity filtration to remove the undissolved solid Ca(OH)₂.[3][4] Keep the filtered solution covered to prevent CO₂ absorption.

  • Titration:

    • Rinse a burette with the standardized HCl solution and then fill it. Record the initial volume.

    • Pipette a known volume (e.g., 25.00 mL) of the clear, filtered Ca(OH)₂ solution into an Erlenmeyer flask.

    • Add 2-3 drops of phenolphthalein indicator to the flask. The solution should turn pink.

    • Titrate the Ca(OH)₂ solution with the HCl solution from the burette, swirling the flask continuously, until the pink color just disappears.

    • Record the final volume of the HCl solution.

    • Repeat the titration at least two more times for consistency.

Calculations:

  • Calculate the moles of HCl used:

    • Moles of HCl = Molarity of HCl × Volume of HCl (in Liters)

  • Determine the moles of Ca(OH)₂ from the stoichiometry of the reaction:

    • Ca(OH)₂ + 2HCl → CaCl₂ + 2H₂O

    • Moles of Ca(OH)₂ = (Moles of HCl) / 2

  • Calculate the molarity of the Ca(OH)₂ solution:

    • Molarity of Ca(OH)₂ = Moles of Ca(OH)₂ / Volume of Ca(OH)₂ solution (in Liters)

Protocol 2: MTT Assay for Assessing Cytotoxicity of this compound

Objective: To evaluate the effect of this compound on the viability of a cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[13]

Materials:

  • Cell line of interest (e.g., L929 fibroblasts)[19]

  • Complete cell culture medium

  • This compound suspension of desired concentrations

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare fresh serial dilutions of the this compound suspension in complete cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a control group with medium only.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.[15]

  • MTT Assay:

    • After incubation, remove the treatment medium and add MTT solution to each well.

    • Incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.[13]

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the control group:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

Visualizations

experimental_workflow_troubleshooting cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase start Start: Inconsistent Results reagent_quality Check Reagent Quality (Purity, Age, Storage) start->reagent_quality solution_prep Review Solution Preparation (Freshness, Saturation, CO2 exposure) reagent_quality->solution_prep calibration Verify Equipment Calibration (pH meter, burette, pipettes) solution_prep->calibration If issues persist issue1 pH variability? solution_prep->issue1 issue2 Precipitate formation? solution_prep->issue2 protocol Adhere Strictly to Protocol (Timing, Temperature, Mixing) calibration->protocol data_analysis Re-evaluate Data Analysis (Calculations, Statistical Methods) protocol->data_analysis If issues persist issue3 Low concentration? protocol->issue3 end Consistent Results data_analysis->end issue4 High error? data_analysis->issue4

Caption: Troubleshooting workflow for inconsistent experimental results.

co2_reaction_pathway CaOH2_aq Ca(OH)₂ (aq) (High pH) CaCO3_s CaCO₃ (s) (Insoluble Precipitate, Lowers pH) CaOH2_aq->CaCO3_s reacts with CO2_atm Atmospheric CO₂ H2CO3 H₂CO₃ (aq) (Carbonic Acid) CO2_atm->H2CO3 dissolves in water H2CO3->CaCO3_s H2O H₂O

Caption: Reaction pathway of this compound with atmospheric CO₂.

References

Technical Support Center: Stabilization of Calcium Hydroxide Suspensions in Hydro-Alkoholic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing calcium hydroxide suspensions in hydro-alcoholic solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and stabilization of this compound suspensions.

Problem Potential Cause Recommended Solution
Immediate aggregation and sedimentation of Ca(OH)₂ particles upon addition to the hydro-alcoholic solution. 1. High water content: Water can disrupt the stabilizing effect of the alcohol, leading to rapid agglomeration.[1] 2. Inadequate dispersion energy: Insufficient energy during mixing fails to break down initial agglomerates. 3. Incorrect solvent ratio: The dielectric constant of the medium may not be optimal for stability.1. Minimize water content: Use anhydrous or absolute alcohol if possible. If water is necessary, keep its concentration to a minimum. 2. Apply high-shear mixing or sonication: Use an ultrasonicator or a high-speed homogenizer to disperse the this compound powder effectively.[2][3] 3. Optimize the alcohol-to-water ratio: Systematically vary the solvent composition to find the optimal ratio for your specific particle size and concentration.
Suspension appears stable initially but sediments within a few hours or days. 1. Particle size is too large: Larger particles are more prone to settling due to gravity. 2. Formation of calcium alkoxides: Over time, this compound can react with alcohols like ethanol and 2-propanol to form calcium alkoxides, which can alter particle surface properties and stability.[1][4][5][6] 3. Ostwald Ripening: Smaller particles may dissolve and redeposit onto larger particles, leading to overall particle growth and sedimentation.1. Reduce particle size: Consider milling the this compound powder before dispersion. 2. Control reaction time and temperature: Prepare suspensions fresh and store at a low temperature (e.g., < 5°C) to minimize alkoxide formation.[1] 3. Use a crystal growth inhibitor or a stabilizer: Incorporate a polymeric stabilizer like polyethylene glycol (PEG) or polysaccharides that can adsorb to the particle surface and prevent crystal growth.[7]
Inconsistent pH or a drop in pH over time. 1. Carbonation: this compound readily reacts with atmospheric carbon dioxide (CO₂) to form calcium carbonate, which is less soluble and can lower the pH.[4] 2. Incomplete dissolution: Not enough this compound is dissolved to maintain a saturated solution and stable pH.1. Work under an inert atmosphere: Prepare and store the suspension under nitrogen or argon to prevent exposure to CO₂.[4] 2. Ensure an excess of solid Ca(OH)₂: Maintain a reservoir of undissolved particles to ensure the solution remains saturated.[8]
Low Zeta Potential and poor stability. 1. Low dielectric constant of the alcohol: Short-chain alcohols have a low dielectric constant, which reduces electrostatic repulsion between particles.[4] 2. Charge screening by ions: The presence of dissolved ions can compress the electrical double layer, reducing the zeta potential.1. Focus on steric stabilization: While electrostatic stabilization is less effective in alcohols, steric stabilization is key. The adsorption of alcohol molecules provides a stabilizing layer.[4] Consider adding non-ionic polymers to enhance steric hindrance. 2. Use purified solvents and reagents: Minimize the concentration of extraneous ions.

Frequently Asked Questions (FAQs)

1. Why is my this compound suspension more stable in ethanol than in water?

Aqueous suspensions of this compound are kinetically unstable and tend to settle quickly. Short-chain alcohols, like ethanol and 2-propanol, are highly effective at increasing the colloidal stability of Ca(OH)₂ nanoparticles.[4] This is not primarily due to electrostatic repulsion, as the zeta potential of this compound is lower in alcohols compared to water.[4] Instead, the stability arises from steric interactions caused by the adsorption of alcohol molecules onto the surface of the Ca(OH)₂ particles, which prevents them from aggregating.[4]

2. What is the optimal concentration of this compound for a stable suspension?

The optimal concentration depends on the particle size, the specific hydro-alcoholic composition, and the intended application. For applications in conservation, concentrations around 5 g/L are commonly suggested.[4] For other applications, it is recommended to start with a low concentration and gradually increase it while monitoring stability.

3. How does the type of alcohol (e.g., ethanol vs. 2-propanol) affect stability?

Both ethanol and 2-propanol can provide good colloidal stability.[4] However, they can also react with this compound to form calcium alkoxides (calcium ethoxide and isopropoxide, respectively).[5][6] The extent and rate of this reaction can differ between alcohols and may influence the long-term stability and reactivity of the suspension.[4][6]

4. Can I use additives to improve the stability of my suspension?

Yes, additives can be used to enhance stability. Polysaccharides, for example, can adsorb onto the surface of Ca(OH)₂ crystals, preventing particle growth and promoting steric stabilization, which limits aggregation.[7] Polyethylene glycol (PEG) is another potential stabilizer.

5. How can I characterize the stability of my suspension?

Several techniques can be used to assess suspension stability:

  • Visual Observation: Simple monitoring of sedimentation or aggregation over time.

  • Particle Size Analysis: Techniques like Dynamic Light Scattering (DLS) can be used to measure the average particle size and detect aggregation over time.[9]

  • Zeta Potential Measurement: This provides information about the surface charge of the particles and the electrostatic stability of the suspension.[4][7][9]

  • Sedimentation Analysis: Analytical centrifuges can accelerate sedimentation and provide quantitative data on stability.[10]

Quantitative Data on Suspension Properties

The stability of this compound suspensions is influenced by various factors, including the solvent and temperature. The following table summarizes key parameters from the literature.

ParameterSolventValueReference
Zeta Potential Water+34 mV[4]
Ethanol+16.7 mV[4]
2-Propanol+4.6 mV[4]
Saturated Ca(OH)₂ solution (25°C)~13 mV[9]
Saturated Ca(OH)₂ solution (70°C)~5 mV[9]
Particle Size (Average) Alcohol (sonicated)Length: 2.26 µm, Width: 1.62 µm[2][3]

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Suspension in Ethanol

Materials:

  • This compound (Ca(OH)₂) powder

  • Absolute Ethanol

  • Ultrasonicator (probe or bath)

  • Magnetic stirrer and stir bar

  • Airtight storage container

  • (Optional) Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of Materials: Ensure all glassware is clean and dry. If possible, perform the procedure in a glove box or under a stream of inert gas to minimize exposure to atmospheric CO₂.

  • Dispersion:

    • Measure the desired volume of absolute ethanol into a beaker containing a magnetic stir bar.

    • While stirring, slowly add the pre-weighed this compound powder to the ethanol to achieve the target concentration (e.g., 5 g/L).

  • Homogenization:

    • Place the beaker in an ice bath to dissipate heat generated during sonication.

    • Insert the probe of the ultrasonicator into the suspension (or place the beaker in a sonication bath).

    • Sonicate the suspension for a duration determined by your specific setup and desired particle size (e.g., 15-30 minutes). Monitor for any significant temperature increase.

  • Storage:

    • Immediately transfer the suspension to an airtight container.

    • If an inert atmosphere was used, flush the headspace of the container with the inert gas before sealing.

    • Store the suspension in a cool, dark place, preferably refrigerated at around 5°C, to slow the formation of calcium alkoxides.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_dispersion Dispersion & Homogenization cluster_storage Storage & Analysis start Start weigh Weigh Ca(OH)₂ start->weigh solvent Measure Ethanol start->solvent mix Add Ca(OH)₂ to Ethanol with stirring weigh->mix solvent->mix sonicate Ultrasonicate (in ice bath) mix->sonicate store Store in airtight container at < 5°C sonicate->store analyze Characterize Stability (DLS, Zeta Potential) store->analyze

Caption: Experimental workflow for preparing a stable this compound suspension.

troubleshooting_flowchart start Suspension is Unstable (Aggregation/Sedimentation) q1 When does instability occur? start->q1 a1_immediate Immediately q1->a1_immediate a1_longterm Over Time q1->a1_longterm sol1 Increase Dispersion Energy (Sonication) a1_immediate->sol1 sol2 Minimize Water Content a1_immediate->sol2 sol3 Reduce Particle Size (Milling) a1_longterm->sol3 sol4 Store at low temperature (< 5°C) a1_longterm->sol4 sol5 Prepare under Inert Atmosphere a1_longterm->sol5

Caption: Troubleshooting flowchart for unstable this compound suspensions.

Caption: Stabilization mechanisms of this compound in water versus alcohol.

References

purification techniques for high-purity calcium hydroxide for sensitive applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification, handling, and troubleshooting of high-purity calcium hydroxide for sensitive applications.

Frequently Asked Questions (FAQs)

1. What defines "high-purity" this compound?

High-purity this compound typically contains over 95% Ca(OH)₂, with significantly lower levels of impurities like heavy metals (e.g., lead, arsenic, iron, manganese), magnesium, silicon, and carbonates compared to technical or agricultural grades.[1][2] For pharmaceutical applications, it must meet the standards of pharmacopeias such as the USP (United States Pharmacopeia), which sets specific limits for various impurities.[3]

2. What are the most common impurities in commercial-grade this compound?

Common impurities originate from the limestone raw material and the manufacturing process. These include:

  • Heavy Metals: Iron (Fe), Manganese (Mn), Lead (Pb), Arsenic (As), and Aluminum (Al).[2]

  • Alkali and Alkaline Earth Metals: Magnesium (Mg) and alkali salts.[2]

  • Non-metallic elements: Silicon (Si), often present as silicates.[2]

  • Carbonates (CaCO₃): Formed by the reaction of this compound with atmospheric carbon dioxide.[4]

3. Why is high purity crucial for sensitive applications like drug development?

In pharmaceutical and other sensitive applications, impurities can have detrimental effects:

  • Interfere with chemical reactions: Impurities like silicon and certain metals can interfere with process chemistry during synthesis.[2]

  • Affect final product quality: High levels of iron and manganese can cause discoloration in the final product.[2]

  • Pose safety risks: Heavy metals such as lead and arsenic are toxic and their presence is strictly regulated in pharmaceutical products.[2]

  • Reduce reactivity and consistency: Impurities can lower the effective concentration of Ca(OH)₂ and lead to batch-to-batch variability.[1]

4. How should I properly store high-purity this compound to maintain its purity?

To prevent contamination and degradation, follow these storage guidelines:

  • Use airtight containers: Store in tightly sealed containers to prevent exposure to atmospheric moisture and carbon dioxide, which can lead to the formation of calcium carbonate.[5][6]

  • Store in a cool, dry place: Moisture can cause the powder to clump and reduce its effectiveness.[6]

  • Keep away from incompatible materials: Store separately from acids and other reactive chemicals to avoid hazardous reactions.[6]

5. What are the key safety precautions when handling this compound powder?

This compound is a caustic substance that requires careful handling:

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, a lab coat, and a dust mask or respirator to avoid skin, eye, and respiratory irritation.[7]

  • Ventilation: Handle the powder in a well-ventilated area or under a fume hood to minimize inhalation of dust particles.[7]

  • Mixing: When preparing solutions, always add this compound to water slowly and with stirring. Never add water to the powder, as this can generate heat and cause splashing.

Purification Techniques & Experimental Protocols

For applications demanding purity levels beyond what is commercially available, the following purification methods can be employed in a laboratory setting.

Method 1: Purification by Dissolution in HCl and Reprecipitation

This method is effective for removing acid-insoluble impurities such as silica and some metal oxides.

Experimental Protocol:

  • Dissolution:

    • Weigh 50 g of commercial-grade this compound and place it in a 1 L beaker.

    • Slowly add 500 mL of 2 M hydrochloric acid while stirring continuously until all the solid has dissolved. The reaction is exothermic, so control the rate of addition.

    • Ca(OH)₂ (s) + 2 HCl (aq) → CaCl₂ (aq) + 2 H₂O (l)

  • Filtration of Insoluble Impurities:

    • If the solution is cloudy, it indicates the presence of acid-insoluble impurities.

    • Filter the solution through a Buchner funnel with a fine-porosity filter paper to obtain a clear filtrate.

  • Reprecipitation:

    • Cool the filtrate in an ice bath.

    • Slowly add 1 M sodium hydroxide (NaOH) solution dropwise while stirring vigorously. Monitor the pH of the solution.

    • Continue adding NaOH until the pH reaches approximately 12.5, indicating the complete precipitation of this compound.

    • CaCl₂ (aq) + 2 NaOH (aq) → Ca(OH)₂ (s) + 2 NaCl (aq)

  • Washing the Precipitate:

    • Collect the precipitate by vacuum filtration.

    • Wash the precipitate thoroughly with several portions of deionized water to remove soluble byproducts like NaCl. Continue washing until the filtrate is free of chloride ions (test with a silver nitrate solution).

  • Drying:

    • Dry the purified this compound in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 105°C) to a constant weight.

  • Storage:

    • Immediately transfer the dry, purified powder to an airtight container to prevent carbonate formation.

Method 2: Purification via Calcium Acetate Intermediate

This method is useful for removing a broad range of impurities and allows for multiple purification steps.

Experimental Protocol:

  • Formation of Calcium Acetate:

    • In a 1 L beaker, suspend 50 g of commercial-grade this compound in 300 mL of deionized water.

    • Slowly add glacial acetic acid dropwise with constant stirring until the this compound dissolves completely, forming a calcium acetate solution.

    • Ca(OH)₂ (s) + 2 CH₃COOH (aq) → Ca(CH₃COO)₂ (aq) + 2 H₂O (l)

  • Purification of Calcium Acetate Solution:

    • Adjust the pH of the solution to around 9 with a dilute NaOH solution to precipitate metal hydroxide impurities (e.g., Fe(OH)₃, Al(OH)₃).[8]

    • Filter the solution to remove the precipitated impurities.

  • Reprecipitation of this compound:

    • Heat the purified calcium acetate solution to about 60-80°C.

    • Slowly add a concentrated solution of high-purity sodium hydroxide with vigorous stirring to precipitate this compound.

    • Ca(CH₃COO)₂ (aq) + 2 NaOH (aq) → Ca(OH)₂ (s) + 2 CH₃COONa (aq)

  • Washing and Drying:

    • Follow steps 4, 5, and 6 from Method 1 to wash, dry, and store the purified this compound.

Data on Purity Levels

The following table summarizes typical impurity levels in different grades of this compound. The effectiveness of the purification methods described above can be assessed by comparing the final impurity profile of the purified product against these values.

ImpurityCommodity GradeHigh-Purity Grade (Typical)
Magnesium and Alkali Salts 5.00%< 0.8%
Arsenic (As) 1.5 ppm< 0.2 ppm
Lead (Pb) 0.33 ppm< 0.1 ppm
Cadmium (Cd) 0.1 ppm< 0.1 ppm
Manganese (Mn) 29 ppm< 1 ppm
Aluminum (Al) 1500 ppm< 1 ppm
Silicon (Si) 4500 ppm< 50 ppm
Magnesium (Mg) 6000 ppm< 200 ppm

*Average values from several commodity-grade hydrated lime samples and a high-purity product from a specialized chemical manufacturer.[2]

Troubleshooting Guide

Q1: My final yield of purified this compound is very low. What could be the cause?

  • Excessive washing: While thorough washing is necessary, using excessively large volumes of wash water can lead to the loss of product, as this compound is slightly soluble. Use cold deionized water for washing to minimize solubility.

  • Incomplete precipitation: Ensure the pH is sufficiently high (around 12.5) during the reprecipitation step to ensure all the this compound precipitates out of the solution.

  • Mechanical losses: Be careful during transfers and filtration to avoid losing the product. Ensure all equipment is properly rinsed to recover any adhering product.[9]

Q2: The purified this compound powder is off-white or yellowish. How can I improve the color?

  • Incomplete removal of iron or manganese: These metal impurities are common causes of discoloration.[2] Ensure that the pH adjustment step in the purification of the calcium salt solution (e.g., calcium acetate in Method 2) is performed carefully to precipitate these metal hydroxides.

  • Contamination from equipment: Ensure all glassware and equipment are scrupulously clean before use.

Q3: My purified this compound shows the presence of carbonate. How can I prevent this?

  • Atmospheric CO₂ exposure: this compound readily reacts with carbon dioxide from the air to form calcium carbonate.[4]

    • Work quickly during filtration and transfer steps.

    • Use boiled, deionized water for preparing solutions to minimize dissolved CO₂.

    • Dry and store the final product in a tightly sealed container, or under an inert atmosphere (e.g., nitrogen) for highly sensitive applications.

Q4: The precipitate is too fine and passes through the filter paper. What should I do?

  • Adjust precipitation conditions: The particle size of the precipitate can be influenced by the rate of addition of the precipitating agent and the temperature.

    • Try adding the precipitating agent (e.g., NaOH) more slowly to encourage the growth of larger crystals.

    • Allow the precipitate to "digest" by letting it stand in the mother liquor for a period (e.g., an hour) before filtration. This can promote the growth of larger particles.

Q5: How can I confirm the purity of my synthesized this compound?

  • Titration: A simple acid-base titration can be used to determine the assay of Ca(OH)₂.[5]

  • ICP-MS or ICP-OES: For trace metal analysis, Inductively Coupled Plasma Mass Spectrometry or Optical Emission Spectrometry are highly sensitive techniques.

  • X-ray Diffraction (XRD): Can be used to identify the crystalline phases present and confirm the absence of significant amounts of calcium carbonate or other crystalline impurities.

Visualizations

experimental_workflow_method1 start Start with Commercial Ca(OH)₂ dissolution Dissolve in HCl start->dissolution filtration1 Filter to remove acid-insoluble impurities dissolution->filtration1 reprecipitation Reprecipitate with NaOH (adjust pH to ~12.5) filtration1->reprecipitation filtration2 Collect precipitate by vacuum filtration reprecipitation->filtration2 washing Wash with deionized water filtration2->washing drying Dry the precipitate washing->drying storage Store in airtight container drying->storage end_product High-Purity Ca(OH)₂ storage->end_product

Caption: Workflow for Purification Method 1.

troubleshooting_tree start Problem Encountered low_yield Low Yield? start->low_yield discoloration Discoloration? low_yield->discoloration No solution1 Check for incomplete precipitation Minimize washing volume Ensure careful transfers low_yield->solution1 Yes carbonate_contamination Carbonate Contamination? discoloration->carbonate_contamination No solution2 Check for Fe/Mn impurities Ensure equipment is clean Repeat purification if necessary discoloration->solution2 Yes solution3 Minimize air exposure Use boiled DI water Store in airtight container carbonate_contamination->solution3 Yes

Caption: Troubleshooting Decision Tree.

References

Validation & Comparative

A Comparative Analysis of Calcium Hydroxide and Magnesium Hydroxide for Carbon Dioxide Capture

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the performance, experimental protocols, and underlying mechanisms of Ca(OH)₂ and Mg(OH)₂ in CO₂ sequestration.

The escalating concentration of atmospheric carbon dioxide (CO₂) necessitates the development of efficient and cost-effective capture technologies. Among the various methods being explored, the use of alkaline earth metal hydroxides, particularly calcium hydroxide (Ca(OH)₂) and magnesium hydroxide (Mg(OH)₂), presents a promising avenue for CO₂ sequestration through a process known as carbonation. This guide provides a detailed comparative study of these two compounds, offering quantitative performance data, in-depth experimental protocols, and visual representations of the key processes to aid researchers in the field.

Performance Comparison: A Quantitative Overview

This compound and magnesium hydroxide both react with CO₂ to form stable carbonate minerals, effectively capturing the greenhouse gas. However, their performance characteristics, including CO₂ capture capacity, reaction kinetics, and the energy required for regeneration, exhibit notable differences.

A study comparing the two hydroxides under identical experimental conditions (25–65°C and 2–10 bar) found that Ca(OH)₂ is more efficient in capturing CO₂.[1] The key performance metrics are summarized in the table below.

ParameterThis compound (Ca(OH)₂)Magnesium Hydroxide (Mg(OH)₂)Key Insights
Theoretical CO₂ Capture Capacity ~0.59 g CO₂ / g sorbent~0.76 g CO₂ / g sorbentMg(OH)₂ has a higher theoretical capacity due to its lower molecular weight.
Practical CO₂ Capture Capacity Generally higher under ambient to moderately elevated temperatures and pressures.[1]Lower than Ca(OH)₂ under similar conditions, but can be enhanced at higher temperatures and pressures.[2]Ca(OH)₂ demonstrates superior practical performance in many common operating windows.
Reaction Kinetics Faster carbonation rates at lower temperatures.Slower kinetics at lower temperatures, but can be accelerated at elevated temperatures.The faster kinetics of Ca(OH)₂ make it a more reactive sorbent under many conditions.
Activation Energy of Carbonation ~63.2 kJ/mol (for the dehydration step, which is often rate-limiting)~0.002 eV (~0.19 kJ/mol)[3][4]The significantly lower activation energy for Mg(OH)₂ carbonation suggests a lower energy barrier for the reaction to occur, though other factors like diffusion can limit the overall rate.
Regeneration Temperature High (~900°C for CaCO₃ decomposition)Lower (~350-500°C for MgCO₃ decomposition)The lower regeneration temperature for MgCO₃ offers a significant energy advantage in cyclic capture processes.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are crucial. Below are standardized methodologies for evaluating the CO₂ capture performance of Ca(OH)₂ and Mg(OH)₂.

Sorbent Preparation and Characterization
  • Materials: High-purity this compound (>95%) and magnesium hydroxide (>95%).

  • Preparation: The hydroxides are typically used as received or can be synthesized via hydration of the corresponding oxides (CaO and MgO). For some applications, the particle size may be controlled through grinding and sieving.

  • Characterization:

    • X-ray Diffraction (XRD): To confirm the crystalline phase of the hydroxides before and after carbonation.

    • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the sorbents.

    • Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore volume, which are critical for gas-solid reactions.

CO₂ Capture Performance Evaluation (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis is a widely used technique to determine the CO₂ capture capacity of sorbents.

  • Apparatus: A thermogravimetric analyzer capable of precise temperature and gas flow control.

  • Procedure:

    • A small, accurately weighed sample of the hydroxide (typically 5-10 mg) is placed in the TGA crucible.

    • The sample is heated to a desired reaction temperature (e.g., 500-700°C for Ca(OH)₂) under an inert atmosphere (e.g., N₂).

    • Once the temperature is stable, the gas is switched to a CO₂-containing stream (e.g., 15% CO₂ in N₂) at a controlled flow rate.

    • The weight gain of the sample is monitored over time, which corresponds to the amount of CO₂ captured.

    • The experiment is continued until the sample weight becomes constant, indicating the completion of the carbonation reaction.

    • The CO₂ capture capacity is calculated as the mass of CO₂ absorbed per unit mass of the sorbent.

Sorbent Regeneration

The ability to regenerate the sorbent from its carbonated form is vital for cyclic CO₂ capture processes.

  • Apparatus: A tube furnace or a thermogravimetric analyzer.

  • Procedure:

    • The carbonated sample (CaCO₃ or MgCO₃) is heated under an inert atmosphere (e.g., N₂).

    • The temperature is ramped up to the decomposition temperature of the carbonate (e.g., >850°C for CaCO₃, 350-500°C for MgCO₃).

    • The weight loss of the sample, corresponding to the release of CO₂, is monitored until a stable weight is achieved.

    • The regenerated sorbent (CaO or MgO) is then cooled down and can be rehydrated to Ca(OH)₂ or Mg(OH)₂ for subsequent capture cycles.

Visualizing the Processes: Reaction Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

CO2_Capture_Mechanism cluster_Ca This compound Pathway cluster_Mg Magnesium Hydroxide Pathway CaOH2 Ca(OH)₂ CaCO3 CaCO₃ CaOH2->CaCO3 + CO₂ CO2_Ca CO₂ CaO CaO CaCO3->CaO + Heat Heat_Ca Heat (~900°C) CaO->CaOH2 + H₂O H2O_Ca H₂O MgOH2 Mg(OH)₂ MgCO3 MgCO₃ MgOH2->MgCO3 + CO₂ CO2_Mg CO₂ MgO MgO MgCO3->MgO + Heat Heat_Mg Heat (~350-500°C) MgO->MgOH2 + H₂O H2O_Mg H₂O Experimental_Workflow start Start prep Sorbent Preparation (Ca(OH)₂ or Mg(OH)₂) start->prep char1 Initial Characterization (XRD, SEM, BET) prep->char1 tga TGA Analysis (Carbonation) char1->tga data_capture Determine CO₂ Capture Capacity tga->data_capture regen Regeneration (Calcination) data_capture->regen char2 Post-Regeneration Characterization regen->char2 end End char2->end

References

A Comparative Guide to Pulp Capping Agents: Calcium Hydroxide vs. Mineral Trioxide Aggregate (MTA)

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the efficacy of Calcium Hydroxide and Mineral Trioxide Aggregate (MTA) as pulp capping agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

In the realm of vital pulp therapy, the choice of a pulp capping agent is critical for preserving pulp vitality and promoting the formation of a protective dentin barrier. For decades, this compound has been the gold standard. However, the advent of Mineral Trioxide Aggregate (MTA) has sparked considerable debate and research into its potential superiority. This guide provides a comprehensive comparison of the efficacy of these two materials, drawing upon clinical and preclinical data to inform evidence-based decisions in research and clinical practice.

Quantitative Performance Evaluation

The following tables summarize the quantitative data from various studies comparing the performance of this compound and MTA in direct pulp capping procedures.

Table 1: Clinical Success Rates

Follow-up PeriodThis compound Success RateMTA Success RateKey Studies
3 Months73%93%Leye Benoist F et al. (2012)[1]
6 Months73%89.6%Leye Benoist F et al. (2012)[1]
24 Months68.5% (Failure Rate: 31.5%)80.3% (Failure Rate: 19.7%)Hilton et al. (2013)[1]
37.3 ± 17.2 Months77.6%85.9%Mente J et al. (2014)

Table 2: Histological and Cellular Response

ParameterThis compoundMTAKey Findings
Inflammatory Response Higher inflammatory cell infiltration observed in some studies.Generally elicits a milder and more transient inflammatory response.[1]MTA demonstrates greater biocompatibility with less pulpal inflammation.[1]
Dentin Bridge Formation Often associated with "tunnel defects" or porosities.Forms a thicker, more uniform, and less porous dentin bridge.MTA is more predictable in forming a complete and high-quality hard tissue barrier.[1]
Pulp Vitality Generally effective, but success rates can decline over time.Higher long-term success in maintaining pulp vitality.[1]MTA provides a more durable and reliable seal, contributing to sustained pulp health.

Mechanisms of Action: Signaling Pathways in Pulp Repair

The therapeutic effects of both this compound and MTA are mediated by complex signaling pathways that stimulate cellular responses leading to pulp healing and dentinogenesis.

This compound

This compound's high pH (around 12.5) creates a localized necrotic zone in the superficial pulp tissue. This chemical injury, along with the release of calcium ions, is believed to trigger a cascade of events that promote repair.

CalciumHydroxide_Pathway CaOH This compound (Ca(OH)₂) HighpH High pH (≈12.5) & Ca²⁺ Release CaOH->HighpH DentinMatrix Dentin Matrix Solubilization HighpH->DentinMatrix GrowthFactors Release of Bioactive Molecules (TGF-β1, BMP-2) DentinMatrix->GrowthFactors PulpCells Dental Pulp Stem Cells (DPSCs) GrowthFactors->PulpCells Binds to receptors MAPK MAPK Pathway (p38, JNK, ERK) PulpCells->MAPK Activates Wnt Wnt/β-catenin Pathway PulpCells->Wnt Activates Differentiation Odontoblastic Differentiation MAPK->Differentiation Wnt->Differentiation DentinBridge Reparative Dentin Bridge Formation Differentiation->DentinBridge

Caption: Signaling pathway of this compound in promoting dentin bridge formation.

Mineral Trioxide Aggregate (MTA)

MTA, a calcium silicate-based cement, also forms this compound as a byproduct of its hydration reaction, leading to a high pH.[2] However, its superior sealing ability and biocompatibility are attributed to a more controlled and sustained release of ions and its interaction with tissue fluids to form a hydroxyapatite layer.

MTA_Pathway MTA Mineral Trioxide Aggregate (MTA) Hydration Hydration Reaction (releases Ca²⁺, forms Ca(OH)₂) MTA->Hydration BioactiveSurface Bioactive Surface Formation (Hydroxyapatite) Hydration->BioactiveSurface GrowthFactors Release of Bioactive Molecules (TGF-β1, BMP-2) Hydration->GrowthFactors PulpCells Dental Pulp Stem Cells (DPSCs) BioactiveSurface->PulpCells Cell attachment GrowthFactors->PulpCells Binds to receptors MAPK MAPK Pathway (p38, ERK) PulpCells->MAPK Activates TGF_BMP TGF-β/BMP Signaling (Smad pathway) PulpCells->TGF_BMP Activates Differentiation Odontoblastic Differentiation MAPK->Differentiation TGF_BMP->Differentiation DentinBridge Reparative Dentin Bridge Formation Differentiation->DentinBridge

Caption: Signaling pathway of MTA in promoting dentin bridge formation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for direct pulp capping studies comparing this compound and MTA.

General Experimental Workflow for a Clinical Trial

Experimental_Workflow PatientSelection Patient Selection (Inclusion/Exclusion Criteria) Randomization Randomization (Ca(OH)₂ or MTA group) PatientSelection->Randomization PulpCapping Direct Pulp Capping Procedure Randomization->PulpCapping Restoration Placement of Restoration PulpCapping->Restoration FollowUp Clinical & Radiographic Follow-up (e.g., 3, 6, 12, 24 months) Restoration->FollowUp DataAnalysis Data Analysis (Success/Failure Rates) FollowUp->DataAnalysis Histological Histological Analysis (if applicable) (Dentin bridge, Inflammation) FollowUp->Histological

Caption: General experimental workflow for a direct pulp capping clinical trial.

Detailed Methodology for Direct Pulp Capping Procedure

1. Patient Selection:

  • Inclusion Criteria: Patients with deep carious lesions in permanent teeth leading to mechanical or carious pulp exposure. Teeth should be asymptomatic or exhibit signs of reversible pulpitis. A positive response to pulp vitality tests is required.

  • Exclusion Criteria: Teeth with signs and symptoms of irreversible pulpitis or pulp necrosis, periapical pathology evident on radiographs, excessive bleeding from the exposure site that cannot be controlled, and patients with systemic conditions that may compromise healing.

2. Anesthesia and Isolation:

  • Administer local anesthesia.

  • Isolate the tooth with a rubber dam to maintain a sterile and dry operating field.

3. Caries Excavation and Pulp Exposure:

  • Remove carious dentin using sterile burs at low speed or hand instruments.

  • Upon pulp exposure, use a sterile, sharp excavator to remove any remaining caries and create a clean exposure site.

4. Hemostasis:

  • Achieve hemostasis at the exposure site by gently applying a cotton pellet soaked in a sterile saline solution or sodium hypochlorite (e.g., 2.5%). Hemostasis should be achieved within 5-10 minutes.

5. Application of Pulp Capping Agent:

  • This compound Group: A hard-setting this compound cement is mixed according to the manufacturer's instructions and gently placed over the exposure site, ensuring complete coverage without excessive pressure.

  • MTA Group: MTA powder is mixed with sterile water to a putty-like consistency and carefully applied over the exposure site with a thickness of at least 1.5-2.0 mm.

6. Placement of a Base and Final Restoration:

  • Place a layer of resin-modified glass ionomer (RMGI) or a similar base over the pulp capping material to provide a seal and protect it during the placement of the final restoration.

  • The tooth is then restored with a permanent restorative material, such as composite resin or an amalgam, ensuring a well-sealed restoration to prevent bacterial microleakage.

7. Follow-up and Evaluation:

  • Clinical evaluation at regular intervals (e.g., 3, 6, 12, and 24 months) should include assessment of pain, response to thermal and electric pulp testing, and percussion sensitivity.

  • Radiographic evaluation should be performed to assess for any signs of periapical pathology, internal resorption, or calcific bridge formation.

  • Criteria for Success: Absence of clinical signs and symptoms, positive response to pulp vitality tests, and no radiographic evidence of periapical pathosis.

  • Criteria for Failure: Presence of spontaneous pain, negative response to pulp vitality tests, tenderness to percussion, presence of a sinus tract, or radiographic evidence of a periapical lesion.

Conclusion

Based on the available evidence, Mineral Trioxide Aggregate (MTA) demonstrates a higher clinical success rate, promotes the formation of a more predictable and higher-quality dentin bridge, and elicits a more favorable biological response compared to this compound as a direct pulp capping agent.[1] While this compound remains a viable and cost-effective option, MTA's superior performance, particularly in long-term outcomes, positions it as a more efficacious material for vital pulp therapy in many clinical scenarios. The choice of material should be based on a thorough understanding of their biological mechanisms, clinical evidence, and the specific requirements of the clinical case. Further well-designed randomized controlled trials are warranted to continue to build upon the evidence base for these and other novel pulp capping materials.

References

A Comparative Guide: Calcium Hydroxide vs. Sodium Hydroxide for Industrial Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate alkaline agent is a critical decision in the design and operation of industrial wastewater treatment processes. Both calcium hydroxide (Ca(OH)₂) and sodium hydroxide (NaOH) are widely employed for pH adjustment, heavy metal precipitation, and overall effluent quality improvement. However, their distinct chemical properties, performance efficiencies, and economic implications necessitate a thorough comparison to guide the optimal choice for specific treatment scenarios. This guide provides an objective comparison of this compound and sodium hydroxide, supported by experimental data and detailed methodologies.

Performance Comparison at a Glance

A summary of the key performance indicators for this compound and sodium hydroxide in industrial wastewater treatment is presented below.

Performance ParameterThis compound (Lime)Sodium Hydroxide (Caustic Soda)Key Considerations
pH Adjustment Effective for neutralizing acidic wastewater.[1][2]Highly effective and rapid pH adjustment due to high solubility.[3]This compound's lower solubility can lead to slower reaction times.[3]
Heavy Metal Removal Efficient in precipitating heavy metals as hydroxides.[4][5]Also effective for heavy metal precipitation.[6][7]Optimal pH for precipitation varies depending on the specific metal.
Sludge Production Generates a larger volume of sludge.[3]Produces a lower volume of sludge.[3]Sludge disposal costs are a significant operational consideration.
Cost-Effectiveness Generally more economical on a per-unit basis.[3][8]Typically more expensive than this compound.[3]Overall cost depends on dosage requirements and sludge disposal expenses.
Handling and Safety Less hazardous to handle than sodium hydroxide.[2]Highly corrosive and requires stringent safety precautions.[3]Safety protocols and equipment are crucial when using sodium hydroxide.
Solubility in Water Slightly soluble.[9]Highly soluble.[3][9]Affects dosing, mixing requirements, and reaction speed.

Quantitative Performance Data

The following tables summarize quantitative data from various studies comparing the effectiveness of this compound and sodium hydroxide in treating industrial wastewater.

Table 1: Heavy Metal Removal Efficiency

Heavy MetalTreatment AgentInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)Optimal pHReference
Chromium (III)This compoundNot SpecifiedNot Specified~767.0 - 11.0[6]
Chromium (III)Sodium HydroxideNot SpecifiedNot Specified~907.0 - 11.0[6]
Copper (Cu²⁺)This compoundNot SpecifiedNot Specified100Not Specified[4]
Copper (Cu²⁺)Sodium HydroxideNot SpecifiedNot Specified99.2Not Specified[4]
Lead (Pb²⁺)This compoundNot SpecifiedNot Specified71.9Not Specified[4]
Zinc (Zn²⁺)Sodium HydroxideNot SpecifiedNot Specified75.2Not Specified[4]

Table 2: General Wastewater Parameter Reduction

ParameterTreatment AgentInitial ValueFinal ValueReduction Efficiency (%)Reference
FluorideThis compound (with PFS coagulant)Not SpecifiedNot Specified90.50[1]
FluorideSodium Hydroxide (with PFS coagulant)Not SpecifiedNot Specified67.75[1]
Total Suspended Solids (TSS)This compound (with PFS coagulant)Not SpecifiedNot Specified98.75[1]
Total Suspended Solids (TSS)Sodium Hydroxide (with PFS coagulant)Not SpecifiedNot Specified96.33[1]
Chemical Oxygen Demand (COD)This compound (with PFS coagulant)Not SpecifiedNot Specified46.93[1]
Chemical Oxygen Demand (COD)Sodium Hydroxide (with PFS coagulant)Not SpecifiedNot Specified45.15[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating experimental findings. Below are protocols for key experiments cited in this guide.

Experimental Protocol 1: Comparative Heavy Metal Removal via Chemical Precipitation

Objective: To determine and compare the efficiency of this compound and sodium hydroxide in removing specific heavy metals from a synthetic industrial wastewater sample.

Materials:

  • Synthetic wastewater containing known concentrations of heavy metals (e.g., Cr³⁺, Cu²⁺, Pb²⁺, Zn²⁺).

  • This compound (Ca(OH)₂) slurry (e.g., 10% w/v).

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v).

  • Jar testing apparatus with multiple stirrers.

  • pH meter.

  • Beakers (1000 mL).

  • Pipettes and graduated cylinders.

  • Filtration apparatus (e.g., vacuum filter with 0.45 µm filter paper).

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) for metal analysis.[10][11]

Procedure:

  • Sample Preparation: Prepare a stock solution of synthetic wastewater with known concentrations of the target heavy metals.

  • Jar Test Setup: Fill six beakers with 500 mL of the synthetic wastewater. Place the beakers in the jar testing apparatus.[12][13]

  • Initial Analysis: Take an initial sample from one of the beakers to measure the initial pH and heavy metal concentrations.

  • pH Adjustment:

    • To three beakers, add increasing dosages of the this compound slurry to achieve a range of target pH values (e.g., 8, 9, 10).

    • To the other three beakers, add increasing dosages of the sodium hydroxide solution to achieve the same target pH values.

  • Rapid Mixing: Immediately after adding the alkaline agent, stir all beakers at a high speed (e.g., 200 rpm) for 1-3 minutes to ensure complete mixing.[7]

  • Slow Mixing (Flocculation): Reduce the stirring speed to a slow mix (e.g., 30-40 rpm) for 15-20 minutes to allow for the formation of metal hydroxide flocs.[13]

  • Sedimentation: Stop stirring and allow the flocs to settle for a predetermined time (e.g., 30 minutes).[14]

  • Sample Collection and Analysis:

    • Carefully collect a supernatant sample from each beaker, avoiding disturbance of the settled sludge.

    • Filter each sample through a 0.45 µm filter.

    • Measure the final pH of each filtered sample.

    • Analyze the concentration of the target heavy metals in each filtered sample using ICP-OES or AAS.[10][11]

  • Calculation of Removal Efficiency:

    • Removal Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100

Experimental Protocol 2: Sludge Volume and Characteristics Analysis

Objective: To compare the volume and basic characteristics of sludge produced from wastewater treatment with this compound and sodium hydroxide.

Materials:

  • Wastewater samples treated with optimal dosages of Ca(OH)₂ and NaOH (from Protocol 1).

  • Imhoff cones or graduated cylinders (1000 mL).

  • Drying oven.

  • Muffle furnace.

  • Analytical balance.

  • Filtration apparatus.

  • Standard methods for the examination of water and wastewater for sludge analysis.[15]

Procedure:

  • Sludge Settling and Volume Measurement:

    • After the sedimentation phase in the jar test, transfer the entire contents of each beaker (water and sludge) into separate 1000 mL Imhoff cones or graduated cylinders.

    • Allow the sludge to settle for a specified period (e.g., 24 hours).

    • Record the volume of the settled sludge in mL/L.

  • Total Solids (TS) Determination:

    • Homogenize the settled sludge by gentle mixing.

    • Transfer a known volume of the sludge to a pre-weighed evaporating dish.

    • Dry the sample in an oven at 103-105°C until a constant weight is achieved.

    • Calculate the Total Solids (TS) as a percentage of the original sludge weight.

  • Volatile Solids (VS) Determination:

    • Take the dried sample from the TS determination and place it in a muffle furnace.

    • Ignite the sample at 550°C for a specified period (e.g., 1-2 hours).

    • Allow the dish to cool in a desiccator and weigh it.

    • The weight loss on ignition represents the Volatile Solids (VS). Calculate VS as a percentage of the total solids.

Visualizing the Process

Diagrams created using Graphviz (DOT language) illustrate the chemical pathways and decision-making processes involved in selecting an alkaline agent for wastewater treatment.

Chemical_Precipitation_Pathway cluster_CaOH2 This compound Pathway cluster_NaOH Sodium Hydroxide Pathway CaOH2 Ca(OH)₂ Addition Ca_ions Ca²⁺ + 2OH⁻ CaOH2->Ca_ions Dissociation Metal_ppt_Ca Me(OH)₂ (s) (Metal Hydroxide Precipitate) Ca_ions->Metal_ppt_Ca Precipitation (Me²⁺ + 2OH⁻ → Me(OH)₂) NaOH NaOH Addition Na_ions Na⁺ + OH⁻ NaOH->Na_ions Dissociation Metal_ppt_Na Me(OH)₂ (s) (Metal Hydroxide Precipitate) Na_ions->Metal_ppt_Na Precipitation (Me²⁺ + 2OH⁻ → Me(OH)₂) Wastewater Wastewater (containing Me²⁺) Wastewater->CaOH2 Wastewater->NaOH

Caption: Chemical pathways for heavy metal precipitation using this compound and Sodium Hydroxide.

Selection_Workflow Start Start: Select Alkaline Agent Cost Is cost the primary driver? Start->Cost Sludge Is minimizing sludge volume critical? Cost->Sludge No CaOH2 Consider this compound Cost->CaOH2 Yes Handling Are there strict limitations on hazardous material handling? Sludge->Handling No NaOH Consider Sodium Hydroxide Sludge->NaOH Yes Handling->CaOH2 Yes Handling->NaOH No Evaluate Perform Jar Tests and Pilot Studies CaOH2->Evaluate NaOH->Evaluate Final Final Selection Evaluate->Final

Caption: Decision workflow for selecting between this compound and Sodium Hydroxide.

Conclusion

The choice between this compound and sodium hydroxide for industrial wastewater treatment is not a one-size-fits-all decision. This compound often presents a more economical option, particularly for large-scale operations where the higher sludge volume can be managed effectively.[3] Conversely, sodium hydroxide, despite its higher cost and hazardous nature, offers rapid and efficient pH control with minimal sludge production, making it suitable for applications with space constraints or stringent sludge disposal regulations.[3]

Ultimately, the optimal selection depends on a comprehensive evaluation of treatment goals, operational constraints, economic factors, and safety considerations. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals to make informed decisions tailored to their specific wastewater treatment challenges. It is strongly recommended to conduct site-specific jar tests and pilot studies to validate the performance of the selected alkaline agent under real-world conditions.

References

A Comparative Guide to Analytical Methods for Validating the Purity of Synthesized Calcium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in quality control and formulation. This guide provides an objective comparison of various analytical methods for validating the purity of synthesized calcium hydroxide, Ca(OH)₂, complete with experimental data and detailed protocols.

The purity of this compound is crucial for its various applications, including its use as a pH regulator, in dental applications, and as a component in pharmaceutical formulations. The United States Pharmacopeia (USP) dictates that this compound must contain not less than 95.0% and not more than 100.5% of Ca(OH)₂.[1][2][3][4][5] This guide will delve into the methodologies used to ascertain this purity, offering a comparative analysis to aid in selecting the most suitable technique for your specific needs.

Comparison of Analytical Methods

Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantification of impurities, the desired level of accuracy and precision, and the available instrumentation. The following table summarizes the key analytical methods.

Method Principle Sample Preparation Measured Parameter Advantages Disadvantages
Complexometric Titration (EDTA) Calcium ions (Ca²⁺) form a stable complex with ethylenediaminetetraacetic acid (EDTA) in a 1:1 ratio. The endpoint is detected using a colorimetric indicator.Dissolution in hydrochloric acid, followed by pH adjustment.[1][2]Concentration of Ca(OH)₂High accuracy and precision, cost-effective, official pharmacopeial method.[1][2]Can be time-consuming, potential interference from other metal ions.[6]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as it is heated. The decomposition of Ca(OH)₂ to CaO and H₂O results in a specific mass loss.[7][8]Drying the sample to remove adsorbed water.[7]Mass loss corresponding to the dehydroxylation of Ca(OH)₂.[9]Provides quantitative information on thermal stability and composition, can identify different forms of water.[10]Requires specialized equipment, potential for interference from other volatile components.
X-Ray Diffraction (XRD) Identifies crystalline phases based on their unique diffraction patterns. The presence and intensity of Ca(OH)₂ peaks indicate its purity.Grinding the sample to a fine powder.Crystalline phases present in the sample.[11][12]Provides information on the crystalline structure and can identify crystalline impurities.[11][12]Primarily a qualitative or semi-quantitative technique for purity unless using advanced methods like Rietveld refinement.[11][12]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing a fingerprint of the functional groups present. The characteristic O-H stretching vibration of Ca(OH)₂ is a key indicator.Mixing the sample with KBr to form a pellet or using an ATR accessory.Presence and intensity of the O-H stretching band around 3642 cm⁻¹.[13][14]Rapid and non-destructive, provides structural information.[15]Primarily qualitative for purity assessment, quantification can be challenging.
Quantitative Performance Data

The following table summarizes the acceptance criteria for this compound purity as specified by the United States Pharmacopeia (USP).

Parameter Method Acceptance Criteria
Assay (Purity) Complexometric Titration (EDTA)95.0% - 100.5% w/w of Ca(OH)₂[1][3][5]
Acid-Insoluble Substances GravimetricNot more than 0.5%[2][3]
Carbonate Visual (Effervescence)No more than a slight effervescence upon addition of acid.[2]
Magnesium and Alkali Salts GravimetricNot more than 4.8%[2][5]
Heavy Metals ColorimetricNot more than 20 µg/g[2]

Experimental Protocols

Key Experiment: Assay of this compound by Complexometric Titration (USP Method)

This protocol details the procedure for determining the purity of synthesized this compound using the official USP method.[1][2]

Materials:

  • This compound sample

  • 3 N Hydrochloric Acid

  • 0.05 M Edetate Disodium (EDTA) Volumetric Solution (VS)

  • 1 N Sodium Hydroxide

  • Hydroxy Naphthol Blue indicator

  • Deionized water

  • 500-mL volumetric flask

  • 50-mL burette

  • Beakers, pipettes, and other standard laboratory glassware

Procedure:

  • Sample Preparation:

    • Accurately weigh about 1.5 g of the synthesized this compound and transfer it to a beaker.

    • Gradually add 30 mL of 3 N hydrochloric acid to dissolve the sample.

    • Once dissolved, quantitatively transfer the solution to a 500-mL volumetric flask.

    • Rinse the beaker thoroughly with deionized water and add the rinsings to the flask.

    • Dilute the solution to the mark with deionized water and mix well.[1][2]

  • Titration:

    • Pipette 50.0 mL of the prepared sample solution into a suitable container (e.g., a 250-mL Erlenmeyer flask).

    • Add 100 mL of deionized water.

    • Add 15 mL of 1 N sodium hydroxide.

    • Add approximately 300 mg of hydroxy naphthol blue indicator.

    • Titrate the solution with 0.05 M edetate disodium VS from a burette until the endpoint is reached, indicated by a distinct blue color.[1][2]

  • Calculation:

    • Each mL of 0.05 M edetate disodium VS is equivalent to 3.705 mg of Ca(OH)₂.[1][2]

    • Calculate the percentage of Ca(OH)₂ in the sample using the following formula:

      % Ca(OH)₂ = (V_EDTA × M_EDTA × 3.705 × 10) / W_sample

      Where:

      • V_EDTA = Volume of EDTA solution consumed in mL

      • M_EDTA = Molarity of the EDTA solution (0.05 M)

      • W_sample = Weight of the this compound sample in g

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized this compound, from initial synthesis to final purity assessment.

This compound Purity Validation Workflow Workflow for Purity Validation of Synthesized this compound cluster_synthesis Synthesis & Initial Characterization cluster_qualitative Qualitative & Structural Analysis cluster_quantitative Quantitative Purity & Impurity Analysis cluster_results Final Assessment synthesis Synthesized Ca(OH)₂ drying Drying synthesis->drying Remove adsorbed H₂O ftir FTIR Spectroscopy drying->ftir Identify functional groups xrd X-Ray Diffraction drying->xrd Confirm crystalline phase assay Assay (EDTA Titration) drying->assay Quantify Ca(OH)₂ tga Thermogravimetric Analysis drying->tga Quantify Ca(OH)₂ & thermal stability impurities Impurity Testing (e.g., Heavy Metals, Carbonates) drying->impurities Quantify specific impurities report Final Report ftir->report xrd->report purity_assessment Purity Confirmation (>95.0%) assay->purity_assessment tga->purity_assessment impurities->purity_assessment purity_assessment->report

Caption: Workflow for the purity validation of synthesized this compound.

This comprehensive guide provides the necessary information for researchers and scientists to make informed decisions regarding the analytical validation of synthesized this compound. The combination of pharmacopeial methods with modern instrumental techniques ensures a thorough characterization of the material's purity and quality.

References

comparing the performance of different grades of commercial calcium hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting the appropriate grade of calcium hydroxide, a thorough understanding of their comparative performance is critical. While technical, food (FCC), and pharmaceutical (USP/EP/BP/JP) grades of this compound share the same chemical formula, Ca(OH)₂, their purity, impurity profiles, and physical characteristics vary significantly, directly impacting their performance in sensitive applications. This guide provides an objective comparison of these grades, supported by available data and standardized experimental protocols.

Key Performance Indicators and Comparative Data

The performance of this compound is primarily determined by its chemical purity, impurity levels, and physical properties such as particle size. These factors influence its reactivity, dissolution rate, and suitability for specific applications.

Chemical Purity and Impurity Profile

Higher purity grades, such as pharmaceutical and food grades, undergo more stringent purification processes, resulting in a higher assay of Ca(OH)₂ and significantly lower levels of impurities compared to technical grade.

Table 1: Comparative Chemical Specifications of Commercial this compound Grades

ParameterTechnical Grade (Typical)Food Grade (FCC)Pharmaceutical Grade (USP)
**Assay (Ca(OH)₂) **90-95%≥ 95.0%95.0–100.5%
Acid-Insoluble Substances ≤ 2.0%≤ 0.5%≤ 0.5%
Magnesium and Alkali Salts Not specified≤ 4.8%≤ 4.0%
Arsenic (As) Not specified≤ 3 ppm≤ 4 ppm
Lead (Pb) Not specified≤ 2 ppmAs reported (typically very low)
Heavy Metals Not specified≤ 40 ppm≤ 40 ppm (JP)
Carbonate (as CaCO₃) VariablePasses test (slight effervescence)No effervescence

Note: Technical grade specifications can vary significantly between manufacturers. The values presented are typical ranges.

Physical Properties

Particle size is a critical physical parameter that influences the reactivity and dissolution rate of this compound. Generally, a smaller particle size leads to a larger surface area, which can enhance the rate of chemical reactions.

Table 2: Comparative Physical Properties of Commercial this compound Grades

ParameterTechnical GradeFood GradePharmaceutical Grade
Appearance White to off-white powderWhite powderWhite, fine powder
Particle Size Variable, often coarserStandard: 80% <45μm; Ultrafine: 80% <15μm[1]Fine powder, with studies showing particle lengths in the range of 1-3 μm[2]
Solubility in Water (20°C) ~1.73 g/L[3]~1.73 g/L[1][3]~1.7 g/L at 20°C[4]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize and compare the performance of different grades of this compound.

Assay of this compound (Titration)

This method determines the purity of this compound.

Experimental Workflow for Assay Determination

start Start weigh Accurately weigh ~1.5 g of this compound start->weigh dissolve Dissolve in 30 mL of 3 N Hydrochloric Acid weigh->dissolve transfer Transfer to a 500-mL volumetric flask and dilute to volume with water dissolve->transfer pipette Pipette 50 mL of the solution into a beaker transfer->pipette add_reagents Add 100 mL of water, 15 mL of 1 N NaOH, and 300 mg of hydroxy naphthol blue indicator pipette->add_reagents titrate Titrate with standardized 0.05 M EDTA until a deep blue endpoint add_reagents->titrate calculate Calculate the percentage of Ca(OH)₂ titrate->calculate end End calculate->end

Caption: Workflow for the assay of this compound by EDTA titration.

Methodology:

  • Accurately weigh approximately 1.5 g of the this compound sample.

  • Transfer the sample to a beaker and gradually add 30 mL of 3 N hydrochloric acid to dissolve it.

  • Quantitatively transfer the solution to a 500-mL volumetric flask, rinse the beaker thoroughly with water, adding the rinsings to the flask. Dilute to volume with water and mix well.

  • Pipette a 50 mL aliquot of this solution into a suitable container.

  • Add 100 mL of water, 15 mL of 1 N sodium hydroxide, and approximately 300 mg of hydroxy naphthol blue indicator.

  • Titrate immediately with a standardized 0.05 M solution of edetate disodium (EDTA) until the solution turns a deep blue color.

  • Calculate the percentage of Ca(OH)₂ in the sample based on the volume of EDTA used.

Determination of Acid-Insoluble Substances

This test quantifies the amount of impurities that do not dissolve in hydrochloric acid.

Experimental Workflow for Acid-Insoluble Substances

start Start weigh Weigh 2 g of the sample start->weigh dissolve Dissolve in 30 mL of hydrochloric acid and boil weigh->dissolve filter Filter the solution through a tared filtering crucible dissolve->filter wash Wash the residue with hot water until the filtrate is free of chloride filter->wash dry Dry the crucible at 105°C to a constant weight wash->dry calculate Calculate the percentage of acid-insoluble substances dry->calculate end End calculate->end

Caption: Workflow for determining acid-insoluble substances.

Methodology:

  • Weigh approximately 2 g of the this compound sample.

  • Add 30 mL of hydrochloric acid and heat to boiling.

  • Filter the mixture through a tared filtering crucible.

  • Wash the residue with hot water until the last washing shows no turbidity with silver nitrate solution (indicating the absence of chloride).

  • Dry the crucible and residue at 105°C to a constant weight.

  • The weight of the residue represents the acid-insoluble substances.

Particle Size Analysis

Particle size distribution can be determined using laser diffraction or imaging techniques.

Logical Relationship for Particle Size Analysis

sample_prep Sample Preparation: Disperse powder in a suitable non-aqueous solvent (e.g., isopropanol) and sonicate to break up agglomerates. measurement Measurement: Introduce the dispersion into a laser diffraction or flow particle image analyzer. sample_prep->measurement data_analysis Data Analysis: Calculate particle size distribution, mean, median, and other statistical parameters. measurement->data_analysis

Caption: Logical steps for particle size analysis of this compound.

Methodology:

  • A representative sample of the this compound powder is carefully dispersed in a suitable non-aqueous solvent, such as isopropanol, to avoid dissolution.

  • The dispersion is subjected to ultrasonication to break up any agglomerates and ensure individual particles are measured.

  • The prepared sample is then introduced into the measurement chamber of a laser diffraction or flow particle image analyzer.

  • The instrument measures the scattering of laser light by the particles or captures images of the particles to determine their size and shape distribution.

  • The data is processed to provide various parameters, including mean particle size, median particle size (D50), and the percentage of particles below a certain size.

Conclusion

The choice between technical, food, and pharmaceutical grades of this compound should be guided by the specific requirements of the application. For applications in research, drug development, and food production, where purity and low levels of contaminants are paramount, the use of pharmaceutical or food grade this compound is essential. The higher purity and finer particle size of these grades generally lead to more predictable and consistent performance, including higher reactivity and faster dissolution rates. Technical grade this compound may be suitable for less sensitive industrial applications where the presence of impurities does not adversely affect the final product or process. The experimental protocols provided offer a standardized approach to verifying the quality and performance characteristics of different commercial grades of this compound.

References

A Comparative Guide to the Physicochemical Properties of Calcium Hydroxide: Cross-Validation of Experimental Data with Theoretical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key physicochemical properties of calcium hydroxide, cross-validating experimental data with established theoretical models. This information is crucial for researchers and professionals working with this compound in diverse applications, from industrial processes to advanced drug delivery systems.

Solubility and Thermodynamic Properties

The solubility of this compound in aqueous solutions is a critical parameter influencing its biological and chemical reactivity. Experimental determination of the solubility product constant (Ksp) is often compared with theoretical models that predict electrolyte behavior.

Experimental Data for Solubility

The solubility of this compound in water exhibits a retrograde nature, decreasing as temperature increases.[1][2][3] Experimental values for the solubility and the corresponding Ksp at different temperatures are presented below.

Temperature (°C)Solubility (g/L)Molar Solubility (mol/L)Ksp (experimental)
01.89[2]0.02556.76 x 10⁻⁵
201.73[2]0.02335.07 x 10⁻⁵
23--2.15 x 10⁻⁶[4]
251.5[2]0.02023.30 x 10⁻⁵
1000.66[2]0.00892.82 x 10⁻⁶

Note: Ksp values are calculated from molar solubility (s) using the formula Ksp = 4s³.

Theoretical Model: The Pitzer Model

For concentrated electrolyte solutions where the Debye-Hückel theory is insufficient, the Pitzer model provides a more rigorous framework for predicting activity coefficients and, consequently, solubility.[5] The Pitzer equations are a set of virial-like expressions that account for the specific interactions between different ions in the solution.[5]

The model relies on experimentally determined parameters that characterize the interactions between ions and the solvent.[5] These parameters can be used to calculate the mean activity coefficients and water activities in solutions with high ionic strengths.[5] While more complex to implement than simpler models, the Pitzer model offers greater accuracy in predicting the solubility of salts like this compound in various aqueous environments.[6][7]

Experimental Protocol: Determination of Ksp by Titration

A common method to experimentally determine the Ksp of this compound involves the titration of a saturated solution with a standardized acid, such as hydrochloric acid (HCl).[4][8][9]

Methodology:

  • Preparation of Saturated Solution: A supersaturated solution of this compound is prepared by adding an excess of Ca(OH)₂ to deionized water. The solution is stirred and allowed to reach equilibrium.[9]

  • Filtration: The saturated solution is filtered to remove any undissolved solid Ca(OH)₂.[8]

  • Titration: A known volume of the clear filtrate is titrated with a standardized HCl solution using a suitable indicator, such as bromothymol blue or phenolphthalein.[9]

  • Calculation: The concentration of hydroxide ions [OH⁻] is determined from the titration data. The molar solubility (s) of Ca(OH)₂ is then calculated as half of the [OH⁻] concentration. Finally, the Ksp is calculated using the formula Ksp = [Ca²⁺][OH⁻]² = (s)(2s)² = 4s³.[4][9]

Surface Area and its Evolution

The specific surface area of this compound powder is a critical factor influencing its reaction kinetics in processes such as carbonation and flue gas desulfurization.[10][11]

Experimental Data for Specific Surface Area

The specific surface area of this compound can vary significantly depending on the preparation method.

Preparation MethodSpecific Surface Area (m²/g)Reference
Commercial Ca(OH)₂44.73[12]
Wet Method (from lime milk)up to 30[11]
Dry Method (with additives)Higher than conventional methods[11]
Theoretical Model: Grain Models for Surface Area Evolution

Grain models are used to describe the changes in the physical structure of solid reactants during gas-solid reactions. These models can predict the evolution of properties like specific surface area and porosity.[13] A common approach is the randomly overlapping grain model, which considers the solid to be composed of small, non-porous grains that react and may grow or shrink, leading to changes in the total surface area.[13] These models are essential for accurately predicting reaction rates, as the available surface area for reaction changes over time.[14][15][16]

Experimental Protocol: BET Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of powdered materials.[17][18]

Methodology:

  • Degassing: The sample is first degassed under vacuum or a flow of inert gas at an elevated temperature to remove adsorbed contaminants from the surface. The temperature and duration of degassing are critical parameters that depend on the nature of the material.[17]

  • Adsorption Measurement: The sample is then cooled to cryogenic temperatures (typically using liquid nitrogen), and a known amount of an inert gas, usually nitrogen, is introduced in controlled increments. The amount of gas adsorbed at different partial pressures is measured.[18]

  • BET Equation: The BET equation is applied to the adsorption data to calculate the volume of gas required to form a monolayer on the surface of the material.

  • Surface Area Calculation: From the monolayer capacity, the specific surface area is calculated using the known cross-sectional area of the adsorbate gas molecule.[17]

Thermal Decomposition (Dehydroxylation)

The thermal decomposition of this compound into calcium oxide and water is a well-studied endothermic process.

Experimental Data for Thermal Decomposition

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are commonly used to study the thermal decomposition of this compound. The decomposition typically occurs in the temperature range of 400-500°C.

Analysis TypeObservation
TGAA significant weight loss corresponding to the loss of water is observed.
DSCAn endothermic peak is observed, indicating the energy absorbed during the decomposition reaction.
Theoretical Models: Kinetic Models of Decomposition

The kinetics of the thermal decomposition of this compound are often described by solid-state reaction models. These models can be broadly categorized as isoconversional (model-free) and model-fitting methods. A commonly used approach involves fitting experimental data to various kinetic models (e.g., nucleation, geometrical contraction, diffusion, and reaction order models) to determine the reaction mechanism and kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A).

Experimental Protocol: Thermogravimetric and Differential Scanning Calorimetry Analysis

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in a crucible (e.g., alumina).[19][20]

  • Instrument Setup: The TGA/DSC instrument is programmed with a specific temperature profile, including the heating rate (e.g., 5, 10, or 20 K/min) and the final temperature.[21] An inert purge gas (e.g., nitrogen) is typically used to create a controlled atmosphere.[19]

  • Data Acquisition: The instrument continuously measures the sample's weight and the heat flow to or from the sample as a function of temperature.

  • Data Analysis: The resulting TGA curve shows the weight loss as a function of temperature, and the DSC curve shows the heat flow. The decomposition temperature, weight loss percentage, and enthalpy of reaction can be determined from these curves. Kinetic analysis can then be performed on the data.[21]

Applications in Drug Development and Therapeutics: Signaling Pathways and Workflows

This compound's unique properties, particularly its high pH and the release of calcium ions, are harnessed in various therapeutic applications.

Dental Pulp Capping

In dentistry, this compound is a gold standard material for direct pulp capping, where it stimulates the formation of a reparative dentin bridge to protect the dental pulp.[22][23][24]

Logical Workflow for Dentin Bridge Formation:

G cluster_initial Initial State cluster_treatment Treatment cluster_response Cellular and Tissue Response Pulp_Exposure Pulp Exposure CaOH2_Application This compound Application Pulp_Exposure->CaOH2_Application High_pH High pH (~12.5) CaOH2_Application->High_pH Limited_Necrosis Limited Necrosis High_pH->Limited_Necrosis Stem_Cell_Stimulation Mesenchymal Stem Cell Stimulation Limited_Necrosis->Stem_Cell_Stimulation Odontoblast_Differentiation Differentiation into Odontoblast-like Cells Stem_Cell_Stimulation->Odontoblast_Differentiation Dentin_Matrix_Secretion Dentin Matrix Secretion Odontoblast_Differentiation->Dentin_Matrix_Secretion Mineralization Mineralization Dentin_Matrix_Secretion->Mineralization Dentin_Bridge Reparative Dentin Bridge Formation Mineralization->Dentin_Bridge

Caption: Workflow of this compound-induced reparative dentin bridge formation in dental pulp capping.

The high pH of this compound creates a zone of limited necrosis in the adjacent pulp tissue.[25] This mild irritation is thought to stimulate the underlying undifferentiated mesenchymal stem cells to proliferate and differentiate into odontoblast-like cells, which then secrete a dentin matrix that eventually mineralizes to form a protective barrier.[25][26]

Cancer Therapy with this compound Nanoparticles

Recent research has explored the use of this compound nanoparticles in cancer therapy. These nanoparticles can selectively induce apoptosis in cancer cells.[27]

Signaling Pathway for Nanoparticle-Induced Cancer Cell Apoptosis:

G cluster_nanoparticle Nanoparticle Action cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptotic Pathway CaOH2_NP Ca(OH)₂ Nanoparticles Internalization Ca_Overload Intracellular Ca²⁺ Overload CaOH2_NP->Ca_Overload ROS_Generation ROS Generation CaOH2_NP->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mitochondrial_Dysfunction ROS_Generation->Mitochondrial_Dysfunction Genomic_Instability Genomic Instability ROS_Generation->Genomic_Instability Caspase_Activation Caspase 9 & 3 Activation Mitochondrial_Dysfunction->Caspase_Activation Genomic_Instability->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of this compound nanoparticle-induced apoptosis in cancer cells.

The proposed mechanism involves the internalization of this compound nanoparticles by cancer cells, leading to a significant increase in intracellular calcium levels (calcium overload).[28][29] This, in turn, triggers the generation of reactive oxygen species (ROS), causing mitochondrial dysfunction and genomic instability.[27] These cellular stresses converge to activate the caspase cascade, ultimately leading to programmed cell death (apoptosis).[28] The acidic tumor microenvironment can also enhance the dissolution of the nanoparticles, contributing to their selective action.[30]

References

A Comparative Guide to Alkaline Catalysts in Biodiesel Production: The Efficacy of Calcium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

The production of biodiesel through the transesterification of triglycerides is a cornerstone of renewable energy research. The choice of catalyst in this process is critical, influencing reaction efficiency, yield, and overall process economics. Among the various catalysts, alkaline catalysts are widely favored for their high activity and mild reaction conditions. This guide provides a detailed comparison of the efficacy of calcium hydroxide (Ca(OH)2) against other common alkaline catalysts, including sodium hydroxide (NaOH), potassium hydroxide (KOH), and calcium oxide (CaO), supported by experimental data.

Comparative Performance of Alkaline Catalysts

The effectiveness of an alkaline catalyst in biodiesel production is typically evaluated based on several key parameters: biodiesel yield, reaction time, reaction temperature, catalyst concentration, and catalyst reusability. The following table summarizes the performance of different alkaline catalysts based on data from various studies.

CatalystFeedstockMethanol:Oil Molar RatioCatalyst Conc. (wt%)Temperature (°C)Time (h)Biodiesel Yield (%)Reusability (cycles)Reference
Ca(OH)₂ Palm Oil--60>4>80-
CaO Soybean Oil12:11652985 (yield >89%)[1][2]
CaO Waste Cooking Oil8:11601.574.235[3]
CaO Rubber Seed Oil9:15-373.5-[4]
NaOH J. curcas Oil----79-84Not reusable[5][6]
KOH J. curcas Oil----68-75Not reusable[5][6]
NaOCH₃ Canola Oil6:10.5--HighNot reusable[7]
KOCH₃ Canola Oil4.5:11.5950-95.8Not reusable[7][8][9]

Key Observations:

  • Homogeneous vs. Heterogeneous Catalysts: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are homogeneous catalysts, meaning they dissolve in the reaction mixture. This generally leads to faster reaction rates but presents challenges in separation from the product and catalyst reuse, contributing to higher production costs and wastewater generation.[5][6][10]

  • Calcium-Based Catalysts: this compound (Ca(OH)₂) and calcium oxide (CaO) are heterogeneous catalysts. They remain in a solid phase, which simplifies their separation from the biodiesel product and allows for potential reuse.[4][10] Calcium oxide, often derived from waste materials like eggshells or seashells, has been extensively studied and shows high activity.[3][10][11] this compound can be formed by the hydration of CaO and also demonstrates catalytic activity.[12]

  • Efficacy: While homogeneous catalysts like sodium and potassium methoxides can achieve high biodiesel yields (e.g., 95.8% for KOCH₃), heterogeneous calcium-based catalysts can also achieve very high yields (e.g., 98% for CaO).[1][2][7][8][9] The performance of calcium-based catalysts is highly dependent on the feedstock and reaction conditions.

  • Reusability: A significant advantage of heterogeneous catalysts like CaO is their reusability. Studies have shown that CaO catalysts can be reused for multiple cycles (e.g., 5 to 10 cycles) while maintaining high catalytic activity, which is economically and environmentally beneficial.[1][2][10][13]

Experimental Protocols

The following sections detail generalized experimental methodologies for biodiesel production using alkaline catalysts, based on protocols described in the cited literature.

1. Catalyst Preparation (for CaO from waste sources):

  • Source Material Collection: Waste materials such as eggshells or seashells are collected, washed thoroughly with deionized water to remove impurities, and dried in an oven at approximately 105-120°C overnight.[12][14]

  • Grinding and Sieving: The dried material is ground into a fine powder using a mortar and pestle or a mechanical grinder and then sieved to obtain a uniform particle size.[12]

  • Calcination: The powdered material is calcined in a furnace at high temperatures (typically 800-900°C) for a specific duration (e.g., 1.5-5 hours).[10][12] This process converts calcium carbonate (CaCO₃) into the more active calcium oxide (CaO).

  • Storage: The resulting CaO catalyst is stored in a sealed container to prevent reaction with atmospheric moisture and carbon dioxide.[14]

2. Transesterification Reaction:

  • Reactant Preparation: A predetermined molar ratio of alcohol (commonly methanol) to oil is prepared. The oil may undergo a pre-treatment step to reduce the free fatty acid (FFA) content if it is high.[4]

  • Reaction Setup: The reaction is typically carried out in a glass reactor equipped with a magnetic stirrer, a condenser to prevent alcohol evaporation, and a thermometer to monitor the temperature.[6]

  • Catalyst Addition: The alkaline catalyst (e.g., Ca(OH)₂, CaO, NaOH, or KOH) is added to the alcohol and stirred until fully dissolved (for homogeneous catalysts) or well-dispersed (for heterogeneous catalysts).

  • Reaction: The oil is then added to the alcohol-catalyst mixture. The reaction mixture is heated to the desired temperature (e.g., 55-65°C) and stirred vigorously for the specified reaction time (e.g., 1-5 hours).[3][6]

3. Product Separation and Purification:

  • Catalyst Separation (for heterogeneous catalysts): After the reaction, the solid catalyst is separated from the mixture by centrifugation or filtration.[3]

  • Glycerol Separation: The mixture is transferred to a separating funnel and allowed to settle. Two distinct layers will form: an upper layer of biodiesel (fatty acid methyl esters) and a lower layer of glycerol. The glycerol layer is carefully drained off.

  • Washing: The biodiesel layer is washed with warm deionized water to remove any remaining catalyst, soap, and excess alcohol. This washing step is repeated until the wash water is neutral.

  • Drying: The washed biodiesel is dried to remove residual water, often by heating it gently (e.g., at 105°C) or using a drying agent.

Visualizing the Experimental Workflow

The following diagram illustrates the general experimental workflow for biodiesel production using a heterogeneous alkaline catalyst like this compound or calcium oxide.

Biodiesel_Production_Workflow cluster_preparation Catalyst & Reactant Preparation cluster_reaction Transesterification cluster_separation Product Separation & Purification cluster_products Final Products Oil Oil Feedstock Reactor Reactor Oil->Reactor Alcohol Alcohol (Methanol) Alcohol->Reactor Catalyst_Source Catalyst Source (e.g., Ca(OH)2 or CaO precursor) Prepared_Catalyst Prepared Catalyst Catalyst_Source->Prepared_Catalyst Preparation Prepared_Catalyst->Reactor Centrifugation Catalyst Separation (Centrifugation/Filtration) Reactor->Centrifugation Reaction Mixture Gravity_Separation Glycerol Separation Centrifugation->Gravity_Separation Liquid Phase Recycled_Catalyst Recycled Catalyst Centrifugation->Recycled_Catalyst Solid Catalyst Washing Washing Gravity_Separation->Washing Crude Biodiesel Glycerol Glycerol Byproduct Gravity_Separation->Glycerol Drying Drying Washing->Drying Biodiesel Purified Biodiesel Drying->Biodiesel

Caption: Experimental workflow for biodiesel production.

References

comparative analysis of different synthesis methods for calcium hydroxide nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcium hydroxide [Ca(OH)₂] nanoparticles are gaining significant attention across various scientific disciplines, including biomedical applications, environmental remediation, and conservation science, owing to their high reactivity, biocompatibility, and small size. The synthesis method employed plays a crucial role in determining the physicochemical properties of these nanoparticles, thereby influencing their efficacy in different applications. This guide provides a comparative analysis of various synthesis methods for this compound nanoparticles, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method for this compound nanoparticles depends on desired particle characteristics such as size, morphology, and purity, as well as considerations of cost, scalability, and environmental impact. Below is a summary of the most common methods, with their performance data presented in Table 1.

Synthesis MethodPrecursorsTypical Particle SizeMorphologyYieldReaction TimeAdvantagesDisadvantages
Precipitation / Co-precipitation Calcium salts (e.g., CaCl₂, Ca(NO₃)₂), Alkaline solutions (e.g., NaOH)50 - 350 nm[1][2]Hexagonal, prismatic[1]High (e.g., ~73% with cellulose nanofibers)[3]Minutes to hours[1][4]Simple, cost-effective, scalable.[2]Broad particle size distribution, potential for agglomeration.
Sol-Gel Calcium alkoxides or salts (e.g., Calcium Nitrate), Acid/Base catalyst100 - 700 nm[5]Spherical, rod-like[6]Moderate to HighSeveral hours to daysGood homogeneity and purity.Requires careful control of pH and temperature, often involves organic solvents.
Ultrasonic-Assisted Calcium salts (e.g., Calcium Acetate), Alkaline solutions (e.g., NaOH)20 - 100 nm[3][7]Spherical, uniform[3][7]HighShort (minutes)Rapid synthesis, smaller and more uniform particles.[3]Requires specialized equipment, potential for localized heating.
Microemulsion Calcium salts, Surfactants, Oil phase, Aqueous phase2 - 10 nm[8]SphericalLowHoursProduces very small and highly uniform nanoparticles.[8]Complex procedure, high cost of surfactants, low yield, difficult to scale up.[8]
Hydrothermal Calcium salts, Water30 - 150 nmVaries (nanorods, nanocubes)Moderate to HighHours to daysProduces highly crystalline nanoparticles.Requires high temperature and pressure, specialized equipment.

Table 1: Comparison of Different Synthesis Methods for this compound Nanoparticles

Experimental Protocols

This section provides detailed methodologies for the key synthesis methods discussed above.

Precipitation Method

The precipitation method is a straightforward and widely used technique for synthesizing this compound nanoparticles.

Experimental Workflow:

cluster_0 Preparation of Precursor Solutions cluster_1 Reaction cluster_2 Purification and Collection A Dissolve Calcium Salt (e.g., CaCl₂ or Ca(NO₃)₂) in Deionized Water C Add Alkaline Solution Dropwise to Calcium Salt Solution under Vigorous Stirring A->C B Dissolve Alkaline Solution (e.g., NaOH) in Deionized Water B->C D Maintain Reaction Temperature (e.g., 90°C) C->D E Centrifuge the Precipitate D->E F Wash with Deionized Water (to remove byproducts like NaCl) E->F G Dry the Nanoparticles (e.g., in a vacuum oven) F->G

Caption: Workflow for the precipitation synthesis of Ca(OH)₂ nanoparticles.

Protocol:

  • Prepare Precursor Solutions:

    • Dissolve a calcium salt, such as calcium chloride (CaCl₂) or calcium nitrate (Ca(NO₃)₂), in deionized water to a desired concentration (e.g., 0.3 M).[9]

    • Prepare an aqueous solution of an alkaline precipitating agent, such as sodium hydroxide (NaOH), at a specific concentration (e.g., 0.6 M).[9]

  • Reaction:

    • Heat the calcium salt solution to a specific temperature (e.g., 90°C) while stirring vigorously.[10]

    • Add the NaOH solution dropwise to the heated calcium salt solution.[10] A white precipitate of Ca(OH)₂ will form.

  • Purification and Collection:

    • After the reaction is complete, allow the precipitate to settle.

    • Separate the precipitate by centrifugation.

    • Wash the collected nanoparticles several times with deionized water to remove any soluble byproducts, such as sodium chloride (NaCl).[11]

    • Dry the purified Ca(OH)₂ nanoparticles, for instance, in a vacuum oven at a moderate temperature (e.g., 60-70°C).[12]

Sol-Gel Method

The sol-gel method offers good control over the nanoparticle properties through the hydrolysis and condensation of precursors.

Experimental Workflow:

cluster_0 Sol Formation cluster_1 Gelation cluster_2 Drying and Calcination A Dissolve Calcium Precursor (e.g., Eggshell in HCl to form CaCl₂) B Add NaOH solution dropwise to form Ca(OH)₂ sol A->B C Age the sol to form a gel B->C D Dry the gel (e.g., at 900°C) C->D E Obtain CaO nanoparticles (if desired) or Ca(OH)₂ at lower temperatures D->E

Caption: Workflow for the sol-gel synthesis of Ca(OH)₂ nanoparticles.

Protocol:

  • Sol Formation:

    • Prepare a calcium precursor solution. A common approach involves dissolving a calcium source, such as waste eggshells (primarily CaCO₃), in hydrochloric acid (HCl) to form a calcium chloride (CaCl₂) solution.[6]

    • Slowly add a sodium hydroxide (NaOH) solution to the CaCl₂ solution under constant stirring to initiate the formation of a Ca(OH)₂ sol.[6]

  • Gelation:

    • Allow the sol to age for a specific period (e.g., 24 hours) until a stable gel is formed.

  • Drying:

    • Dry the gel to remove the solvent. The drying temperature will influence the final product. For Ca(OH)₂, a lower drying temperature is used, while higher temperatures (e.g., 900°C) will lead to the formation of calcium oxide (CaO) nanoparticles.[6]

Ultrasonic-Assisted Synthesis

This method utilizes ultrasonic cavitation to accelerate the reaction and produce smaller, more uniform nanoparticles.

Experimental Workflow:

cluster_0 Preparation cluster_1 Sonication cluster_2 Collection A Prepare solutions of Calcium Acetate and NaOH in Ethanol B Mix the solutions and irradiate with a high-density ultrasonic probe A->B C Centrifuge and wash the resulting precipitate B->C D Dry the Ca(OH)₂ nanoparticles C->D

Caption: Workflow for the ultrasonic-assisted synthesis of Ca(OH)₂ nanoparticles.

Protocol:

  • Prepare Solutions:

    • Prepare a solution of calcium acetate in ethanol at a specific concentration (e.g., 0.1 M, 0.2 M, or 0.3 M).[3][7]

    • Prepare a solution of sodium hydroxide (NaOH) or tetramethylammonium hydroxide (TMAH) in ethanol (e.g., 0.1 M).[3][7]

  • Sonochemical Reaction:

    • Add the alkaline solution to the calcium acetate solution.

    • Immerse a high-density ultrasonic probe directly into the solution and irradiate the mixture for a specific duration and power.[3][7]

  • Collection:

    • After sonication, collect the precipitate by centrifugation.

    • Wash the nanoparticles with ethanol to remove unreacted precursors and byproducts.

    • Dry the final product.

Conclusion

The synthesis of this compound nanoparticles can be achieved through various methods, each with its own set of advantages and limitations. The precipitation method stands out for its simplicity and cost-effectiveness, making it suitable for large-scale production, although it may result in a wider particle size distribution. The sol-gel method provides better control over particle homogeneity and purity. For applications requiring smaller and more uniform nanoparticles, the ultrasonic-assisted and microemulsion methods are excellent choices, with the latter yielding the smallest particles at the expense of complexity and cost. The hydrothermal method is ideal for producing highly crystalline nanoparticles.

Researchers and drug development professionals should carefully consider the specific requirements of their application, including desired particle size, morphology, purity, and production scale, to select the most appropriate synthesis strategy. The detailed protocols and comparative data provided in this guide aim to facilitate this decision-making process and support the advancement of research and development in fields utilizing this compound nanoparticles.

References

validating the antimicrobial properties of calcium hydroxide against specific pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial properties of calcium hydroxide against specific pathogens, supported by experimental data. It is designed to assist researchers and professionals in evaluating its efficacy relative to other common antimicrobial agents.

Mechanism of Action: The Role of Hydroxyl Ions

This compound's antimicrobial activity is primarily attributed to its high pH, which is approximately 12.5-12.8.[1][2] This strong alkalinity is due to the release of hydroxyl ions (OH-) in an aqueous environment.[1][3] These highly reactive ions are potent oxidizing agents that can damage essential microbial cellular components. The primary mechanisms of action include:

  • Damage to the bacterial cytoplasmic membrane: The hydroxyl ions can extract hydrogen atoms from the lipid bilayer, leading to lipid peroxidation and subsequent loss of membrane integrity.

  • Protein denaturation: The alkaline environment disrupts the tertiary structure of proteins, including essential enzymes, leading to a loss of their biological function.

  • DNA damage: The hydroxyl ions can induce breaks in the DNA strands, inhibiting microbial replication and leading to cell death.[1][2]

Calcium_Hydroxide_Mechanism cluster_Cellular_Targets Microbial Cell CaOH2 This compound Ca(OH)₂ Ions Ionic Dissociation CaOH2->Ions H2O Aqueous Environment H2O->Ions OH_ions Hydroxyl Ions (OH⁻) (High pH) Ions->OH_ions Membrane Cytoplasmic Membrane OH_ions->Membrane Lipid Peroxidation Proteins Proteins (Enzymes) OH_ions->Proteins Denaturation DNA DNA OH_ions->DNA Damage Cell_Death Cell Death Membrane->Cell_Death Loss of Integrity Proteins->Cell_Death Functional Loss DNA->Cell_Death Replication Inhibition Agar_Diffusion_Test_Workflow cluster_Preparation Preparation cluster_Inoculation Inoculation cluster_Application Application of Agents cluster_Incubation_Measurement Incubation & Measurement Prep_Agar Prepare Mueller-Hinton a gar plates Inoculate Inoculate agar plates evenly with microbial suspension Prep_Agar->Inoculate Prep_Inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) Prep_Inoculum->Inoculate Apply_Discs Place antimicrobial-impregnated discs or create wells filled with test substance Inoculate->Apply_Discs Incubate Incubate plates at optimal temperature and duration Apply_Discs->Incubate Measure Measure the diameter of the zone of inhibition (mm) Incubate->Measure Broth_Dilution_Test_Workflow cluster_Preparation Preparation cluster_Inoculation Inoculation cluster_Incubation_Observation Incubation & Observation cluster_Determination MIC Determination Prep_Broth Prepare serial dilutions of the antimicrobial agent in broth Inoculate Inoculate each dilution with the microbial suspension Prep_Broth->Inoculate Prep_Inoculum Prepare standardized microbial inoculum Prep_Inoculum->Inoculate Incubate Incubate tubes/plates at optimal temperature and duration Inoculate->Incubate Observe Observe for turbidity (visual growth) Incubate->Observe Determine_MIC The lowest concentration with no visible growth is the MIC Observe->Determine_MIC

References

A Comparative Guide to Sodium Hydroxide and Calcium Hydroxide Pretreatments for Enhanced Enzymatic Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two common alkaline pretreatment methods for lignocellulosic biomass, supported by experimental data, to guide researchers in selecting the optimal strategy for biofuel and biochemical production.

The efficient conversion of lignocellulosic biomass into fermentable sugars is a cornerstone of modern biorefineries. A critical bottleneck in this process is the recalcitrance of the plant cell wall, primarily due to the complex structure of lignin and its association with cellulose and hemicellulose. Alkaline pretreatment is a widely adopted strategy to overcome this recalcitrance by disrupting the lignocellulosic matrix, thereby enhancing the accessibility of carbohydrates to enzymatic hydrolysis. Among the various alkaline agents, sodium hydroxide (NaOH) and calcium hydroxide (Ca(OH)₂) are two of the most extensively studied. This guide provides a detailed comparison of their performance, supported by quantitative data and experimental protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Mechanism of Action: Saponification and Swelling

Alkaline pretreatment primarily functions through the saponification of intermolecular ester bonds that crosslink hemicelluloses (specifically xylan) and lignin.[1][2] This process effectively breaks the lignin-carbohydrate complex, leading to the solubilization and removal of lignin and a portion of the hemicellulose.[1][3] Additionally, the alkaline environment causes swelling of the cellulose fibers.[3][4] This swelling increases the internal surface area and reduces the degree of polymerization and crystallinity of cellulose, rendering it more accessible to enzymatic attack.[4]

While both NaOH and Ca(OH)₂ operate on this general principle, their effectiveness and associated process parameters differ significantly. Sodium hydroxide is a strong alkali and is generally more efficient at delignification than the less soluble and weaker alkali, this compound.[5][6]

Performance Comparison: A Data-Driven Analysis

The efficacy of NaOH and Ca(OH)₂ pretreatments is influenced by several factors, including the type of biomass, alkali concentration, temperature, and reaction time. The following tables summarize quantitative data from various studies, offering a comparative perspective on their performance in delignification, hemicellulose removal, and subsequent sugar yields from enzymatic hydrolysis.

Table 1: Comparison of Lignin and Hemicellulose Removal

BiomassAlkaliConcentration (%)Temperature (°C)Time (h)Lignin Removal (%)Hemicellulose Removal (%)Reference
Sugarcane BagasseNaOH2802>60~50[6]
Sugarcane BagasseCa(OH)₂2802<40<30[6]
Giant ReedNaOH21001Not SpecifiedNot Specified[7]
Giant ReedCa(OH)₂7-201001Not SpecifiedNot Specified[7]
SwitchgrassNaOH0.1 M5016830-47Not Specified[8]
SwitchgrassCa(OH)₂0.1 M5016813-21Not Specified[8]
Corn StoverCa(OH)₂8-10Not SpecifiedNot SpecifiedEffective removalNot Specified[9]

Table 2: Comparison of Glucose and Reducing Sugar Yields from Enzymatic Hydrolysis

BiomassPretreatmentGlucose Yield (mg/g biomass)Reducing Sugar Yield ( g/100g biomass)% Glucan ConversionReference
Giant ReedNaOH (2%)Increased by 2.6-foldNot SpecifiedNot Specified[7]
Giant ReedCa(OH)₂ (7-20%)Increased by up to 2.3-foldNot SpecifiedNot Specified[7][10]
Sugarcane BagasseNaOHHigher than Ca(OH)₂Not SpecifiedNot Specified[6][11]
SwitchgrassNaOH (0.1 M)Not SpecifiedNot Specified56.1 - 80.5[8]
SwitchgrassCa(OH)₂ (0.1 M)Not SpecifiedNot Specified23.0 - 44.9[8]
Extruded Rice StrawCa(OH)₂ (8%)Not SpecifiedNot Specified66.8 (glucose), 50.2 (xylose)[9]
Pomelo PeelsNaOH (2M, 100°C, 1h)Not Specified91.01Not Specified[12]

From the data, a clear trend emerges: NaOH pretreatment generally results in higher delignification and consequently, higher sugar yields from enzymatic hydrolysis compared to Ca(OH)₂ under similar conditions. [6][8][11] However, Ca(OH)₂ offers advantages in terms of lower cost and potentially a more favorable net economic benefit, particularly in applications like biogas production.[7][10]

Experimental Protocols

Below are detailed methodologies for conducting NaOH and Ca(OH)₂ pretreatments, followed by a general protocol for enzymatic hydrolysis.

Sodium Hydroxide (NaOH) Pretreatment Protocol
  • Biomass Preparation: The lignocellulosic biomass (e.g., sugarcane bagasse, corn stover) is first washed, dried, and milled to a uniform particle size (typically 20-40 mesh).

  • Alkali Loading: A known weight of the dried biomass is mixed with a dilute NaOH solution (e.g., 0.5% - 5% w/v) at a specific solid-to-liquid ratio (e.g., 1:10).

  • Pretreatment Reaction: The mixture is heated to a set temperature (e.g., 80-121°C) in a sealed reactor or autoclave for a defined period (e.g., 30-120 minutes).[6][13] The reaction vessel is often agitated to ensure uniform mixing.

  • Solid-Liquid Separation: After the reaction, the solid residue is separated from the alkaline liquor (containing solubilized lignin and hemicellulose) by filtration or centrifugation.

  • Washing: The pretreated solid biomass is washed thoroughly with distilled water until the pH of the filtrate becomes neutral. This step is crucial to remove residual alkali and inhibitory compounds.

  • Drying and Storage: The washed biomass is dried at a specific temperature (e.g., 60°C) to a constant weight and stored in a desiccator for subsequent analysis and enzymatic hydrolysis.

This compound (Ca(OH)₂) Pretreatment Protocol
  • Biomass Preparation: Similar to the NaOH protocol, the biomass is washed, dried, and milled.

  • Alkali Loading: A predetermined amount of Ca(OH)₂ (e.g., 5-20 g per 100 g of biomass) is mixed with the biomass and a specific amount of water to achieve a desired moisture content (e.g., 60%).[4][14] Due to the low solubility of Ca(OH)₂, it is often added as a slurry.

  • Pretreatment Reaction: The mixture is incubated at a specific temperature (e.g., 50-121°C) for an extended period (e.g., several hours to days).[8][14]

  • Solid-Liquid Separation and Washing: The separation and washing steps are similar to the NaOH protocol, ensuring the removal of unreacted Ca(OH)₂ and soluble degradation products.

  • Drying and Storage: The pretreated biomass is dried and stored for further use.

Enzymatic Hydrolysis Protocol
  • Substrate Preparation: A known amount of the pretreated, dried biomass is suspended in a buffer solution (e.g., 50 mM sodium citrate, pH 4.8) in an Erlenmeyer flask.

  • Enzyme Addition: A commercial cellulase enzyme cocktail (e.g., Celluclast 1.5L, Novozymes) is added to the slurry at a specific loading (e.g., 15-60 FPU per gram of cellulose).[14] Xylanase supplementation may also be included to enhance hemicellulose hydrolysis.

  • Incubation: The flasks are incubated in a shaking incubator at a controlled temperature (e.g., 50°C) and agitation speed (e.g., 150 rpm) for a specified duration (e.g., 24-72 hours).[14]

  • Sampling and Analysis: Aliquots of the hydrolysate are withdrawn at regular intervals, centrifuged to remove solids, and the supernatant is analyzed for reducing sugars or specific monosaccharides (e.g., glucose, xylose) using techniques like HPLC or DNS assay.

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Pretreatment Stage cluster_1 Enzymatic Hydrolysis Stage Biomass Biomass Pretreated Biomass Pretreated Biomass Biomass->Pretreated Biomass  Pretreatment (Heating, Mixing) Alkali Alkali (NaOH or Ca(OH)2) Alkali->Pretreated Biomass Lignin Liquor Lignin Liquor Pretreated Biomass->Lignin Liquor Separation Hydrolysate Sugar-rich Hydrolysate Pretreated Biomass->Hydrolysate  Enzymatic Digestion Enzymes Enzymes Enzymes->Hydrolysate Fermentation Fermentation Hydrolysate->Fermentation Downstream Processing

Caption: General workflow for alkaline pretreatment and enzymatic hydrolysis.

G cluster_NaOH NaOH Pretreatment cluster_CaOH2 Ca(OH)2 Pretreatment NaOH Sodium Hydroxide (NaOH) Lignin_NaOH High Delignification NaOH->Lignin_NaOH Stronger Alkali Hemicellulose_NaOH Significant Hemicellulose Removal NaOH->Hemicellulose_NaOH Cellulose_NaOH Increased Cellulose Accessibility Lignin_NaOH->Cellulose_NaOH Hemicellulose_NaOH->Cellulose_NaOH High_Yield Higher Sugar Yield Cellulose_NaOH->High_Yield Leads to CaOH2 This compound (Ca(OH)2) Lignin_CaOH2 Moderate Delignification CaOH2->Lignin_CaOH2 Weaker, Less Soluble Alkali Hemicellulose_CaOH2 Lower Hemicellulose Removal CaOH2->Hemicellulose_CaOH2 Cellulose_CaOH2 Improved Cellulose Accessibility Lignin_CaOH2->Cellulose_CaOH2 Hemicellulose_CaOH2->Cellulose_CaOH2 Moderate_Yield Moderate Sugar Yield Cellulose_CaOH2->Moderate_Yield Leads to

Caption: Logical relationship of alkali type to delignification and sugar yield.

Conclusion and Recommendations

The choice between sodium hydroxide and this compound for the pretreatment of lignocellulosic biomass is a trade-off between efficacy and cost.

  • Sodium Hydroxide (NaOH) is the more effective delignifying agent, leading to higher sugar yields after enzymatic hydrolysis.[5][6] It is the preferred choice when maximizing sugar recovery is the primary objective. However, the higher cost of NaOH and the need for its recovery to make the process economically viable and environmentally sustainable are significant considerations.[6]

  • This compound (Ca(OH)₂) is a less expensive and safer alternative.[10] While it generally results in lower delignification and sugar yields compared to NaOH, it can be a more economically feasible option, especially for applications where complete delignification is not essential, such as in the production of biogas.[7][10] The recovery of Ca(OH)₂ is also simpler, often involving precipitation as calcium carbonate.

For researchers and drug development professionals working on optimizing biorefinery processes, a thorough techno-economic analysis is recommended. This should take into account the specific biomass feedstock, the desired end-product, and the costs associated with chemicals, energy, and waste treatment. The data and protocols presented in this guide provide a solid foundation for initiating such comparative studies and selecting the most appropriate alkaline pretreatment strategy.

References

Safety Operating Guide

Proper Disposal of Calcium Hydroxide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of calcium hydroxide is crucial for ensuring laboratory safety and environmental compliance. As a corrosive material that causes skin irritation and serious eye damage, it must be handled with care from acquisition to disposal.[1][2] This guide provides detailed procedures for the safe handling and disposal of this compound waste in research and drug development environments.

Immediate Safety and Handling

Before beginning any procedure that involves this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Essential PPE:

  • Eye Protection: Chemical splash goggles or a face shield.[3]

  • Hand Protection: Nitrile, neoprene, PVC, or butyl gloves.[4][5]

  • Protective Clothing: A fully-buttoned lab coat.[4][6]

Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize the inhalation of dust.[6][7] Emergency eyewash stations and safety showers must be readily accessible.[6][7]

**Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations.[1][8] It is often classified as a hazardous waste due to its high pH.[9][10]

Step 1: Waste Characterization The first step is to determine if the waste is hazardous. Chemical waste generators are responsible for this classification.[5][11] For this compound solutions, the pH is a key determinant.

  • Solid Waste: Pure this compound and any materials grossly contaminated with it (e.g., weigh boats, paper towels, gloves) should be treated as hazardous waste.[6]

  • Aqueous Solutions: Solutions with a pH of 9 or higher are generally considered hazardous (corrosive) waste.[4] Given that a saturated this compound solution has a pH of 12.4, most solutions will fall into this category.[2][12]

Step 2: Collection and Storage Proper collection and storage are critical to prevent accidental spills or reactions.

  • Containerize: Collect all this compound waste (solid and liquid) in a designated, compatible, and sealable container.[9][13] Polyethylene containers are a suitable option.[4]

  • Labeling: Immediately affix a completed hazardous waste label to the container, as required by your institution and local regulations.[4]

  • Segregation: Store the waste container in a cool, dry, and well-ventilated secondary containment bin.[6][8] The storage area should be secure and away from incompatible materials, particularly acids, maleic anhydride, and phosphorus.[1][6]

Step 3: Spill Management In the event of a spill, take the following actions:

  • Evacuate: Clear the immediate area of all non-essential personnel.[9]

  • Contain: Prevent the spill from spreading.[8]

  • Clean-Up:

    • Solids: Carefully sweep or scoop the material into a suitable disposal container, avoiding dust generation.[9][13]

    • Liquids: Use an inert absorbent material to soak up the spill.[4][8]

  • Decontaminate: Once the material is collected, wash the spill area.[9] Benches and equipment can be decontaminated with soap and water.[6]

Step 4: Final Disposal On-site treatment of hazardous waste, such as neutralization, is typically not permitted without a specific license.[4]

  • Professional Disposal: Arrange for the collection of the hazardous waste container by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[3][5][8]

  • Documentation: Maintain all necessary documentation related to the disposal process in accordance with regulatory requirements.[8]

Do not pour this compound waste down the drain or dispose of it with regular household garbage. [7][8]

Quantitative Safety Data

The following table summarizes key quantitative data for this compound, underscoring the need for careful handling and disposal.

ParameterValueReference(s)
pH (Saturated Solution)12.4[2][12]
pH for Hazardous Waste Classification≥ 9.0[4]
Acute Oral Toxicity (LD50, Rat)>2,000 mg/kg[1]
Acute Dermal Toxicity (LD50, Rabbit)>2,500 mg/kg[1]

Disposal Workflow

The logical flow for making decisions regarding this compound disposal is outlined below.

G cluster_prep Preparation & Collection cluster_eval Evaluation cluster_disposal Disposal Path start This compound Waste Generated (Solid, Liquid, or Contaminated Debris) ppe Always Wear Appropriate PPE (Goggles, Gloves, Lab Coat) collect Collect Waste in a Labeled, Sealed, Compatible Container start->collect characterize Characterize Waste (Consult SDS, EHS, and Local Regulations) collect->characterize decision Is Waste Hazardous? (e.g., Solid, pH ≥ 9) characterize->decision hazardous_path Manage as Hazardous Waste decision->hazardous_path Yes non_haz_path Non-Hazardous Path (Rare for Ca(OH)₂) decision->non_haz_path No store Store Safely in Designated Area (Segregated from Incompatibles) hazardous_path->store dispose Arrange Professional Disposal (via EHS or Licensed Contractor) store->dispose consult Consult EHS for Verification and Drain Disposal Approval non_haz_path->consult drain Dispose per Institutional Guidelines consult->drain

References

Personal protective equipment for handling Calcium hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Calcium Hydroxide

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling this compound, tailored for research and drug development professionals. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

This compound, also known as slaked lime, is a corrosive material that can cause severe skin irritation, serious eye damage, and respiratory tract irritation.[1][2][3][4] Proper handling and the use of appropriate personal protective equipment (PPE) are imperative to minimize exposure and prevent injury.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is detailed below. It is essential to wear the correct protective gear to prevent accidental contact and minimize exposure.[5]

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles & Face ShieldWear dust-proof safety goggles that meet ANSI standards.[6][7] A face shield should be worn in conjunction with goggles when there is a splash hazard.[8]
Skin Chemical-Resistant Gloves & Lab CoatUse neoprene, nitrile, or butyl rubber gloves.[6] Natural rubber is also recommended.[8][9] Wear a lab coat, full-length pants, and closed-toe shoes.[6] A chemical-resistant apron is advised for activities with a splash risk.[6]
Respiratory Dust Mask or RespiratorFor tasks that may generate dust, use a NIOSH-approved N100 full-face particle respirator.[6] This should be used as a backup to engineering controls like a fume hood.[6] Ensure proper ventilation, such as a fume hood or exhaust fans, to minimize dust.[5]
Workplace Exposure Limits

Monitoring the concentration of airborne particles is crucial. Adhere to the established occupational exposure limits to ensure personnel safety.

AgencyExposure Limit (8-Hour Time-Weighted Average)
OSHA (PEL) 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction)[9][10]
NIOSH (REL) 5 mg/m³[9]
ACGIH (TLV) 5 mg/m³[9]

Standard Operating Procedure for Handling this compound

Following a standardized workflow is critical for safety and consistency. The diagram below outlines the essential steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Storage cluster_disposal Disposal A 1. Review Safety Data Sheet (SDS) B 2. Ensure fume hood and ventilation are operational A->B C 3. Don appropriate Personal Protective Equipment (PPE) B->C D 4. Weigh/handle solid this compound inside a fume hood C->D E 5. Add this compound to water slowly while stirring D->E F 6. Decontaminate work surfaces with soap and water E->F G 7. Store in a tightly sealed, labeled container F->G H 8. Store in a cool, dry, well-ventilated area away from acids G->H I 9. Dispose of waste as hazardous material per local regulations H->I

Standard workflow for handling this compound.
Detailed Handling and Storage Protocols

Handling:

  • Ventilation : Always handle this compound powder and prepare solutions in a well-ventilated area, preferably within a fume hood, to prevent dust formation.[1][6]

  • Mixing : When preparing solutions, always add this compound to water while stirring. Never add water to the powder, as the reaction is exothermic.[6] For concentrated solutions, use a cooling method like an ice bath.[6]

  • Hygiene : Wash hands thoroughly after handling the chemical.[1] Do not eat, smoke, or drink in areas where this compound is used or stored.[8]

Storage:

  • Containers : Store this compound in a tightly closed, clearly labeled container.[1][7][11]

  • Location : Keep the container in a cool, dry, and well-ventilated area.[1][6][11]

  • Incompatibilities : Store it segregated from acids, maleic anhydride, nitromethane, and phosphorus, as violent reactions can occur.[1][8]

Emergency and Disposal Plans

Immediate and appropriate action is critical in the event of an emergency. All personnel should be trained on these procedures.[11]

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present and easy to do.[1][12] Seek immediate medical attention.[1][6]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][12] If irritation persists, seek medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen.[6][7] If the person is not breathing, give artificial respiration and seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting.[1][6] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1] Seek immediate medical attention.[1][6]
Emergency Response Workflow

The following diagram outlines the decision-making process for responding to a this compound spill or exposure.

G cluster_spill Spill Response cluster_exposure Personnel Exposure Start Emergency: Spill or Exposure Occurs Spill_Q Is the spill large or small? Start->Spill_Q Exposure_Q What type of exposure? Start->Exposure_Q Spill_Large Large Spill: 1. Evacuate the area. 2. Call emergency services. Spill_Q->Spill_Large Large Spill_Small Small Spill: 1. Evacuate non-essential personnel. 2. Wear full PPE. 3. Cover and collect powder without creating dust. 4. Place in a sealed container for disposal. 5. Ventilate and decontaminate the area. Spill_Q->Spill_Small Small Skin Skin/Eye Contact: 1. Use safety shower/eyewash for 15+ mins. 2. Remove contaminated clothing. 3. Seek medical attention. Exposure_Q->Skin Skin/Eye Inhale Inhalation: 1. Move to fresh air. 2. Seek medical attention. Exposure_Q->Inhale Inhalation Ingest Ingestion: 1. Rinse mouth, drink water. 2. DO NOT induce vomiting. 3. Seek immediate medical attention. Exposure_Q->Ingest Ingestion

Decision-making workflow for emergency response.
Spill and Disposal Procedures

Spill Cleanup:

  • Evacuate : Clear the area of all unnecessary personnel.[8]

  • Contain : Isolate the spill area.[1]

  • Collect : Carefully sweep, scoop, or vacuum the spilled material, avoiding dust generation.[1] Place the material into a suitable, sealed container for disposal.[1][8]

  • Decontaminate : After removing the material, wash the area with water to remove any residue.[1][6] Ventilate the area thoroughly.[8]

Disposal Plan:

  • Hazardous Waste : this compound and any contaminated materials (e.g., gloves, absorbent pads) must be disposed of as hazardous waste.[6][11]

  • Regulations : All disposal must be conducted in accordance with local, state, and federal regulations.[1][3][11] Do not pour this compound waste down the drain.[11]

  • Licensed Facilities : Use a licensed waste disposal facility for proper disposal.[11] Ensure all waste containers are properly labeled.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.